Fmoc-DL-(2-thienyl)glycine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQXSEXNUPRHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673977 | |
| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211682-11-0 | |
| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Non-Canonical Amino Acids in Peptide Science
An In-Depth Technical Guide to Fmoc-DL-(2-thienyl)glycine
In the landscape of modern medicinal chemistry and drug discovery, the twenty canonical amino acids form the foundational alphabet of protein and peptide structure. However, the exploration of non-canonical or unnatural amino acids (ncAAs) has unlocked vast new territories for designing novel therapeutics.[1] These unique building blocks provide a powerful toolkit for creating peptidomimetics—molecules that mimic natural peptides but possess enhanced properties such as increased stability against enzymatic degradation, improved target selectivity, and better bioavailability.[1]
This guide focuses on a particularly valuable ncAA derivative: This compound . Identified by its CAS number 211682-11-0 , this compound merges the utility of the widely-used 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with the distinct structural and electronic features of a thienyl moiety.[1][2][3] As a derivative of glycine with a 2-thienyl substituent at the alpha-carbon, it serves as a crucial building block in solid-phase peptide synthesis (SPPS) for introducing unique aromatic and hydrophobic characteristics into peptide chains.[1][2] This guide provides an in-depth examination of its properties, synthesis, and application, tailored for researchers and professionals in drug development and chemical biology.
Core Properties and Structural Analysis
This compound is a racemic mixture, containing equal amounts of the (S) and (R) enantiomers.[1] While its physical properties are identical in achiral environments, the specific stereochemistry can be critical in biological systems where interactions with chiral molecules like enzymes or receptors are paramount.[1]
Chemical Structure
The molecule's architecture can be deconstructed into three key functional components:
-
The Glycine Backbone: The simplest amino acid scaffold.
-
The 2-Thienyl Side Chain: A five-membered aromatic ring containing a sulfur atom, which replaces an alpha-hydrogen of the glycine. This group introduces unique steric and electronic properties, influencing peptide conformation and potential for π-π stacking interactions.[2]
-
The Fmoc Protecting Group: Attached to the amino group, this bulky group is stable under acidic conditions but readily cleaved by mild bases like piperidine, forming the cornerstone of the orthogonal protection strategy in modern peptide synthesis.[1]
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 211682-11-0 | [1][2][3] |
| Molecular Formula | C₂₁H₁₇NO₄S | [2][4] |
| Molecular Weight | 379.4 g/mol | [1][2] |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid | [2] |
| Appearance | White to off-white solid or powder | [4][5] |
| Purity | ≥ 97-98% (typically by HPLC) | [4][5] |
| Melting Point | 186 - 192 °C | [4] |
| Solubility | Soluble in organic solvents like DMF and NMP | [2] |
| Storage | 0 - 8 °C, desiccated | [4][6] |
Note: The DL form is a racemic mixture. The individual enantiomers, Fmoc-L-(2-thienyl)glycine (CAS: 211682-13-2) and Fmoc-D-(2-thienyl)glycine (CAS: 208259-66-9), will exhibit optical rotation.[4][7]
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The most common and direct approach involves the N-protection of the pre-formed amino acid, DL-(2-thienyl)glycine.[1]
General Synthetic Protocol:
-
Deprotonation: DL-(2-thienyl)glycine is dissolved in an aqueous basic solution to deprotonate the amino group, rendering it nucleophilic.
-
Fmocylation: A solution of an activated Fmoc derivative, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in an organic solvent like dioxane is added to the amino acid solution.[1]
-
Reaction: The mixture is stirred, typically at room temperature, until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Isolation and Purification: The reaction mixture is acidified to protonate the carboxylic acid, causing the product to precipitate. The crude product is then collected and purified, often through recrystallization or high-performance liquid chromatography (HPLC), to achieve the high purity required for peptide synthesis.[1][2]
An alternative, though more complex, route involves constructing the thienylglycine structure from simpler, protected glycine precursors, which can offer greater flexibility for creating stereochemically pure variants.[1][8]
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS), the dominant method for producing synthetic peptides.[2][9] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[10]
The SPPS Cycle: A Self-Validating System
The elegance of the Fmoc/tBu orthogonal strategy lies in its two distinct and chemically compatible deprotection steps. The temporary Nα-Fmoc group is removed under mild basic conditions, while the permanent side-chain protecting groups (and cleavage from the resin) are removed at the end of the synthesis using strong acid.[1]
The incorporation of this compound follows this well-established cycle:
Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis.
Step-by-Step Experimental Protocol: Incorporation into a Peptide Chain
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.
-
Resin Preparation:
-
Start with the peptide-resin from the previous cycle, which has undergone Fmoc deprotection and washing. The resin should be swelled in dimethylformamide (DMF).[10]
-
-
Activation of the Amino Acid:
-
In a separate vessel, dissolve 3-5 equivalents of this compound and a slightly lower equivalency of a coupling agent (e.g., HCTU) in DMF.
-
Add 6-10 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution.
-
Allow the activation to proceed for a few minutes at room temperature. The carboxylic acid group is converted into a more reactive species, ready for amidation.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the resin.[10]
-
Agitate the mixture using a shaker or by bubbling nitrogen gas from the bottom of the vessel for 1-2 hours.
-
Causality: The exposed amine on the resin-bound peptide attacks the activated carboxyl group of the this compound, forming a new, stable peptide bond.
-
-
Monitoring and Washing:
-
Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (beads remain colorless or yellow) indicates that all free amines have reacted.
-
Once complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[10]
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[10]
-
Drain and repeat the piperidine treatment once more.
-
Mechanism: The piperidine acts as a base, catalyzing a β-elimination reaction that cleaves the Fmoc group, releasing the N-terminal amine for the next coupling cycle.[2] The byproducts are dibenzofulvene and its piperidine adduct, which are washed away.
-
-
Final Wash:
-
Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine and Fmoc byproducts. The resin is now ready for the next amino acid coupling.[10]
-
Safety, Handling, and Storage
As a laboratory chemical, this compound requires adherence to standard safety practices.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with skin, eyes, or clothing.[11][12] Avoid generating dust.[11]
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.[7][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7][12]
-
Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[7][12]
-
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place.[11][12] For long-term stability, store refrigerated (2-8°C) and protected from moisture.[4][6]
-
Incompatibilities: Avoid contact with strong bases and oxidizing agents.[11]
Conclusion
This compound stands as a testament to the power of synthetic chemistry in expanding the tools available for peptide research and drug development. Its unique thienyl side chain offers a means to modulate the hydrophobicity, aromaticity, and conformational properties of peptides, potentially leading to enhanced biological activity and stability.[2][4] A thorough understanding of its properties and its role within the robust and validated framework of Fmoc-SPPS enables scientists to rationally design and construct novel peptide-based molecules for a wide array of therapeutic and research applications.
References
-
Product information, this compound. (n.d.). P&S Chemicals. Retrieved January 19, 2026, from [Link]
-
Enantioselective Synthesis of Fmoc- L -3-(2-Benzothienyl)alanine (2-BtAla) via Diastereoselective Alkylation of a Glycine Equivalent. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Glycine MATERIAL SAFETY DATA SHEET. (n.d.). Oxford Lab Fine Chem LLP. Retrieved January 19, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 111(11), 6557-6602. Retrieved January 19, 2026, from [Link]
- Production of peptides containing poly-gly sequences using fmoc chemistry. (2010). Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 211682-11-0 [smolecule.com]
- 3. pschemicals.com [pschemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-L-2-(2-Thienyl)-glycine [en.highfine.com]
- 6. isotope.com [isotope.com]
- 7. FMOC-(R)-2-THIENYLGLYCINE - Safety Data Sheet [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. fishersci.com [fishersci.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Comprehensive Technical Guide to Fmoc-DL-(2-thienyl)glycine: Synthesis, Characterization, and Application in Peptide Chemistry
Abstract
This technical guide provides an in-depth exploration of Fmoc-DL-(2-thienyl)glycine, a non-canonical amino acid increasingly utilized in peptide synthesis for drug discovery and materials science. We delve into the fundamental physicochemical properties of this building block, including its molecular weight and structural attributes. Detailed, field-proven protocols for its synthesis and subsequent incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) are presented. Furthermore, this guide outlines the critical analytical techniques for the robust characterization of this compound and the resulting peptides. Potential challenges, such as steric hindrance and racemization during synthesis, are discussed with actionable strategies for their mitigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of thienyl-containing peptides to advance their scientific objectives.
Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Science
The 20 canonical amino acids form the fundamental basis of proteins and peptides in nature. However, the exploration of non-canonical amino acids (ncAAs), those not found in naturally occurring polypeptide chains, has emerged as a powerful strategy in medicinal chemistry and materials science.[1] The incorporation of ncAAs into peptide frameworks allows for the creation of peptidomimetics with enhanced properties, such as increased stability against enzymatic degradation, improved target selectivity, and enhanced bioavailability.[1] By strategically altering side-chain architecture, researchers can fine-tune the three-dimensional structure and function of a peptide, leading to the development of more potent therapeutic agents.[1]
This compound is one such non-canonical building block that combines the utility of the widely-used 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with the unique structural features of a thienyl moiety.[1] The thienyl group, a five-membered aromatic ring containing a sulfur atom, introduces specific steric and electronic properties into a peptide backbone, influencing its conformation and potential for molecular interactions.[1] This guide serves as a comprehensive resource for the effective utilization of this versatile compound.
Core Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of a synthetic building block is paramount for its successful application. Key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 379.43 g/mol | [2] |
| Molecular Formula | C₂₁H₁₇NO₄S | [2] |
| CAS Number | 211682-11-0 | [2] |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid | [2] |
| Appearance | White solid | [2] |
This compound is a racemic mixture, containing equal amounts of the (S) and (R) enantiomers.[1] While possessing identical physical properties in an achiral environment, these enantiomers will interact differently with chiral molecules, a critical consideration in biological systems.[1]
Synthesis of this compound: A Step-by-Step Protocol
The most direct and widely adopted method for the synthesis of this compound is the direct N-protection of the parent amino acid, DL-(2-thienyl)glycine. This approach leverages the well-established chemistry of Fmoc protection.
Causality of Reagent Choice
-
DL-(2-thienyl)glycine: The starting amino acid.
-
Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide): The Fmoc-donating reagent. Fmoc-OSu is often preferred over Fmoc-Cl (9-fluorenylmethyl chloroformate) as it is more stable and the reaction byproducts are more easily removed.
-
Sodium Bicarbonate (NaHCO₃): A mild base used to deprotonate the amino group of the starting material, rendering it nucleophilic for attack on the Fmoc-OSu. It is crucial to maintain a basic pH to facilitate the reaction.
-
Dioxane and Water: A biphasic solvent system. Dioxane solubilizes the Fmoc-OSu, while water dissolves the amino acid and sodium bicarbonate.
Experimental Protocol
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve DL-(2-thienyl)glycine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. Stir until a clear solution is obtained. Cool the mixture to 0-5 °C in an ice bath. This cooling step is critical to control the exothermicity of the reaction and minimize potential side reactions.
-
Preparation of Fmoc-OSu Solution: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the chilled amino acid solution dropwise over 30-60 minutes while stirring vigorously. Slow addition is key to preventing localized high concentrations of the Fmoc reagent, which could lead to side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amino acid.
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1M hydrochloric acid (HCl). The product, this compound, will precipitate out of the solution as a white solid. This step relies on the principle that the carboxylate salt is water-soluble, while the protonated carboxylic acid is not.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a highly pure product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block for SPPS, a technique where a peptide is assembled sequentially while anchored to an insoluble resin support.[1] The Fmoc/tBu orthogonal protection strategy is the most common approach, where the Nα-Fmoc group is removed under mild basic conditions, while side-chain protecting groups (like tBu) are cleaved at the end of the synthesis with strong acid.[1]
The SPPS Cycle: A Self-Validating System
The cyclical nature of SPPS allows for the incorporation of this compound using standard protocols. Each cycle consists of deprotection, washing, coupling, and further washing steps.
Experimental Protocol for Incorporation
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. The liberated dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be used to quantify the deprotection efficiency, providing a self-validating check at each step.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine and the deprotection byproducts.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, pre-activate this compound (3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 equivalents relative to the amino acid) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The steric hindrance from the thienyl group may necessitate longer coupling times or the use of a more potent activating agent like HATU compared to less hindered amino acids.[1]
-
-
Monitoring the Coupling: The completeness of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test. A negative result (beads remain colorless) indicates a complete reaction, validating the efficiency of the coupling step.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.
SPPS Workflow Diagram
Caption: The cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).
Analytical Characterization
Robust analytical methods are essential to confirm the identity and purity of both the this compound building block and the final synthesized peptide.
| Technique | Purpose | Expected Results for this compound |
| HPLC | Purity assessment and quantification | A single major peak with a purity of >98% |
| Mass Spectrometry | Molecular weight confirmation | Expected m/z for [M-H]⁻: 378.08 |
| NMR Spectroscopy | Structural elucidation | Characteristic peaks for the fluorenyl, thienyl, and amino acid backbone protons |
| UV Spectroscopy | Quantification of Fmoc group | Strong absorbance around 267 nm and 301 nm, characteristic of the dibenzofulvene chromophore after deprotection |
Potential Challenges and Mitigation Strategies
-
Steric Hindrance: The bulky thienyl group can slow down coupling reactions.[1]
-
Mitigation: Use more potent coupling reagents (e.g., HATU), increase coupling times, or perform a double coupling.
-
-
Racemization: The α-proton of arylglycine derivatives is relatively acidic, increasing the risk of epimerization, especially during the activation step.[3]
-
Mitigation: Use coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma.[1] Pre-activation times should be minimized, and the use of strong, non-nucleophilic bases is recommended.
-
-
Peptide Aggregation: The incorporation of hydrophobic residues like (2-thienyl)glycine can sometimes lead to peptide aggregation on the resin, hindering subsequent synthetic steps.
-
Mitigation: Employ "difficult sequence" protocols, such as using lower resin loading, incorporating pseudoprolines, or performing the synthesis at elevated temperatures.
-
Conclusion
This compound is a powerful tool for peptide chemists, offering a gateway to novel peptide structures with potentially enhanced biological activities. A thorough understanding of its synthesis, reactivity in SPPS, and analytical characterization is crucial for its successful implementation. By employing the robust protocols and mitigation strategies outlined in this guide, researchers can confidently incorporate this non-canonical amino acid into their synthetic targets, paving the way for new discoveries in drug development and beyond.
References
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
-
J&K Scientific. (n.d.). Fmoc-(R)-2-thienylglycine | 208259-66-9. Retrieved January 19, 2026, from [Link]
-
Palasek, S. S., Cox, Z. J., & Collins, J. M. (2010). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 6, 93. [Link]
-
Del Valle, J. R. (2018). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Organic Letters, 20(15), 4566–4570. [Link]
-
Ye, G. J., Li, X., & Liu, S. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(6), 374–381. [Link]
Sources
Fmoc-DL-(2-thienyl)glycine solubility data
An In-depth Technical Guide to the Solubility of Fmoc-DL-(2-thienyl)glycine for Researchers and Drug Development Professionals
Introduction
In the landscape of modern peptide science and drug discovery, the incorporation of non-canonical amino acids is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. This compound, a derivative of glycine bearing a sulfur-containing aromatic thienyl group, is one such building block used to introduce unique structural and electronic features into peptide chains.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling an orthogonal protection strategy under mild, base-labile deprotection conditions.[1][3]
However, the physical properties of these modified amino acids significantly impact their utility. Solubility, in particular, is a paramount parameter that dictates the efficiency of coupling reactions, influences purification strategies, and can ultimately affect the quality and yield of the final peptide.[3][4] Inadequate solubility of an Fmoc-amino acid in the reaction solvent can lead to precipitation, poor reaction kinetics, and the formation of deletion sequences, compromising the integrity of the synthesis.[3]
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the solubility of this compound. We will delve into its physicochemical characteristics, the factors governing its solubility, and present robust, field-proven protocols for its experimental determination. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this valuable building block in their synthetic endeavors.
Section 1: Physicochemical Profile of this compound
Understanding the solubility of a molecule begins with a thorough analysis of its structure. The solubility of this compound is a composite of the properties endowed by its three primary structural components:
-
The Fmoc Group: This large, hydrophobic 9-fluorenylmethoxycarbonyl group is the dominant feature of the molecule. Its aromatic, nonpolar nature significantly decreases aqueous solubility and drives solubility in organic solvents. In concentrated solutions, the Fmoc groups can engage in intermolecular π-stacking, which can sometimes lead to aggregation and reduce solubility even in organic media.[5]
-
The Glycine Backbone: The core amino acid structure provides a polar, hydrophilic component with its carboxyl and (protected) amino groups, capable of hydrogen bonding.
-
The (2-thienyl) Side Chain: The thienyl group is a five-membered aromatic ring containing a sulfur atom.[1] This group is largely hydrophobic but possesses a degree of polarity and potential for different intermolecular interactions compared to a simple phenyl ring. Its presence may enhance hydrophobicity and alter solubility relative to other amino acid derivatives, making it useful for synthesizing hydrophobic peptides.[2]
The molecule exists as a racemic mixture of (R) and (S) enantiomers.[1][2] For solubility in achiral solvents, the properties of the racemate are identical to the individual enantiomers. However, this is an important consideration for chiral separations and biological interactions.[1]
Section 2: Factors Influencing Solubility
The dissolution of this compound is governed by several key experimental factors. A rational approach to solvent selection and experimental design requires careful consideration of the following:
-
Solvent Choice: The polarity and nature of the solvent are critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are generally effective for Fmoc-amino acids.[5][6] They can solvate both the polar backbone and the large hydrophobic Fmoc and thienyl groups. Less polar solvents like Dichloromethane (DCM) may be less effective, particularly as peptide chains elongate and polarity changes.[4][7]
-
Temperature: Solubility is temperature-dependent. For many solids, solubility increases with temperature. Gentle warming to approximately 37°C can be a viable strategy to dissolve sparingly soluble Fmoc-amino acids in DMF, though the thermal stability of the specific compound should be considered.[5][8]
-
Co-Solvent Systems: When solubility in a single solvent is limited, using a mixture of solvents can be highly effective. For this compound, co-solvent systems such as DMF:THF (3:1) or DMSO:acetonitrile (1:2) have been suggested to enhance solubility during coupling reactions.[1] For particularly challenging Fmoc-amino acids, "Magic Mixture" combinations (e.g., DCM/DMF/NMP) can be employed.[5]
-
pH (Aqueous Solubility): For applications in aqueous media, pH is a dominant factor. The molecule has an acidic carboxylic acid group. In aqueous buffers, adjusting the pH can significantly alter solubility. For this compound, dissolution in a 0.1 M glycine buffer at a pH between 2.5 and 3.0 has been recommended for aqueous-phase reactions.[1]
Section 3: Experimental Determination of Solubility
While theoretical principles provide guidance, empirical determination remains the most reliable way to assess solubility. The following protocols are standard methodologies in the pharmaceutical and chemical industries for generating accurate and reproducible solubility data.
Methodology 1: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[9] It measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid material. The causality behind this method is that by allowing sufficient time for equilibration with an excess of solid, the measurement reflects the true maximum solubility under the specified conditions, which is critical for applications like formulation and process chemistry.[10][11]
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. A 5-fold excess over the estimated solubility is a good starting point.[12]
-
Solvent Addition: Add a precise volume of the desired test solvent (e.g., DMF, NMP, water) to each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic orbital shaker. Agitate the vials at a constant temperature (e.g., 25°C) for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[11][13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the undissolved solid settle. Centrifuge the vials at high speed to pellet any remaining suspended microcrystals. This step is critical to avoid artificially high results from suspended solids.[10]
-
Sampling: Carefully withdraw a precise aliquot from the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[10][13] A pre-established calibration curve is required for accurate quantification.
-
Validation: It is recommended to sample and analyze at multiple time points (e.g., 24h and 48h). If the concentration results are consistent, it confirms that equilibrium has been achieved.[12]
Caption: Workflow for a High-Throughput Kinetic Solubility Assay.
Section 4: Solubility Profile of this compound
While extensive quantitative data for this compound is not consolidated in the public literature, a qualitative and semi-quantitative profile can be assembled from supplier information and general knowledge of Fmoc-amino acids. This data underscores the importance of performing the experimental determinations described in Section 3 for specific applications.
| Solvent/System | Type | Solubility Profile | Rationale & Citation |
| DMF | Polar Aprotic | Soluble | Standard solvent for SPPS; effectively solvates the Fmoc group and peptide backbone. [4][7] |
| NMP | Polar Aprotic | Soluble | Often has higher solvating power than DMF, especially for hydrophobic or aggregating sequences. [5][7] |
| DMSO | Polar Aprotic | Soluble | A strong solvent often used to create high-concentration stock solutions or as a co-solvent. [5][14] |
| DCM | Chlorinated | Limited/Poor | Less polar than DMF/NMP; generally less effective for dissolving Fmoc-amino acids. [4][6] |
| THF | Ether | Likely Soluble | Often used in co-solvent systems. [1]Can be a good solvent for PEG-based resins. [7] |
| Acetonitrile | Polar Aprotic | Limited | Often used as a co-solvent or in purification (HPLC). [1][7] |
| Water | Polar Protic | Poor | The large hydrophobic Fmoc and thienyl groups dominate, leading to low aqueous solubility. [2] |
| DMF:THF (3:1) | Co-Solvent | Enhanced | Recommended to improve solubility during coupling reactions. [1] |
| DMSO:ACN (1:2) | Co-Solvent | Enhanced | An alternative co-solvent system recommended for coupling. [1] |
| Aqueous Buffer (pH 2.5-3.0) | Aqueous System | Enhanced | At low pH, the carboxylic acid is protonated, but this specific buffer system is recommended. [1] |
Section 5: Practical Implications for Peptide Synthesis and Drug Development
A clear understanding of this compound solubility directly informs and optimizes its use in several key areas:
-
Solid-Phase Peptide Synthesis (SPPS): The primary application is in SPPS, where the amino acid must be fully dissolved in the synthesis solvent (typically DMF or NMP) before activation and coupling to the resin-bound peptide. [1][15]If solubility is poor, using a co-solvent like DMSO or switching to NMP from DMF can prevent precipitation in the lines of an automated synthesizer and ensure efficient coupling. [4][5]* Stock Solution Preparation: For both manual and automated synthesis, preparing a concentrated stock solution is common practice. Knowing the solubility limit in solvents like DMF or DMSO is crucial to avoid precipitation upon storage or use, which would lead to inaccurate dosing. [5]* Drug Discovery & Formulation: In the broader context of drug development, the solubility of the constituent building blocks can influence the properties of the final peptide. A peptide rich in hydrophobic, non-canonical residues may itself have poor aqueous solubility, posing challenges for formulation and bioavailability. [14][16]Early assessment of these properties, even at the building block level, is essential for successful lead optimization. [8][13]
Conclusion
This compound is a valuable tool for introducing novel functionality into peptides. However, its large, relatively hydrophobic structure necessitates a careful and informed approach to its dissolution. While it is generally soluble in common polar aprotic solvents used in peptide synthesis, its performance can be significantly enhanced through the rational use of co-solvents or by switching to more powerful solvents like NMP.
This guide has provided the foundational physicochemical principles, authoritative experimental protocols, and a summary of the known solubility profile for this compound. By employing robust methodologies like the shake-flask technique, researchers can generate the precise, application-specific solubility data needed to optimize synthetic protocols, prevent costly failures, and accelerate their research and development efforts. Ultimately, a proactive understanding of solubility is not an impediment but a cornerstone of efficient and successful science.
References
- Lin, B., & Pease, J. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of pharmaceutical and biomedical analysis. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRIrj24WAyp76cHjg4pCdMUCMgJd1gZ9lwnebNXuh9AJjs05Mt4LCdvib470bska5-troAXmKocpgV62VMI06CktXROS0zc_VWDKoMOUInpSrcSfhyNvUmmfBneeuljEoSOJQ=]
- Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKWtMRGF8AC7BDRygX25-w6ThAJQnPOOWP0nCY2dYvMrsF0SWjVPZOyJnWZbDw6ITxQ5pInam3Vy-O1Xp6KCdtnZTPitKXtn9kCHbArCqHawGVnYqisRfyzUM-Go1ImhwjI5xtwxQgUQMnxUZenlZBHYbxXaYbXZSsIU2ZrkBFlu7n9exkVTOx6vr55Rm_j7mDO3BiRUUP8EFu6W98O_TvKGBIzlYOhHB3VMcIe21QpqVMG5gF1HKUvwh2c5Vi3UCA3Tekqoj_uwxu3Dg=]
- BenchChem. (n.d.). This compound | 211682-11-0. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeACN-U2bXpZHIU01YHZh67MgM4jYUN4lt8AzD0lBK9ODSw0jPaFMPdyfsrgCuvivRRWgP73wn4NGTKCtr5kqKeuIK6crDvhYdOvpGuntmrDPrf7insQB-_i6ssSgOq1rbN5-z]
- BenchChem. (n.d.). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6j6-nj7Lc9r-aUUddoxjkLOqgROehXTbMpeSyPFq-bJuiXdKuXhfR_uT0gk9q31EWiiCVKJPETss7T_3SRPK7RyUKAl5G2PQshGfUaA3JSYlg62jz6Zx9MpuaRn4xphGdENrC_Vwylt7kH-FsshmCYauuPp4BlkJg6YpFiSAJLIx8boee8L2QmKcnGEaLmE6rS-9PYr-WixXdJzUnWVJk9g==]
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm71UPSbuH1ZsM7YsgUwaIBM7dy9beig7NglI03BGQ0KuDqMRiE1uPixS2k3CN7R3LO2KyE-57oXh_pQxu1tk08fPZs1Q44TbI_zSRl0BaOEeOPWxt6edAZoltIdx4JKX5eZvg3HHyv9NRcr-j_UCyK28jVnx3v2TcNmo-ZDqH9q4eJMSMg7j_Tlm8AjzDkTnwKlAZfFAEu-4puIFbmb_JYgFMRnxDEFDJc9axBKWhP2L568O5z_xlwf-H]
- Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUSX6S1Vfe1v3LlhHQhnzITcct54machEJT5IfQ6wCrIAwjysHbLXmdqpAnIVz5OEiub7gAzRQ6eb6V7hY8uM_bkK_WtdQPP4UPXyY6d_3WxCvBtvqVdhzt9RjEnafB-doGEIggTofAV89OnupgfL6j08DbFsFDZooBnWjVZe8UgKsWWb2lTMQ404o3oehRuX9XW_ape2JGqw=]
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSpcuc1mHAgVDEiNjXjyALKWtl25cB8xLVg_JJ_fMGSPLis1jSlxZ9Gzkk9I0UIgddK0fkDdH_uaJ1mcO_mDxcjMYC8W0VJYxvTMQotBcY6mHns9v1Lu6qpTnF_3aMCp8sMQpb-SvOYuNUgm1F9EFGUSZMuuG-_kquCssChxcN6m_Qlj8Uk8j7GTEcl2O4bz87kr1AVzkQJycw]
- Semantic Scholar. (n.d.). High throughput solubility measurement in drug discovery and development. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGHBgOyoGRiLWLMvSL12nYrX6PXpUwNyf4CJFPAFQd9oS9lOYM5a3c4vmK6M-X6X7blBXNQTGtviTYBZzhuOatJFDtfWJJosYe1PHzVTg3Yh5F9036HutSaISMXIX8bXvq1_VYbctLVcU836FUzMrltTuxtKf3D6blX7VmJ4lfA3agXx9Y071FtJmjtoGsjvHE-iwySMpb4V-uPptVOu5CPCylt6ecguEm31moeShlHsAc7BVo7QCIbJOFe3E3e0u9admS-7fmZfc=]
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Source: https://pubs.acs.org/doi/10.1021/ac991152l]
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhZIO5hWlil7hFdAg6BHwGQvZg-x9VxUyu17_Vb32F06AVhz86WWtkDMkGqKIMsgph-32yX3NX80TZnw8cpzVOxOMQIVj3rpgge1kuXnQzox5Q0g4g3jMxMEY281AaXr2mBjQXK2TKc_fk8jHjtVUljLLVFk9ht7SPKZk2-2-23153j75gjdhJ]
- BenchChem. (n.d.). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeZrGrhHq4u4J2wjhZfR7xuB7crRdWEmkQVLU_d9_Lq7X0Sj_ai595lPiRnmKYI6jZiuq9sKN5EXQoPHL2Y62AuYvqe_coej5TyZNXMK6P5oHeCWmxlYhHdTcovjwD9Sj8y0CZYkIi43y3wn81wzfoaDvS7LmOc7q1x16KoNFDrS1281LACqQd3hmhT34GLyaOhBgJbWb2OpL-Ym9Rv_A15d3RvVJhe6beJdcNlLVM5wNFD2umJBMzHvcDUBvZGzPFnqNSOCKZR37CLQyrxbHOBfYxNd_JdWR3Q5Y=]
- Chem-Impex. (n.d.). Fmoc-(S)-2-thienylglycine. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpcPlVzOpoGeArw6_6yOg5z39DraEdDHOneWPVQUXEpmwjM4di-mnb05UARuBsmkhiP2-Szs9ccQZXEeR3T7h0tYIh9RYVKasJIBlFjsH7GctJMh1R7vUBEJOqbRl-qoWW9w==]
- de Oliveira, G. G., & Garcia, J. S. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 59-69. [Source: https://www.scielo.br/j/bjps/a/Wp9Y8gQ8J7w7kKq4Yx7Y7yM/?lang=en]
- Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26-31. [Source: https://www.dissolutiontech.com/issues/201108/DT201108_A04.pdf]
- Smolecule. (n.d.). Buy this compound | 211682-11-0. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8oIpZ_sPmyyPPcn41dgsEiS6XeAcS_kph7u2E1UnZiGdIbokWFMvTyJi0vOGbcHC9w9ux41j3ZkfOg3yGY8mYfAME5xLjn84aEL57skegEy6InCOivbLkNZVJwBmI6YyoPh8e]
- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEBd0hMcR5yvXnJ0s1DwyZxyq_nQWbrx0fT30R1sqh_GU1lcQvlNTh_x2TMxet0bE6L_TkEcyjFPyA_RGFBxVHRshno1x6FKfEFa8n9HWe5eHiYsZZaVnA9aXp0MogKl5IUv7wPiBb82dIQR16mWwr8dzxwh-DJk1ed37zBRKSk9WJ30XnR1M5_OYu3OGOs8EwVN2uA0msnW9s90lAQQfr_YMupRprBQ==]
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQtsBOYujWorJe4eTKp0GcLqriUELIJflsEVeuy5Lgjat-7o7Fzm6B-MbYWlMaY_36DfLErNnCj6G2pCzphj7O5HOulbZQu-UPaEs99N04ZYD_OsqQffdzI6RChxmnsvfTt1Mgk3RYse7dPqWu7dddPCry_lq_2GGGDa3ZU90vP3YBSh4eGe2637Ni0kN6_zf5OyculWvnAzXkTk6jQbYZUwLknbI=]
- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Source: https://www.biotage.com/blog/how-to-synthesize-hydrophobic-peptides-choosing-the-right-solvent]
- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_IiV-mICgJ3aju6y3xrKYVAt7VENS97nYqwIBHOqS1-tbTTS9oRX-8lDzuctJYowTJqB4YROGEz_nvpHDHkttXa6E5c7Gm6Wq136Ojao33PLT-YJxRyxr_Xe11WnvPqF8pscIM79Gq6ShsbkcEaHjMrMPrrITq1W3SXx9TQnC_tYb1N7d-6rvXLbeI04En0428_HQfE2ekU6Op-7xyqCsz5QQGxE3e4AgkVrVqpoYuHMwe5_5RkuepRWmVHAJUwXYMg4TgRYMraA-8kSR8JnabQ==]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 211682-11-0 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. scielo.br [scielo.br]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. chem.uci.edu [chem.uci.edu]
- 16. solvescientific.com.au [solvescientific.com.au]
A Technical Guide to Fmoc-DL-(2-thienyl)glycine: Synthesis, Application, and Sourcing for Peptide Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of non-canonical amino acids into peptide scaffolds represents a powerful strategy for modulating pharmacological properties. This guide provides an in-depth technical overview of Fmoc-DL-(2-thienyl)glycine, a key building block for introducing unique structural and electronic features into novel peptide therapeutics. We will delve into its synthesis, application in solid-phase peptide synthesis (SPPS), impact on peptide structure and function, and provide a comparative analysis of suppliers and pricing.
The Strategic Advantage of the Thienyl Moiety in Peptidomimetics
This compound is a derivative of the simplest amino acid, glycine, where one of the α-hydrogens is replaced by a 2-thienyl group—a five-membered aromatic ring containing a sulfur atom.[1] This seemingly subtle modification introduces a range of desirable characteristics for drug development:
-
Enhanced Stability: The thienyl group can confer resistance to enzymatic degradation, prolonging the in vivo half-life of the peptide.
-
Unique Structural Constraints: The steric bulk and electronic properties of the thiophene ring can induce specific conformational preferences in the peptide backbone, influencing its three-dimensional structure and, consequently, its binding affinity and selectivity for biological targets.[2]
-
Modulated Physicochemical Properties: The incorporation of the thienyl group can increase the hydrophobicity of the peptide, which can be advantageous for crossing cellular membranes.[2]
-
Novel Interaction Capabilities: The sulfur atom in the thiophene ring can participate in unique non-covalent interactions with biological targets, potentially leading to improved potency and novel mechanisms of action.
This compound is supplied as a racemic mixture, containing equal amounts of the Fmoc-D-(2-thienyl)glycine and Fmoc-L-(2-thienyl)glycine enantiomers.[1] While the individual enantiomers are available for stereospecific applications, the DL-form offers a cost-effective option for initial screening and structure-activity relationship (SAR) studies where the stereochemistry at that position is being explored.
Sourcing and Economic Considerations: A Supplier Overview
The availability and cost of specialized reagents are critical considerations in any research and development program. The following table provides a comparative overview of suppliers for this compound and its enantiomerically pure forms. Please note that pricing is subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Name | CAS Number | Purity | Pack Size | Price (USD) |
| Benchchem | This compound | 211682-11-0 | >95% | Request Quote | Request Quote |
| Smolecule | This compound | 211682-11-0 | >98% | Request Quote | Request Quote |
| Chem-Impex | Fmoc-D-(2-thienyl)glycine | 211682-13-2 | ≥ 98% (HPLC) | 1 g | ~$800 |
| Chem-Impex | Fmoc-L-(2-thienyl)glycine | 208259-66-9 | ≥ 98% (HPLC) | 1 g | ~$800 |
| Advanced ChemTech | Fmoc-L-(2-thienyl)glycine | 208259-66-9 | >98% | Request Quote | Request Quote |
| Suzhou Highfine Biotech | Fmoc-L-2-(2-Thienyl)-glycine | 211682-13-2 | 97% | Request Quote | Request Quote |
Note: Pricing for the DL-form is often provided upon request. The pricing for the enantiomerically pure forms from Chem-Impex serves as a useful benchmark.
Synthesis of this compound: A Step-by-Step Protocol
The most common and straightforward method for preparing this compound is through the direct N-protection of the parent amino acid, DL-(2-thienyl)glycine.[1] This procedure leverages the well-established chemistry of Fmoc protecting group introduction.
Experimental Protocol: Fmoc Protection of DL-(2-thienyl)glycine
Materials:
-
DL-(2-thienyl)glycine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve DL-(2-thienyl)glycine (1 equivalent) in a 10% aqueous solution of sodium carbonate (2-3 equivalents). Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane or acetone.
-
Reaction: Slowly add the Fmoc reagent solution to the stirring amino acid solution at 0°C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Remove the organic solvent (dioxane or acetone) under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc reagent and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of this compound should form.
-
-
Isolation and Purification:
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The true utility of this compound lies in its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The Fmoc group provides robust protection of the α-amino group, which can be efficiently removed under mild basic conditions (typically 20% piperidine in DMF), allowing for the sequential addition of amino acids to the growing peptide chain.
General SPPS Cycle for Incorporating this compound
Caption: A single cycle of solid-phase peptide synthesis.
Detailed Protocol Considerations:
-
Resin Swelling: Begin by swelling the desired solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. This step is typically performed for 5-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Coupling:
-
Pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent. Common choices for sterically hindered amino acids include:
-
HBTU/HATU/HCTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate/(2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate). These are highly efficient and widely used coupling reagents.
-
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-4 hours. The reaction progress can be monitored using a qualitative ninhydrin test (Kaiser test).
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. The peptide is then cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.
-
Purification: The crude peptide is precipitated in cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Considerations for Bulky Residues:
-
Incomplete Coupling: Due to the steric hindrance of the thienyl group, incomplete coupling can occur. If the Kaiser test remains positive after the initial coupling time, a second coupling (double coupling) may be necessary.[3]
-
Aggregation: Peptides containing bulky, hydrophobic residues can sometimes aggregate on the solid support, leading to poor reaction kinetics. Using specialized resins (e.g., PEG-based resins) or chaotropic salts can help to mitigate this issue.
Impact on Peptide Structure and Function: A Look at the Evidence
The introduction of a 2-thienylglycine residue can significantly influence the conformational landscape and biological activity of a peptide. The aromatic and heteroatomic nature of the thienyl ring can lead to:
-
Stabilization of Secondary Structures: The thienyl group can participate in π-π stacking interactions with other aromatic residues, potentially stabilizing secondary structures such as β-turns or helical motifs.
-
Altered Receptor Binding: The unique shape and electronic distribution of the thienyl side chain can create novel interactions within a receptor binding pocket, leading to enhanced affinity or altered selectivity compared to peptides containing only canonical amino acids.
-
Improved Pharmacokinetic Properties: The increased hydrophobicity imparted by the thienyl group can enhance membrane permeability and reduce susceptibility to proteolytic degradation, leading to improved oral bioavailability and a longer duration of action.
While specific case studies detailing the precise impact of this compound are often proprietary, the broader field of peptidomimetics provides strong evidence for the transformative potential of incorporating such unnatural amino acids in drug design.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel peptide-based therapeutics. Its ability to introduce unique structural and electronic properties provides a powerful tool for medicinal chemists to overcome many of the challenges associated with traditional peptide drugs. By understanding the synthesis, sourcing, and strategic application of this non-canonical amino acid, researchers can unlock new avenues for the development of more potent, stable, and effective peptide drug candidates.
References
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. ([Link])
Sources
An In-depth Technical Guide to Fmoc-DL-(2-thienyl)glycine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Unnatural Amino Acids in Modern Peptide Science
In the landscape of therapeutic peptide and peptidomimetic design, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone for innovation. These non-proteinogenic building blocks offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Fmoc-DL-(2-thienyl)glycine, a derivative of glycine bearing a thienyl moiety, stands out as a versatile UAA. Its unique structural and electronic properties provide medicinal chemists with a valuable tool to modulate the biological activity, stability, and pharmacokinetic profiles of peptide-based therapeutics. This guide offers a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and insights into its role in drug discovery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis and for predicting its influence on the resulting peptide.
| Property | Value/Description | Source |
| Chemical Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid | [1] |
| CAS Number | 211682-11-0 | [1] |
| Molecular Formula | C₂₁H₁₇NO₄S | [2] |
| Molecular Weight | 379.43 g/mol | [2] |
| Appearance | White to off-white solid or powder | [3] |
| Stereochemistry | Racemic (DL mixture) | [2] |
| Solubility | Generally soluble in common SPPS solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). The thienyl group enhances hydrophobicity compared to Fmoc-glycine. | [2][4] |
| Storage | Store refrigerated (2-8°C) and desiccated, protected from light. | [5] |
The presence of the aromatic thienyl group imparts a degree of steric hindrance and increased hydrophobicity compared to its parent amino acid, glycine.[2] This has direct implications for its reactivity and handling during peptide synthesis, which will be discussed in the following sections.
Synthesis and Characterization
The most common synthetic route to this compound involves the direct N-protection of DL-(2-thienyl)glycine. This is typically achieved by reacting the free amino acid with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a mild base.[6]
Analytical Characterization:
Comprehensive characterization is crucial to ensure the purity and identity of the building block before its use in peptide synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides clear diagnostic signals. Aromatic protons of the Fmoc group typically appear in the 7.2-7.8 ppm region. The protons of the thienyl ring are expected as multiplets between 6.9-7.3 ppm. The α-proton of the glycine backbone is typically observed around 4.3-4.6 ppm.[2]
-
¹³C NMR : The carbon spectrum will show a characteristic peak for the carbonyl carbon of the Fmoc protecting group at approximately 156 ppm, along with signals for the aromatic carbons of both the fluorenyl and thienyl rings.[2]
-
-
Mass Spectrometry (MS) :
-
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected molecular ion peak for the protonated molecule [M+H]⁺ is at m/z 380.44.[2]
-
Tandem MS (MS/MS) : Fragmentation analysis can provide further structural confirmation. A characteristic fragmentation pattern for Fmoc-protected amino acids involves the loss of the Fmoc group.[7]
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in Fmoc-based SPPS. The Fmoc group provides temporary protection of the α-amino group, which can be cleaved under mild basic conditions, typically with a solution of 20% piperidine in DMF.[8] This allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Key Considerations for SPPS:
1. Coupling Reactions and Steric Hindrance:
The thienyl group at the α-carbon introduces significant steric bulk compared to the hydrogen atom in glycine. This steric hindrance can slow down the kinetics of the coupling reaction.[1] Therefore, standard coupling protocols may need optimization to ensure complete incorporation.
-
Coupling Reagents : For sterically hindered amino acids, more potent activating reagents are recommended. While standard carbodiimides like N,N'-diisopropylcarbodiimide (DIC) can be used, aminium/uronium salts such as HBTU , HATU , or COMU are often more effective as they form highly reactive activated esters.[1][9] The use of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® is also recommended to improve efficiency and suppress side reactions.[1]
-
Reaction Time and Temperature : Extended coupling times (e.g., 2-4 hours or even overnight) may be necessary to drive the reaction to completion.[9] Microwave-assisted SPPS can also be a powerful tool to accelerate the coupling of sterically demanding residues.[10]
2. Monitoring the Coupling Reaction:
Due to the potential for incomplete coupling, diligent monitoring is essential. The Kaiser test is a common colorimetric method used to detect the presence of free primary amines on the resin.[1]
-
Positive Test (Blue Beads) : Indicates the presence of unreacted amine, signifying an incomplete coupling. A second coupling (recoupling) should be performed.
-
Negative Test (Yellow/Colorless Beads) : Indicates that the coupling is complete or near-complete.
It is important to note that prolonged heating during the Kaiser test can sometimes lead to premature removal of the Fmoc group, resulting in a false positive.[11]
3. Racemization Risk:
Amino acid derivatives with an aromatic substituent at the α-carbon, such as phenylglycine, are known to be susceptible to racemization (epimerization) during the activation and coupling steps of SPPS.[12][13] This is due to the increased acidity of the α-proton. Studies on Fmoc-phenylglycine have shown that the base-catalyzed coupling step is the most critical for racemization.[13][14]
Strategies to Minimize Racemization:
-
Use of weaker, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferable to stronger bases.[14]
-
Employing coupling reagents that minimize the formation of highly reactive intermediates, such as COMU or DEPBT in combination with a hindered base, can significantly reduce epimerization.[14]
-
Minimizing the pre-activation time before adding the activated amino acid to the resin is also advisable.
dot
Caption: Workflow for the incorporation of this compound in SPPS.
Experimental Protocol: Manual Coupling of this compound
This protocol is a general guideline for a 0.1 mmol scale synthesis.
-
Resin Preparation : Start with 0.1 mmol of a deprotected N-terminal amine on a suitable resin (e.g., Rink Amide resin) in a reaction vessel. Wash the resin thoroughly with DMF (3 x 5 mL).
-
Activation Mixture Preparation : In a separate vial, dissolve this compound (4 eq., 0.4 mmol, 151.8 mg), HATU (3.9 eq., 0.39 mmol, 148.3 mg) in DMF (2 mL). Add DIPEA (8 eq., 0.8 mmol, 139 µL). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling : Add the activation mixture to the resin. Agitate the mixture at room temperature for 2 hours.
-
Washing : Drain the reaction vessel and wash the resin with DMF (5 x 5 mL).
-
Monitoring : Take a small sample of resin beads and perform a Kaiser test.
-
If the beads are yellow, proceed to the deprotection step for the next amino acid.
-
If the beads are blue, repeat steps 2-4 (recoupling).
-
-
Capping (Optional) : If the Kaiser test remains positive after recoupling, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.
Impact on Peptide Structure and Function
The incorporation of 2-thienylglycine can have a profound impact on the properties of a peptide.
dot
Caption: Impact of thienylglycine incorporation on peptide properties.
-
Enhanced Proteolytic Stability : The bulky thienyl side chain can sterically hinder the approach of proteases to the adjacent peptide bonds, thereby increasing the peptide's half-life in biological systems.[1][15]
-
Modulation of Binding Affinity : The aromatic thienyl ring can participate in π-π stacking interactions with aromatic residues in a target receptor or enzyme active site. The sulfur atom can also act as a hydrogen bond acceptor. These non-covalent interactions can significantly enhance binding affinity and selectivity.[2][15]
-
Conformational Constraint : The steric bulk of the thienyl group restricts the rotational freedom around the peptide backbone, which can help to lock the peptide into a more bioactive conformation.
-
Aggregation Disruption : In some cases, the incorporation of a bulky, non-canonical residue like 2-thienylglycine can disrupt the intermolecular hydrogen bonding that leads to peptide aggregation, a common problem in the synthesis of "difficult sequences".[1]
Case Study Insights: Thienyl-Containing Peptides in Drug Discovery
While specific quantitative data for peptides containing DL-(2-thienyl)glycine is often proprietary, the broader class of arylglycine-containing peptides offers valuable insights. For instance, arylglycines are key components in a variety of natural antimicrobial peptides, such as vancomycin and streptogramins.[14] Their presence is crucial for the biological activity of these complex molecules.
In the development of novel therapeutics, the substitution of natural amino acids with thienylglycine has been explored to enhance potency and stability. For example, in the field of opioid peptides, modifications of the pharmacophore often involve unnatural aromatic amino acids to improve receptor selectivity and metabolic stability.[16] The replacement of a phenylalanine residue with a thienylalanine (a related but distinct UAA) has been shown to modulate the activity of antimicrobial peptides.[17] These examples underscore the potential of thienyl-containing amino acids to fine-tune the pharmacological properties of bioactive peptides.
Conclusion
This compound is a valuable and versatile building block for peptide chemists and drug discovery scientists. Its unique aromatic and steric properties offer a rational approach to enhancing the stability, binding affinity, and conformational definition of synthetic peptides. However, its successful application requires careful consideration of the challenges associated with its use, particularly the potential for slower coupling kinetics and the risk of racemization. By employing optimized coupling strategies, robust monitoring techniques, and a thorough understanding of its physicochemical properties, researchers can effectively leverage this compound to develop novel and improved peptide-based therapeutics.
References
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available at: [Link]
- Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958.
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
- Elsawy, A. M., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of peptide science : an official publication of the European Peptide Society, 18(6), 403–411.
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]
- Liang, C., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2355-2358.
-
Food and Agriculture Organization of the United Nations. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Available at: [Link]
-
ResearchGate. Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Leveraging Thienyl Glycine for Enhanced Peptide Synthesis. Available at: [Link]
-
MDPI. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Available at: [Link]
- Zhang, L., et al. (2017). Antimicrobial and anti-inflammatory activities of three chensinin-1 peptides containing mutation of glycine and histidine residues. Scientific reports, 7, 40228.
Sources
- 1. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 211682-11-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. nbinno.com [nbinno.com]
- 13. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery | MDPI [mdpi.com]
- 15. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123) [hmdb.ca]
- 17. advancedchemtech.com [advancedchemtech.com]
The Thienyl Side Chain as a Strategic Tool in Peptide Structural Engineering and Drug Design
An In-depth Technical Guide:
This guide provides an in-depth exploration of the multifaceted role of the thienyl side chain, primarily through the incorporation of the non-canonical amino acid thienylalanine, in shaping peptide structure, function, and therapeutic potential. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with field-proven insights to illuminate the strategic advantages of this unique chemical moiety.
Introduction: Beyond the Canonical 20 with Bioisosterism
The 20 proteinogenic amino acids provide a remarkable but finite chemical toolkit for peptide and protein function. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful approach to expand this toolkit, enabling the fine-tuning of pharmacological properties.[1][2][3][4] UAAs can confer enhanced stability, novel functionalities, and improved potency to peptide-based therapeutics.[1][2]
A cornerstone of this strategy is the principle of bioisosterism , where a functional group is replaced by another with similar steric and electronic properties to modulate the molecule's activity and physicochemical profile.[5][6] The thienyl ring, the side chain of thienylalanine (Thi), serves as a classic bioisostere for the phenyl ring of phenylalanine (Phe).[5][7] While structurally similar, the replacement of a C=C bond with a sulfur atom introduces subtle yet profound changes in electronics, aromaticity, and hydrogen-bonding potential, offering a sophisticated method for optimizing peptide structure and function.[8][9] This guide dissects the causality behind these changes, from fundamental conformational effects to tangible improvements in therapeutic candidates.
Caption: Bioisosteric relationship between Phenylalanine and Thienylalanine.
Physicochemical and Conformational Impact of the Thienyl Ring
The substitution of phenylalanine with thienylalanine imposes distinct constraints and introduces new interaction capabilities that directly influence the peptide's conformational landscape.
Electronic and Steric Profile
The sulfur atom in the thiophene ring introduces a dipole moment and alters the ring's electronic distribution compared to benzene. This modification can lead to unique intramolecular and intermolecular interactions, including non-covalent sulfur-aromatic and sulfur-carbonyl interactions, which can stabilize specific secondary structures.[8] The thienyl ring is slightly smaller and flatter than the phenyl ring, which can reduce steric hindrance and allow for a better fit in constrained receptor pockets.
| Property | Phenylalanine Side Chain (Phenyl) | Thienylalanine Side Chain (2-Thienyl) | Rationale for Impact |
| Heteroatom | None (all Carbon) | Sulfur | Alters aromaticity, introduces a weak H-bond acceptor.[8][9] |
| Dipole Moment | ~0 D | ~0.53 D (Thiophene) | Creates potential for new dipole-dipole interactions. |
| Aromaticity | High | Moderate | Thiophene is less aromatic than benzene, affecting π-π stacking energy. |
| Size | Larger | Slightly smaller | Can relieve steric clashes and improve binding pocket fit. |
| H-Bonding | π-system can act as a weak H-bond acceptor. | Sulfur atom can act as a weak H-bond acceptor.[8] | Provides an additional locus for specific interactions. |
Table 1: Comparative physicochemical properties of phenyl and thienyl side chains.
Influence on Peptide Backbone Conformation
Side chains are a primary determinant of a peptide's accessible conformational space.[10][11] The incorporation of a thienyl group can bias the peptide backbone towards specific dihedral angles (phi, psi), promoting the formation of defined secondary structures like β-turns or helical motifs.[12] The π-electron conjugation within the side chain can create additional stabilizing forces for flatter, more extended conformers.[13] This conformational constraint is a key advantage in drug design, as pre-organizing a peptide into its bioactive conformation reduces the entropic penalty of binding to its target, often leading to higher affinity and selectivity.[14]
Caption: Logic flow from conformational freedom to a structured peptide.
Enhancing Biological and Pharmacokinetic Properties
The structural impact of the thienyl side chain translates directly into improved biological and drug-like properties.
-
Improved Receptor Binding and Selectivity: By locking the peptide into a bioactive conformation, the thienyl side chain can enhance binding affinity (lower Kᵢ or EC₅₀). The unique electronic nature of the thiophene ring can also lead to more specific interactions with a target receptor that are not possible with a simple phenyl ring, thereby improving selectivity.[9]
-
Increased Proteolytic Stability: Natural peptides are often rapidly degraded by proteases, limiting their therapeutic utility. The steric bulk and unnatural character of the thienylalanine side chain can hinder recognition and cleavage by proteolytic enzymes, significantly extending the peptide's in vivo half-life.[8][9]
-
Modulated Bioavailability: The physicochemical changes imparted by the thienyl group can influence a peptide's solubility and lipophilicity, which are critical parameters for oral bioavailability and membrane permeability.[9]
Experimental Methodologies: A Self-Validating System
To harness the potential of thienyl-containing peptides, a robust workflow encompassing synthesis and rigorous structural analysis is essential.
Protocol: Synthesis of a Thienylalanine-Containing Peptide
This protocol details the incorporation of Fmoc-L-thienylalanine into a model peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS).
Objective: To synthesize the peptide Ac-Tyr-Gly-Thi -Phe-Leu-NH₂.
Principle: SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The use of Fmoc protecting groups, which are removed by a base, allows for a mild and efficient process.[9][15]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-Thi-OH, Fmoc-L-Tyr(tBu)-OH, Fmoc-L-Gly-OH, Fmoc-L-Phe-OH, Fmoc-L-Leu-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Capping agent: Acetic anhydride
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Leu):
-
Deprotect the resin by treating with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF.
-
In a separate vial, pre-activate Fmoc-L-Leu-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM. Perform a Kaiser test to confirm complete coupling (beads should be colorless).
-
-
Chain Elongation (Phe, Thi, Gly, Tyr):
-
Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-L-Phe-OH, Fmoc-L-Thi -OH, Fmoc-L-Gly-OH, Fmoc-L-Tyr(tBu)-OH). Causality Note: The use of 3 equivalents of amino acid and coupling reagents drives the reaction to completion, which is a key principle of SPPS.[15]
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (on Tyr), wash the resin.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF. Shake for 30 minutes. This caps the N-terminus.
-
-
Cleavage and Deprotection:
-
Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
-
Add the cleavage cocktail and shake for 2-3 hours. Causality Note: The TFA cleaves the peptide from the resin while also removing side-chain protecting groups (like tBu on Tyr). TIS and water act as scavengers to prevent side reactions.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the mass of the final product using mass spectrometry.
-
Caption: Workflow for Solid-Phase Peptide Synthesis of a Thi-peptide.
Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure content of the synthesized peptide in different solvent environments.
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[16] The resulting spectrum in the far-UV region (190-250 nm) is highly sensitive to the peptide backbone conformation, with characteristic spectra for α-helices, β-sheets, and random coils.[17]
Materials:
-
Purified peptide lyophilizate
-
Phosphate buffer (e.g., 10 mM, pH 7.0)
-
Structure-inducing solvent: Trifluoroethanol (TFE)
-
CD Spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in phosphate buffer. Determine the precise concentration using UV absorbance at 280 nm (if aromatic residues are present) or by amino acid analysis.
-
Prepare two samples for analysis:
-
Sample A: Peptide diluted in phosphate buffer (e.g., to 50 µM).
-
Sample B: Peptide diluted in a 50:50 mixture of phosphate buffer and TFE. Causality Note: TFE is a co-solvent that promotes intramolecular hydrogen bonding, revealing the intrinsic propensity of a peptide to form helical structures.
-
-
-
Instrument Setup:
-
Purge the spectropolarimeter with nitrogen gas.
-
Set the measurement parameters: Wavelength range (260 nm to 190 nm), data pitch (1 nm), scanning speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans).
-
-
Data Acquisition:
-
Record a baseline spectrum using the corresponding solvent (buffer or buffer/TFE mixture).
-
Record the CD spectrum for each peptide sample.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (mdeg) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.
-
Analyze the spectral shape:
-
α-helix: Strong positive band ~192 nm and two negative bands at ~208 and ~222 nm.
-
β-sheet: Negative band ~218 nm and a positive band ~195 nm.
-
Random coil: Strong negative band ~198 nm.
-
-
Compare the spectra of the peptide in buffer vs. TFE. A significant increase in the signal at 222 nm in TFE suggests a propensity for helical structure, potentially stabilized by the thienylalanine residue.
-
| Secondary Structure | Characteristic CD Signal (nm) | Expected Impact of Thienylalanine |
| α-Helix | Negative minima at ~222 and ~208 | May increase helicity due to conformational restriction. |
| β-Sheet | Negative minimum at ~215-220 | May promote turn formation, a key element in sheets. |
| Random Coil | Strong negative minimum at ~198 | Should decrease if Thi induces a specific structure. |
Table 2: Interpreting CD spectroscopy data for peptide secondary structure.
Conclusion and Future Outlook
The incorporation of a thienyl side chain into a peptide is far more than a simple substitution; it is a strategic design choice that leverages subtle changes in physicochemical properties to exert powerful control over peptide conformation. This control is paramount in modern drug discovery, providing a direct pathway to enhanced biological activity, improved metabolic stability, and superior selectivity.[8][9] By pre-organizing a peptide into its bioactive fold, the thienyl group helps overcome the inherent limitations of flexibility and degradation that have historically challenged peptide therapeutics.
Future advancements will likely involve combining thienylalanine incorporation with other constraining strategies, such as peptide stapling or cyclization, to create exceptionally rigid and potent molecules.[14][18] Furthermore, computational modeling will continue to play a crucial role in predicting the conformational impact of thienylalanine in novel sequences, accelerating the design-build-test cycle for next-generation peptide drugs.[12][19][20] The thienyl side chain, therefore, remains an indispensable tool for scientists aiming to push the boundaries of peptide engineering and develop innovative treatments for a wide range of diseases.
References
- Vertex AI Search. (n.d.). Leveraging Thienyl Glycine for Enhanced Peptide Synthesis.
- Fairweather, K. A., & Boyle, G. M. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry.
- Vertex AI Search. (n.d.). The Chemical Synthesis Advantage of Thienylalanine Derivatives.
- Khan Academy. (n.d.). Peptide bonds: Formation and cleavage.
- SWISS-MODEL. (n.d.). 3 Side Chain Conformation.
- Czarniewski, J., et al. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids.
- Wei, Y., et al. (2021). Computational investigation of the binding of a designed peptide to λ light chain amyloid fibril. RSC Publishing.
- Weng, Z., et al. (2007). Side-Chain Conformational Changes upon Protein-Protein Association. Protein Science.
- Dunn, F. W., & Shive, W. (1958). Inhibition Studies with β-2-Thienylalanine, β-1-Naphthylalanine, p-Tolylalanine and Their Peptides. Journal of Biological Chemistry.
- PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres.
- ACS Publications. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- Lee, H. J., et al. (2004). Computational Study of Conformational Preferences of Thioamide-Containing Azaglycine Peptides. Journal of Computational Chemistry.
- Pelay-Gimeno, M., et al. (2013). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Current Protocols in Chemical Biology.
- Ball, J. B., & Viola, R. E. (n.d.). NMR spectroscopy results and related data analysis of peptides of this.... ResearchGate.
- White, S. H. (2003). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal.
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
- Macmillan Group. (2021). phenyl bioisosterism unlayered.
- Hosseinzadeh, P. (2020). A computational approach to design structured peptides and predict peptide behavior in solution. YouTube.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 4. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Side Chain Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 11. Side-Chain Conformational Changes upon Protein-Protein Association - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational study of conformational preferences of thioamide-containing azaglycine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR and CD studies of triple-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Computational investigation of the binding of a designed peptide to λ light chain amyloid fibril - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. youtube.com [youtube.com]
Introduction: The Ascendancy of Fmoc Chemistry in Peptide Synthesis
An In-depth Technical Guide to Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis
In the landscape of synthetic peptide chemistry, the strategic selection of a protecting group is a critical decision that dictates the efficiency, purity, and ultimate success of a synthesis. Among the methodologies developed, Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the predominant choice for researchers and drug development professionals.[1][2] This preference stems from the mild reaction conditions, versatility, and the robust orthogonality offered by the Fmoc/tBu (tert-butyl) protection strategy.[3][4]
This guide provides a comprehensive technical overview of Fmoc-protected amino acids, delving into the core chemical principles, step-by-step experimental workflows, and field-proven insights to empower scientists in the synthesis of high-quality peptides. We will explore the causality behind experimental choices, from resin selection to the composition of final cleavage cocktails, to provide a self-validating framework for successful peptide synthesis.
The Principle of Orthogonal Protection: The Cornerstone of Fmoc-SPPS
The elegance of modern SPPS lies in the concept of orthogonal protection. This strategy employs multiple classes of protecting groups within a single synthesis, where each class is removable under specific chemical conditions without affecting the others.[3] This allows for the selective and sequential manipulation of reactive functional groups, which is essential for the stepwise construction of a peptide chain.
In the context of Fmoc-SPPS, the protection scheme is designed with distinct chemical labilities:
-
Temporary Nα-Protecting Group (Fmoc): This group shields the alpha-amino group of the amino acid. It is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent, and is removed at the beginning of each coupling cycle.[1][5]
-
Permanent Side-Chain Protecting Groups: These protect the reactive functionalities of amino acid side chains (e.g., the amino group of Lysine or the carboxylic acid of Aspartic acid). In the common Fmoc/tBu strategy, these are typically tert-butyl-based groups that are stable to the basic conditions used for Fmoc removal but are labile to strong acids.[1][3]
-
Resin Linker: The growing peptide chain is anchored to the solid support via a linker that is also stable to the basic deprotection steps but is cleaved by strong acid during the final step.
This trifecta of sensitivities ensures that the peptide chain can be elongated in a controlled manner without premature cleavage from the resin or unintended side-chain modifications.
Caption: Orthogonal protection scheme in Fmoc-SPPS.
The Chemistry of the Fmoc Group and its Removal
The Fmoc group is introduced onto the Nα-amino group of an amino acid, typically by reaction with Fmoc-Cl or Fmoc-OSu. Its stability to acid and lability to base are central to its utility.
The deprotection mechanism is a β-elimination reaction initiated by a base, most commonly a secondary amine like piperidine. The base abstracts the acidic proton on the fluorenyl ring system's C9 position. This leads to the elimination of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide chain. The piperidine serves a dual role: it not only acts as the base to initiate the reaction but also as a scavenger to trap the electrophilic DBF byproduct, forming a stable adduct that is washed away.[1][5]
Caption: Mechanism of Fmoc deprotection by piperidine.
The Fmoc-SPPS Workflow: A Cyclical Process
Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain. A typical cycle consists of four main stages: deprotection, washing, coupling, and another washing step.[3]
Sources
An In-depth Technical Guide to Understanding and Mitigating Racemization in Peptide Synthesis
For researchers, scientists, and drug development professionals vested in the field of peptide therapeutics, the stereochemical integrity of a synthesized peptide is not merely a matter of purity, but a fundamental determinant of its biological activity, efficacy, and safety. The subtle inversion of a single chiral center from its natural L-configuration to the unnatural D-form, a phenomenon known as racemization or epimerization, can drastically alter the peptide's three-dimensional structure, leading to diminished or altered biological function.[1][2] This guide provides a comprehensive exploration of the underlying mechanisms of racemization in peptide synthesis, offers field-proven strategies for its suppression, and details robust analytical methodologies for its detection and quantification.
The Mechanistic Underpinnings of Racemization
During peptide synthesis, the loss of chiral integrity at the α-carbon of an amino acid residue can occur through two primary pathways, both of which are catalyzed by base.[1] Understanding these mechanisms is critical for devising effective strategies to maintain stereochemical purity.
Oxazolone Formation: The Predominant Pathway
The most common route to racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1][3] This pathway is particularly relevant during the activation of the carboxylic acid group of the incoming amino acid.
The process unfolds as follows:
-
Activation: The carboxylic acid of the N-protected amino acid is activated by a coupling reagent to form a highly reactive intermediate, such as an active ester.[1]
-
Intramolecular Cyclization: The carbonyl oxygen of the Nα-protecting group (in the case of acyl-type groups) or the preceding peptide bond attacks the activated carboxyl group, leading to the formation of a planar, achiral oxazolone ring.[4][5]
-
Enolization and Reprotonation: The oxazolone intermediate can then tautomerize to its enol form. Subsequent reprotonation of the enol can occur from either face of the planar ring, resulting in a mixture of L- and D-amino acid residues.[3][6]
-
Aminolysis: The racemic oxazolone then reacts with the N-terminal amine of the growing peptide chain, incorporating both the desired L-amino acid and the undesired D-epimer into the final peptide sequence.
Urethane-based protecting groups like Fmoc and Boc are known to suppress racemization because the lone pair of electrons on the nitrogen is delocalized into the urethane carbonyl, making the amide oxygen less nucleophilic and thus slowing down the rate of oxazolone formation.[7][8]
Direct Enolization (Hα Abstraction)
A less common but still significant mechanism for racemization is the direct abstraction of the α-proton (Hα) by a base.[1][3] This pathway is more prevalent for amino acid residues with electron-withdrawing side chains that increase the acidity of the α-proton. The direct deprotonation results in the formation of a carbanion, which upon reprotonation can yield either the L- or D-enantiomer.[3]
Key Factors Influencing Racemization in Peptide Synthesis
A multitude of factors can influence the extent of racemization during peptide synthesis. A judicious selection of reagents and optimization of reaction conditions are paramount to preserving stereochemical integrity.
The Role of Coupling Reagents and Additives
The choice of coupling reagent is a critical determinant of racemization risk. Carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone, as they promote the formation of highly reactive O-acylisourea intermediates that readily form oxazolones.[6][9]
To mitigate this, coupling additives are almost universally employed. These additives react with the activated amino acid to form an active ester that is less prone to racemization.[10]
-
1-Hydroxybenzotriazole (HOBt): A classic additive that effectively suppresses racemization.[9]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at suppressing racemization, particularly for hindered couplings.[6][11]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive and highly effective alternative to HOBt and HOAt, demonstrating excellent racemization suppression and high coupling efficiency.[12][13]
Uronium/aminium-based coupling reagents such as HATU, HBTU, and PyBOP incorporate an HOBt or HOAt moiety within their structure, facilitating the in situ formation of the less racemization-prone active esters.[14][15]
| Coupling Reagent/Additive Combination | Propensity for Racemization | Key Considerations |
| DIC/HOBt | Low | A standard and cost-effective choice.[9] |
| DIC/HOAt | Very Low | Excellent for sterically hindered couplings and racemization-prone residues.[6] |
| DIC/OxymaPure® | Very Low | A safer and highly efficient alternative to benzotriazole-based additives.[12][16] |
| HATU | Low | Highly efficient, but can cause side reactions with the N-terminal amine.[15] |
| HBTU | Low | A widely used and effective coupling reagent.[14] |
| PyBOP | Low | A phosphonium-based reagent that is a good alternative to uronium salts.[6][9] |
Amino Acid Identity and Protecting Groups
Certain amino acids are inherently more susceptible to racemization due to the nature of their side chains.
-
Histidine (His): The imidazole side chain can act as a base, catalyzing racemization.[17][18] Protection of the imidazole nitrogen is crucial to minimize this side reaction.[18]
-
Cysteine (Cys): The thiol side chain can also promote racemization.[17][19] The choice of protecting group and coupling conditions is critical when incorporating cysteine.[14]
-
Serine (Ser): Can also be prone to racemization under certain conditions.[19]
The Nα-protecting group also plays a pivotal role. As mentioned, urethane-based protecting groups like Fmoc and Boc are superior to acyl-type protecting groups in preventing racemization.[8][20]
Reaction Conditions: Base, Solvent, and Temperature
-
Base: The choice and concentration of the base used during coupling can significantly impact racemization. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but weaker bases like 2,4,6-collidine (TMP) can sometimes be advantageous in reducing racemization.[3][14]
-
Solvent: The polarity of the solvent can influence the rate of racemization. Less polar solvents, such as a mixture of dichloromethane (DCM) and dimethylformamide (DMF), can sometimes reduce racemization compared to neat DMF.[14]
-
Temperature: Elevated temperatures, often employed in microwave-assisted peptide synthesis, can accelerate both the coupling reaction and the rate of racemization.[21][22] For racemization-prone amino acids, performing the coupling at a lower temperature may be necessary.[21]
Analytical Detection and Quantification of Racemization
The accurate detection and quantification of racemization are essential for quality control in peptide synthesis. Several analytical techniques can be employed for this purpose.
Overview of Analytical Techniques
| Analytical Method | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase.[23] | High resolution, well-established, and good for quantification.[24][25] | May require derivatization, and method development can be complex.[24] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile, derivatized amino acid enantiomers on a chiral column followed by mass spectrometric detection.[24] | High sensitivity, capable of detecting down to 0.1% of the unnatural enantiomer.[24][26] | Requires hydrolysis and derivatization, which can introduce artifacts.[26] |
| Capillary Electrophoresis (CE) | Differential migration of charged enantiomers in an electric field, often with a chiral selector.[23] | Excellent sensitivity and resolution, can analyze intact peptides.[23][27] | Can be less robust than HPLC for routine analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinguishing enantiomers through the use of chiral derivatizing or solvating agents that induce chemical shift differences.[23] | Provides structural information, non-destructive. | Generally lower sensitivity compared to chromatographic methods.[23] |
Experimental Protocol: Chiral HPLC Analysis of Peptide Hydrolysates
This protocol outlines a general procedure for the determination of the enantiomeric purity of a synthetic peptide via chiral HPLC after acid hydrolysis and derivatization.
1. Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the peptide into a hydrolysis tube. b. Add 500 µL of 6 N HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen. e. Reconstitute the amino acid hydrolysate in 1 mL of 0.1 N HCl.
2. Derivatization (using Marfey's Reagent): a. To 50 µL of the amino acid hydrolysate, add 100 µL of 1 M NaHCO₃. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. c. Incubate the mixture at 40°C for 1 hour. d. Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 1 N HCl. e. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
3. Chiral HPLC Analysis: a. Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid). c. Flow Rate: 1.0 mL/min. d. Detection: UV at 340 nm. e. Injection Volume: 20 µL. f. Analysis: The diastereomeric derivatives of the L- and D-amino acids will be separated. The percentage of the D-isomer can be calculated from the peak areas.
Conclusion
The synthesis of stereochemically pure peptides is a formidable challenge that requires a deep understanding of the underlying reaction mechanisms and a careful optimization of synthetic strategies. By judiciously selecting coupling reagents and additives, employing appropriate protecting group strategies, and controlling reaction conditions, the risk of racemization can be significantly minimized. Furthermore, the implementation of robust analytical methods is indispensable for verifying the enantiomeric purity of the final peptide product, ensuring its quality, efficacy, and safety for therapeutic applications.
References
-
Azmi, N. A. N., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link][1][3]
-
Azmi, N. A. N., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link][2]
-
Azmi, N. A. N., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. [Link][28]
-
Azmi, N. A. N., et al. (2023). Epimerisation in Peptide Synthesis. Semantic Scholar. [Link][29]
-
Strege, M. A., & Stevenson, T. I. (2023). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B, 1221, 123638. [Link][30]
-
Azmi, N. A. N., et al. (2023). Epimerisation in Peptide Synthesis. OUCI. [Link][31]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link][17]
-
Gaus, H. J., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 19(11), 1938-1945. [Link][27]
-
LCGC International. (2023). Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. LCGC International. [Link][25]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link][21]
-
Goodman, M., & Glaser, C. (1970). Racemization assays. Peptides, 2, 267-335. [Link][7]
-
Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link][32]
-
Patrick, A. L., et al. (2015). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Journal of the American Society for Mass Spectrometry, 26(8), 1328-1336. [Link][33]
-
Lee, J. K., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2317530121. [Link][4]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5345. [Link][19]
-
Lee, J. K., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link][5]
-
El-Faham, A., & Albericio, F. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. ResearchGate. [Link][34]
-
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link][18]
-
Strege, M. A., & Stevenson, T. I. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link][35]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link][36]
-
Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry, 15(37), 9394-9403. [Link][12]
-
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link][14]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link][37]
-
Brückner, H., & Hausch, M. (1993). Validation of determination of optical purity of peptides. Journal of High Resolution Chromatography, 16(5), 293-297. [Link][26]
-
Fields, C. G., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. [Link][38]
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5691-5703. [Link][13]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link][15]
-
El-Faham, A., & Albericio, F. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, 12(25), 4443-4450. [Link][16]
-
Medicilon. (2023). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Medicilon. [Link][39]
-
Azmi, N. A. N., et al. (2023). Epimerisation in Peptide Synthesis. PMC. [Link]
-
Carpino, L. A., et al. (1994). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Tetrahedron Letters, 35(15), 2279-2282. [Link][11]
-
Albericio, F., et al. (2004). Amino Acid-Protecting Groups. ResearchGate. [Link][20]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. [Link][22]
Sources
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. bachem.com [bachem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.globalso.com [file.globalso.com]
- 16. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. semanticscholar.org [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. cat-online.com [cat-online.com]
- 27. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. semanticscholar.org [semanticscholar.org]
- 30. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 31. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 32. chiraltech.com [chiraltech.com]
- 33. IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. chromatographytoday.com [chromatographytoday.com]
- 38. researchgate.net [researchgate.net]
- 39. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Methodological & Application
Application Note: A Comparative Guide to Manual vs. Automated Solid-Phase Synthesis of Peptides Incorporating Fmoc-DL-(2-thienyl)glycine
Introduction
The deliberate incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy in modern drug discovery and materials science.[1][2][3] These unique building blocks expand the chemical diversity accessible to peptide chemists, often imparting advantageous properties such as increased proteolytic stability, enhanced receptor binding affinity, and novel conformational features.[4][5] Among the vast array of available ncAAs, Fmoc-DL-(2-thienyl)glycine, a derivative of glycine bearing a thiophene ring, presents a compelling scaffold for medicinal chemists. The thienyl moiety can introduce specific electronic and steric properties, potentially improving the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics, particularly in neuropharmacology and oncology.[6]
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to the widely adopted solid-phase peptide synthesis (SPPS) strategy due to its facile removal under mild basic conditions, which preserves acid-labile side-chain protecting groups.[7][8] However, the introduction of bulky or structurally unique residues like 2-thienylglycine can present challenges to standard synthesis protocols, necessitating careful consideration of the synthesis methodology. This application note provides a detailed comparative analysis of manual and automated SPPS approaches for peptides containing this compound. We offer in-depth, field-proven protocols and troubleshooting guidance for researchers, scientists, and drug development professionals aiming to leverage this valuable building block.
Comparative Analysis: Manual vs. Automated Synthesis
The choice between manual and automated SPPS is often dictated by the specific research goals, including the desired scale, throughput, and complexity of the peptide sequence. While both methods rely on the same fundamental chemical principles of sequential amino acid addition, they differ significantly in their practical execution and outcomes.
| Feature | Manual Synthesis | Automated Synthesis |
| Scale & Throughput | Ideal for small-scale (mg to low g) and exploratory synthesis. Low throughput. | Suitable for a wide range of scales (mg to g) with high throughput capabilities for multiple parallel syntheses. |
| Flexibility & Control | High degree of flexibility to modify protocols in real-time, such as extending reaction times or double coupling for difficult residues.[9] | Less flexible once a synthesis protocol is initiated. Modifications often require interrupting the automated run. |
| Reagent Consumption | Generally higher reagent consumption per synthesis due to manual washing and transfer steps. | Optimized for minimal reagent usage through precise, automated delivery systems. |
| Labor & Time | Labor-intensive and time-consuming, requiring constant operator attention. | Minimal hands-on time after initial setup, allowing for unattended operation.[10] |
| Reproducibility | Operator-dependent, which can lead to variability between syntheses. | Highly reproducible due to precise, machine-controlled processes. |
| Cost (Initial/Operational) | Low initial equipment cost. Higher operational cost per peptide due to labor and reagent use. | High initial investment for the synthesizer. Lower operational cost per peptide for larger numbers of syntheses. |
| Suitability for this compound | Allows for careful monitoring of coupling efficiency (e.g., via Kaiser test) and immediate intervention if coupling is sluggish. | Standard protocols may need optimization (e.g., extended coupling times, use of stronger coupling agents) to ensure complete incorporation. |
Manual Synthesis Protocol for Peptides Containing this compound
Manual synthesis provides the ultimate control over each step of the process, which is particularly advantageous when incorporating challenging amino acids. The following protocol is designed for a 0.1 mmol scale synthesis on Rink Amide resin.
Experimental Workflow: Manual SPPS
Caption: Workflow for manual solid-phase peptide synthesis.
Step-by-Step Methodology
-
Resin Preparation and Swelling:
-
Weigh 100-150 mg of Rink Amide resin (loading capacity ~0.6-0.8 mmol/g) into a fritted reaction vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 1 hour with gentle agitation.[11] Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Agitate for 3 minutes, drain, and add a fresh 5 mL of the piperidine solution.
-
Continue agitation for an additional 15-20 minutes. The use of a secondary amine like piperidine facilitates a β-elimination mechanism to remove the Fmoc group.[7][12][13]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (4 equivalents relative to resin loading), a suitable coupling agent such as HBTU or HATU (3.9 equivalents), and an additive like HOBt or Oxyma Pure (4 equivalents) in DMF (approximately 3 mL).[7] Add a hindered base like N,N-diisopropylethylamine (DIEA) (8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes. The aminium salt coupling reagents form a highly reactive intermediate with the carboxylic acid, facilitating rapid amide bond formation.[14]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. The bulky nature of the 2-thienylglycine may require a longer coupling time compared to standard amino acids.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[11] A positive (blue) result indicates incomplete coupling. If the test is positive, drain the solution and repeat the coupling step with a freshly prepared activation mixture ("double coupling").
-
-
Washing:
-
After a negative Kaiser test result, drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[15]
-
Add the cleavage cocktail (5-10 mL) to the resin and agitate for 2-3 hours at room temperature.[16] The strong acid (TFA) cleaves the peptide from the resin and removes most side-chain protecting groups, while the scavengers (phenol, thioanisole, EDT) trap the reactive cationic species generated during this process.[15][16]
-
Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Automated Synthesis Protocol for Peptides Containing this compound
Automated synthesizers offer high reproducibility and throughput, making them ideal for routine and library synthesis.[10] The following is a generalized protocol for a standard automated peptide synthesizer using Fmoc chemistry.
Experimental Workflow: Automated SPPS
Caption: Workflow for automated solid-phase peptide synthesis.
Step-by-Step Methodology
-
Synthesizer Preparation:
-
Load the reaction vessel with the appropriate resin (e.g., Rink Amide).
-
Ensure all reagent bottles (DMF, 20% piperidine in DMF, coupling agents, base, and amino acid solutions) are sufficiently filled and correctly positioned on the instrument.
-
Prepare a solution of this compound in DMF (typically 0.2-0.5 M).
-
-
Programming the Synthesis:
-
Enter the desired peptide sequence into the synthesizer's software.
-
Define the synthesis parameters. For the this compound residue, it is crucial to modify the standard protocol:
-
Coupling Time: Extend the coupling time to at least 2 hours.
-
Double Coupling: Program a mandatory double coupling for this specific residue to ensure maximum incorporation efficiency.
-
Coupling Reagents: Utilize a high-efficiency coupling reagent like HATU or HCTU.[7]
-
-
-
Automated Synthesis Execution:
-
Initiate the synthesis run. The instrument will automatically perform the following cycle for each amino acid:
-
Fmoc deprotection with 20% piperidine in DMF.
-
A series of DMF washes.
-
Coupling of the pre-activated Fmoc-amino acid.
-
A final series of DMF washes.
-
-
-
Post-Synthesis Cleavage:
-
Once the automated synthesis is complete, the peptidyl-resin is removed from the instrument.
-
The cleavage and final deprotection are performed manually as described in Step 6 of the manual synthesis protocol.
-
Troubleshooting Guide
The incorporation of this compound can sometimes lead to specific challenges.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the bulky thienyl side chain. | - Manual: Perform a double coupling and confirm with a Kaiser test.[11] - Automated: Program an extended coupling time (≥2 hours) and a mandatory double coupling for this residue. - Use a more potent coupling agent like HATU or COMU.[7] |
| Peptide Aggregation | The aromatic thienyl ring may promote inter-chain π-π stacking, leading to aggregation and difficult synthesis, particularly in longer sequences. | - Incorporate backbone-modifying elements like pseudoprolines or Dmb-protected dipeptides in proximity to the 2-thienylglycine residue. - Use a more polar solvent system (e.g., a mixture of DMF and NMP) to disrupt aggregation. |
| Racemization | The α-proton of α,α-disubstituted amino acids can be susceptible to epimerization under basic conditions. | - Minimize the pre-activation time before adding the coupling mixture to the resin. - Use coupling additives like Oxyma Pure, which are known to suppress racemization.[7] |
| Incomplete Cleavage/Deprotection | The thienyl ring can be sensitive to strong, prolonged acid exposure. | - Ensure an effective scavenger cocktail is used to prevent side reactions.[15] - Optimize cleavage time; perform a small-scale trial cleavage to determine the minimum time required for complete deprotection. |
Analytical Characterization
Following synthesis and purification, the identity and purity of the peptide must be confirmed.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the crude peptide and for purifying the final product. A typical method would involve a C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm that the molecular weight of the purified peptide matches the theoretical calculated mass.
Conclusion
Both manual and automated SPPS are viable methods for synthesizing peptides containing the non-canonical amino acid this compound. Manual synthesis offers unparalleled control and flexibility, making it ideal for troubleshooting difficult couplings and for small-scale, exploratory work. Automated synthesis provides high throughput and reproducibility, which is advantageous for synthesizing multiple peptides or for larger-scale production. The key to successfully incorporating this unique residue lies in recognizing its potential for steric hindrance and adjusting the synthesis protocol accordingly, primarily by extending coupling times, employing double coupling strategies, and using highly efficient coupling reagents. By following the detailed protocols and troubleshooting advice provided in this application note, researchers can confidently incorporate this compound to expand the chemical space of their peptide-based projects.
References
-
J&K Scientific. Boc-(S)-2-thienylglycine | 40512-56-9. Available from: [Link]
-
Nowick, J.S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]
-
Boc-L-2-(3-Thienyl)-glycine: A Key Intermediate for Novel Peptide Therapeutics. (2026-01-06). Available from: [Link]
-
MDPI. Non-Canonical Amino Acids in Analyses of Protease Structure and Function. Available from: [Link]
-
The Werner Lab. Manual Solid Phase Peptide Synthesis Protocol. (2016-12-14). Available from: [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link]
-
Fields, G.B. Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available from: [Link]
-
ResearchGate. (PDF) Methods for Removing the Fmoc Group. (2025-08-10). Available from: [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. Available from: [Link]
-
Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. (2006). Available from: [Link]
-
Leveraging Thienyl Glycine for Enhanced Peptide Synthesis. Available from: [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Available from: [Link]
-
Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Available from: [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007-12-13). Available from: [Link]
-
PubMed Central. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023-06-12). Available from: [Link]
-
RSC Publishing. Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting. (2023-09-01). Available from: [Link]
-
Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Available from: [Link]
-
Frontiers. Automated Peptide Synthesizers and Glycoprotein Synthesis. Available from: [Link] automated-peptide-synthesizers-and-glycoprotein-synthesis/full
-
PubMed Central. Advances in Fmoc solid-phase peptide synthesis. Available from: [Link]
-
Vapourtec. Continuous Flow-based Solid-phase Peptide Synthesiser. Available from: [Link]
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013-08-29). Available from: [Link]
-
bioRxiv. Design of peptides with non-canonical amino acids using flow matching. (2025-07-31). Available from: [Link]
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Available from: [Link]
- Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
-
AnyFlip. Cleavage, Deprotection, and Isolation of Peptides after... - Flip eBook Pages 1-12. (2016-10-03). Available from: [Link]
-
PubMed Central. The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems. (2020-12-26). Available from: [Link]
-
ResearchGate. Potential challenges when incorporating thioamides into peptide... | Download Scientific Diagram. Available from: [Link]
-
PubChem. (R)-2-Thienylglycine | C6H7NO2S | CID 736058. Available from: [Link]
-
National Institutes of Health. Glycine-rich peptides from FUS have an intrinsic ability to self-assemble into fibers and networked fibrils. Available from: [Link]
-
PubChem. 2-Phenylglycine | C8H9NO2 | CID 3866. Available from: [Link]
-
MDPI. Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00098B [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chem.uci.edu [chem.uci.edu]
- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
- 16. anyflip.com [anyflip.com]
Application Notes and Protocols for the Efficient Coupling of Fmoc-DL-(2-thienyl)glycine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Incorporating a Unique Heterocyclic Amino Acid
The incorporation of non-canonical amino acids into peptide chains is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Fmoc-DL-(2-thienyl)glycine, a derivative of glycine with a sulfur-containing aromatic thienyl group, offers unique steric and electronic characteristics that can enhance receptor binding, improve metabolic stability, and introduce novel conformational constraints.[1][2] However, the bulky and electron-rich nature of the 2-thienyl side chain presents significant challenges in solid-phase peptide synthesis (SPPS), primarily due to steric hindrance that can impede coupling reactions and a heightened risk of racemization at the α-carbon.[1]
This comprehensive guide provides a detailed analysis of various coupling reagents and optimized protocols to facilitate the successful incorporation of this compound into peptide sequences, ensuring high coupling efficiency while preserving stereochemical integrity.
The Critical Choice: A Comparative Analysis of Coupling Reagents
The selection of an appropriate coupling reagent is paramount for overcoming the hurdles associated with sterically hindered amino acids like this compound. The ideal reagent should offer rapid activation, high reactivity, and minimal side reactions, particularly racemization. Below is a comparative overview of commonly employed coupling reagents in Fmoc-SPPS.
Carbodiimides: The Economical Workhorse
Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are cost-effective and widely used coupling reagents.[1][3] They activate the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization and can undergo intramolecular rearrangement to an unreactive N-acylurea. To mitigate these side reactions, carbodiimides are almost always used in conjunction with additives.
-
Mechanism of Action with Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) react with the O-acylisourea to form a less reactive but more stable active ester, which then couples with the free amine on the resin-bound peptide.[3][4][5] This two-step process significantly reduces the risk of racemization.[4]
-
Advantages:
-
Low cost.
-
The urea byproduct of DIC is soluble in common SPPS solvents, simplifying purification.[6]
-
-
Disadvantages:
-
Slower reaction kinetics compared to uronium/aminium salts, which may be problematic for sterically hindered residues.
-
Potential for side reactions if not used with an appropriate additive.[3]
-
Uronium/Aminium Salts: The High-Performance Activators
Uronium and aminium salts are highly efficient coupling reagents that have become the gold standard for difficult couplings in SPPS.[7]
-
HBTU and HATU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are two of the most popular coupling reagents in this class.[1][8] They react with the carboxylic acid in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to form the corresponding HOBt or HOAt active esters, respectively.
-
The HATU Advantage: HATU is generally considered superior to HBTU for challenging couplings, including those involving sterically hindered amino acids.[3][8] The 7-azabenzotriazole (HOAt) moiety in HATU creates a more reactive active ester due to the electron-withdrawing effect of the pyridine nitrogen, leading to faster reaction rates and higher coupling efficiencies.[8] Furthermore, HATU has been shown to suppress racemization more effectively than HBTU.[3][8]
-
-
COMU: The Safer and Potent Alternative: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt based on Oxyma.[7] It offers coupling efficiencies comparable to or even exceeding HATU, with the significant advantage of not being based on the potentially explosive HOBt or HOAt.[7][9]
-
Advantages:
-
Disadvantages:
-
Higher cost compared to carbodiimides.
-
Requires careful control of stoichiometry, as excess reagent can cap the free amine of the growing peptide chain.[3]
-
Comparative Summary of Coupling Reagents
| Coupling Reagent | Class | Additive | Base | Key Advantages | Key Disadvantages |
| DIC | Carbodiimide | HOBt or Oxyma | DIPEA or Collidine | Low cost, soluble byproduct.[6] | Slower kinetics, potential for side reactions without additives.[3] |
| HBTU | Uronium/Aminium | None (forms HOBt) | DIPEA | Good efficiency for standard couplings. | Less effective for hindered amino acids, higher racemization risk than HATU.[8] |
| HATU | Uronium/Aminium | None (forms HOAt) | DIPEA | Excellent efficiency for difficult couplings, low racemization.[3][8] | Higher cost. |
| COMU | Uronium/Aminium | None (Oxyma-based) | DIPEA or Collidine | High efficiency, safer (non-explosive), low racemization.[7][10] | Higher cost. |
Experimental Protocols
General SPPS Workflow
The following diagram illustrates the fundamental steps in a single coupling cycle of Fmoc-based SPPS.
Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for maximizing coupling efficiency and minimizing racemization when incorporating this compound.
-
Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 10 minutes.[11]
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling Solution Preparation: In a separate vessel, pre-activate a solution of:
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 1-2 minutes.
-
-
Coupling Reaction: Add the pre-activated coupling solution to the resin and agitate for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[1] If the test is positive, a second coupling (double coupling) is recommended.
Protocol 2: Cost-Effective Coupling using DIC/Oxyma
This protocol offers a more economical approach that can be effective, particularly with optimized conditions.
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, prepare a solution of:
-
This compound (3 equivalents)
-
Oxyma (3 equivalents) in DMF.
-
-
Coupling Reaction: Add the amino acid/Oxyma solution to the resin. Then, add DIC (3 equivalents) and agitate for 4-6 hours at room temperature. For particularly difficult couplings, the reaction temperature can be slightly elevated (e.g., to 35-40°C).[12]
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Monitoring: Perform a Kaiser test. If incomplete, a double coupling is advised.
Troubleshooting and Mitigation of Side Reactions
Challenge 1: Incomplete Coupling
-
Symptom: Positive Kaiser test after the coupling step.
-
Cause: Steric hindrance from the thienyl group and the growing peptide chain can slow down the reaction.
-
Solutions:
-
Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.
-
Increase Reaction Time and/or Temperature: Extend the coupling duration or slightly increase the temperature.
-
Switch to a More Potent Reagent: If using DIC/Oxyma, consider switching to HATU or COMU for the thienylglycine incorporation.[7][8]
-
Challenge 2: Racemization
-
Symptom: Presence of diastereomeric impurities in the final peptide, detectable by HPLC and mass spectrometry.
-
Cause: The α-proton of the activated amino acid is acidic and can be abstracted by the base used in the coupling reaction, leading to a loss of stereochemical integrity.[1]
-
Solutions:
-
Choice of Base: For α,α-disubstituted amino acids like thienylglycine, using a weaker, sterically hindered base such as 2,4,6-collidine or N-methylmorpholine (NMM) in place of DIPEA can significantly reduce racemization.[7][13]
-
Use of Racemization-Suppressing Reagents: Reagents like HATU and COMU are known to minimize epimerization.[8][10] When using carbodiimides, the inclusion of Oxyma is highly effective at suppressing racemization.[5][9]
-
Caption: Troubleshooting logic for incomplete coupling and racemization.
Conclusion
The successful incorporation of this compound in SPPS is readily achievable with a careful selection of coupling reagents and optimized protocols. For routine synthesis, DIC in combination with Oxyma provides a cost-effective solution. However, for challenging sequences or to ensure the highest purity and stereochemical integrity, the use of high-performance uronium salts such as HATU or COMU is strongly recommended. By understanding the underlying chemistry and potential pitfalls, researchers can effectively leverage the unique properties of 2-thienylglycine to advance the development of novel and potent peptide-based therapeutics.
References
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging Thienyl Glycine for Enhanced Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). of arylglycine-rich peptides benefiting from DIC/Oxyma temperature assisted coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
Digital CSIC. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]
- Google Patents. (n.d.). Coupling method for peptide synthesis at elevated temperatures.
- Google Patents. (n.d.). Racemization of optically active 2-substituted phenylglycine esters.
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. digital.csic.es [digital.csic.es]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
Application Note: Optimizing Fmoc Deprotection Conditions for 2-Thienylglycine-Containing Peptides
Abstract
The incorporation of non-proteinogenic amino acids, such as 2-thienylglycine, into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced properties.[1] However, the unique structural characteristics of certain unnatural amino acids can present challenges during solid-phase peptide synthesis (SPPS). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal conditions for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from 2-thienylglycine residues. We will delve into the mechanistic underpinnings of potential side reactions, with a particular focus on epimerization, and provide experimentally-driven protocols to maintain the stereochemical integrity of the peptide.
Introduction: The Challenge of 2-Thienylglycine in SPPS
2-Thienylglycine, an analogue of phenylglycine, is a valuable building block in medicinal chemistry. Its thiophene side chain can introduce unique steric and electronic properties into a peptide, potentially leading to improved receptor binding, enhanced metabolic stability, and novel conformational constraints.[1] Despite its utility, the synthesis of peptides containing 2-thienylglycine using the standard Fmoc/tBu strategy requires careful consideration of the deprotection and coupling steps to avoid a critical side reaction: racemization at the α-carbon.
The α-proton of α-aryl-α-amino acids, including 2-thienylglycine, is more acidic than that of aliphatic amino acids. This increased acidity makes the residue susceptible to epimerization under the basic conditions employed during both Fmoc deprotection and amino acid coupling. While some studies on the analogous phenylglycine residue suggest that the coupling step is the primary contributor to racemization, the repetitive and sometimes prolonged exposure to basic deprotection reagents can also significantly compromise the stereochemical purity of the final peptide.[2][3] This application note will focus on mitigating the risk of racemization during the Fmoc deprotection step.
Mechanism of Fmoc Deprotection and Epimerization
The removal of the Fmoc protecting group is a base-catalyzed β-elimination reaction.[4][5] The process is initiated by the abstraction of the acidic proton on the fluorenyl ring's C9 position by a base, typically a secondary amine like piperidine.[4][5] This leads to the elimination of dibenzofulvene and the release of the free amine of the peptide chain. The dibenzofulvene is subsequently scavenged by excess piperidine to form a stable adduct.[4]
For residues like 2-thienylglycine, a competing and undesirable reaction is the base-catalyzed abstraction of the α-proton. This leads to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers, thereby leading to racemization (epimerization) of the chiral center. The electron-rich thiophene ring can stabilize the transient enolate, further increasing the propensity for this side reaction compared to amino acids with non-aromatic side chains.
Standard vs. Optimized Fmoc Deprotection Protocols
The most widely used reagent for Fmoc deprotection is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[2] While effective for most amino acids, this standard condition can induce significant racemization in sensitive residues like 2-thienylglycine, particularly with extended reaction times.[2]
Standard Deprotection Protocol (High Risk for Racemization)
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
While straightforward, the relatively high concentration of piperidine and longer exposure times can be detrimental to the stereochemical integrity of 2-thienylglycine-containing peptides.
Optimized Deprotection Protocols to Minimize Epimerization
To mitigate the risk of racemization, several modifications to the standard protocol have been investigated. The general principle is to use milder basic conditions or shorter reaction times to achieve complete Fmoc removal while minimizing the opportunity for α-proton abstraction.
Protocol A: Reduced Piperidine Concentration and Time
Recent studies have shown that lowering the concentration of piperidine and shortening the deprotection time can reduce epimerization.[2]
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection: Treat the resin with a 5-10% piperidine solution in DMF for two cycles of 2-5 minutes each.
-
Washing: Wash the resin extensively with DMF between and after the deprotection cycles.
Rationale: The lower concentration of piperidine reduces the overall basicity of the deprotection solution, thereby decreasing the rate of α-proton abstraction. Shorter, repeated treatments ensure complete Fmoc removal without prolonged exposure to the base.
Protocol B: Use of DBU as a Non-Nucleophilic Base
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that can be used for rapid Fmoc deprotection.[6]
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection: Treat the resin with a solution of 2% DBU and 2% piperidine in DMF for 2-3 minutes.
-
Washing: Wash the resin thoroughly with DMF.
Rationale: DBU rapidly removes the Fmoc group. The small amount of piperidine is added to act as a scavenger for the dibenzofulvene byproduct, as DBU itself is non-nucleophilic and cannot perform this function.[6] While effective, it is crucial to note that prolonged exposure to DBU can also lead to significant racemization.[2] Therefore, reaction times must be carefully controlled.
Comparative Analysis of Deprotection Cocktails
The choice of deprotection conditions can have a significant impact on the level of epimerization. The following table summarizes the qualitative risk of racemization associated with different deprotection reagents, based on studies of the analogous phenylglycine residue.
| Deprotection Reagent | Concentration | Typical Time | Racemization Risk | Notes |
| Piperidine | 20% in DMF | 10-20 min | High | Standard condition, but can cause significant epimerization with sensitive residues.[2] |
| Piperidine | 5-10% in DMF | 2 x 2-5 min | Moderate | Reduced piperidine concentration lowers the risk of epimerization. |
| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | 2-3 min | Low to Moderate | Rapid deprotection minimizes exposure time, but DBU is a strong base. Careful timing is critical.[2][6] |
Experimental Workflow for Optimization
To ensure the highest stereochemical purity of a 2-thienylglycine-containing peptide, it is advisable to perform a small-scale optimization study. The following workflow can be used to identify the optimal deprotection conditions for a specific sequence.
Caption: Workflow for optimizing Fmoc deprotection of 2-thienylglycine.
Conclusion and Recommendations
The successful incorporation of 2-thienylglycine into peptides using Fmoc-SPPS is achievable with careful optimization of the deprotection conditions. While standard 20% piperidine in DMF is often sufficient for robust amino acids, it poses a significant risk of epimerization for sensitive residues like 2-thienylglycine.
Key Recommendations:
-
Avoid prolonged exposure to strong bases.
-
For sensitive sequences, consider using reduced concentrations of piperidine (5-10%) with shorter, repeated treatments.
-
Alternatively, a carefully timed deprotection with a 2% DBU/2% piperidine cocktail can be effective.
-
Whenever possible, perform a small-scale optimization study to determine the ideal deprotection conditions for your specific peptide sequence.
-
It is also critical to consider the coupling step, as the choice of coupling reagents and base can have an even greater impact on racemization than the deprotection conditions. Studies on phenylglycine have shown that using hindered bases like 2,4,6-collidine (TMP) or N,N-diisopropylethylamine (DIPEA) in combination with coupling reagents such as DEPBT or COMU can significantly suppress epimerization.[1][2]
By implementing these optimized protocols and considerations, researchers can confidently synthesize 2-thienylglycine-containing peptides with high stereochemical purity, paving the way for the development of novel and effective peptide-based therapeutics.
References
-
Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(20), 1996-1999. [Link]
-
Liang, C., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(20), 1996–1999. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]
-
ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]
-
Johns Hopkins University. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. Retrieved from [Link]
-
Zhang, W., & Li, X. (2017). Recent advances in the preparation of Fmoc-SPPS-based peptide thioester and its surrogates for NCL-type. Chinese Chemical Letters, 28(1), 35-42. [Link]
-
Wassermann, K., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 586-597. [Link]
-
Fields, G. B. (2001). Methods for Removing the Fmoc Group. In Peptide Synthesis and Applications (pp. 17-33). Humana Press. [Link]
-
ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 321-329. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]
- Vertex AI Search. (n.d.). Leveraging Thienyl Glycine for Enhanced Peptide Synthesis.
Sources
- 1. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Peptidomimetics Utilizing Fmoc-DL-(2-thienyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] This document provides a comprehensive guide to the solid-phase synthesis of peptidomimetics containing Fmoc-DL-(2-thienyl)glycine, a unique non-canonical amino acid. The presence of the thienyl moiety introduces distinct steric and electronic properties that can be exploited in drug discovery.[2] We present detailed, field-proven protocols for the efficient incorporation of this building block using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry, addressing potential challenges such as steric hindrance during coupling. This guide is intended to equip researchers with the necessary knowledge and methodologies to successfully synthesize novel peptidomimetics for a wide range of therapeutic applications.
Introduction: The Rationale for Incorporating (2-thienyl)glycine into Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties.[3][4] A key strategy in their design is the introduction of unnatural amino acids, which can confer resistance to enzymatic degradation, modulate conformational preferences, and introduce novel pharmacophoric elements.[5] this compound is a commercially available building block that serves as a versatile tool in this endeavor. The thienyl group, an aromatic heterocycle containing a sulfur atom, can influence the resulting peptidomimetic's properties in several ways[2]:
-
Enhanced Stability: The non-natural side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptidomimetic.
-
Unique Interactions: The aromatic and electron-rich nature of the thiophene ring can participate in π-π stacking or other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.
-
Conformational Constraint: The bulky thienyl group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation.
This guide will focus on the practical aspects of incorporating this compound into a peptide sequence via solid-phase peptide synthesis (SPPS), the most common and efficient method for this purpose.[5][6]
Properties and Handling of this compound
This compound is a derivative of glycine where one of the alpha-hydrogens is substituted with a 2-thienyl group.[1] The N-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it compatible with the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[1]
| Property | Value |
| Molecular Formula | C₂₁H₁₇NO₄S |
| Molecular Weight | 379.43 g/mol [2] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | Store at 2-8 °C, protected from moisture |
Note: As a DL-mixture, the resulting peptide will be a mixture of diastereomers at the position of (2-thienyl)glycine incorporation. For stereospecific applications, the enantiomerically pure Fmoc-L-(2-thienyl)glycine or Fmoc-D-(2-thienyl)glycine should be used.
Experimental Workflow for Peptidomimetic Synthesis
The overall workflow for the synthesis of a peptidomimetic containing (2-thienyl)glycine follows the standard solid-phase peptide synthesis cycle. A visual representation of this process is provided below.
Sources
- 1. benchchem.com [benchchem.com]
- 2. smolecule.com [smolecule.com]
- 3. Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Fmoc-DL-(2-thienyl)glycine for the Construction of Advanced Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a transformative strategy in modern drug discovery and materials science. Among these, Fmoc-DL-(2-thienyl)glycine stands out as a versatile building block for constructing peptide libraries with enhanced biological activity and unique structural properties. The thienyl moiety, a sulfur-containing aromatic heterocycle, introduces distinct steric and electronic features that can modulate peptide conformation, improve receptor binding, and increase resistance to enzymatic degradation. This comprehensive guide provides detailed protocols, expert insights, and troubleshooting strategies for the efficient incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS), enabling the generation of diverse and potent peptide libraries.
Introduction: The Strategic Advantage of (2-Thienyl)glycine in Peptide Design
The 20 canonical amino acids form the fundamental basis of natural peptides and proteins. However, their inherent limitations have spurred the exploration of unnatural amino acids (UAAs) to create peptidomimetics with superior therapeutic properties.[1][2] The introduction of UAAs like (2-thienyl)glycine offers a powerful approach to fine-tune the pharmacological profile of peptide-based drug candidates.
The thienyl side chain of (2-thienyl)glycine can participate in unique molecular interactions, such as π-π stacking and hydrophobic interactions, which can enhance binding affinity and selectivity for biological targets.[3] Furthermore, the steric bulk of the thienyl group can disrupt the formation of secondary structures like β-sheets, which are often associated with peptide aggregation and reduced solubility—a common challenge in peptide synthesis.[1] Consequently, the incorporation of this compound is a key strategy for:
-
Enhancing Receptor Binding and Potency: The unique electronic and steric properties of the thiophene ring can lead to improved interactions with biological targets.[2]
-
Increasing Proteolytic Stability: The non-natural side chain can hinder recognition by proteases, thereby extending the in vivo half-life of the peptide.[2]
-
Improving Bioavailability: Modifications with UAAs can enhance the pharmacokinetic properties of peptides.[2]
-
Constructing Diverse Peptide Libraries: The use of this compound expands the chemical space available for screening and identifying novel therapeutic leads.[4][5]
This document will guide researchers through the practical aspects of utilizing this compound in Fmoc-based solid-phase peptide synthesis (SPPS).
Core Principles of Incorporating this compound via SPPS
Solid-phase peptide synthesis is the method of choice for the chemical synthesis of peptides.[1][6] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7][8] The general workflow for incorporating any amino acid, including this compound, follows a cyclical process.
Figure 1: General workflow of a solid-phase peptide synthesis (SPPS) cycle.
Detailed Protocols for the Incorporation of this compound
The following protocols are designed for manual solid-phase peptide synthesis. They can be adapted for automated synthesizers.
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier (Example) |
| This compound | ≥99% purity | Major Chemical Suppliers |
| Rink Amide Resin | 100-200 mesh | Standard SPPS Suppliers |
| N,N-Dimethylformamide (DMF) | Amine-free, peptide synthesis grade | Major Chemical Suppliers |
| Piperidine | Reagent grade | Major Chemical Suppliers |
| Coupling Reagents (HBTU, HATU, DIC) | Peptide synthesis grade | Major Chemical Suppliers |
| Additives (HOBt, Oxyma) | Peptide synthesis grade | Major Chemical Suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Major Chemical Suppliers |
| Dichloromethane (DCM) | Reagent grade | Major Chemical Suppliers |
| Trifluoroacetic Acid (TFA) | Reagent grade | Major Chemical Suppliers |
| Triisopropylsilane (TIS) | Reagent grade | Major Chemical Suppliers |
| Water | HPLC grade | Major Chemical Suppliers |
Step-by-Step Synthesis Protocol
This protocol assumes the synthesis has proceeded to the point where the N-terminal Fmoc group of the preceding amino acid has been removed, leaving a free amine on the resin-bound peptide.
Step 1: Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Agitate the mixture for 5-10 minutes at room temperature.[10][11]
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Coupling of this compound
Causality Behind Experimental Choices: The choice of coupling reagent is critical, especially for sterically hindered or racemization-prone amino acids like (2-thienyl)glycine.[1] Stronger coupling reagents and the inclusion of additives can improve efficiency and suppress side reactions.
Method A: HBTU/HOBt Activation
-
In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HOBt in DMF.
-
Add 3-5 equivalents of HBTU to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Add 6-10 equivalents of DIPEA to the activated amino acid solution.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
Method B: HATU Activation
-
Follow the same procedure as Method A, but substitute HATU for HBTU. HATU is a more potent coupling reagent and can be beneficial for difficult couplings.[9]
Method C: DIC/Oxyma Activation
-
Dissolve 3-5 equivalents of this compound and 3-5 equivalents of Oxyma in DMF.
-
Add the solution to the resin.
-
Add 3-5 equivalents of DIC to the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
| Coupling Reagent | Base | Additive | Key Advantages |
| HBTU | DIPEA | HOBt | Standard, reliable, and cost-effective. |
| HATU | DIPEA/Collidine | HOAt | Highly efficient, good for sterically hindered couplings.[9] |
| DIC | - | Oxyma | Can reduce racemization, cost-effective.[6] |
Step 4: Monitoring the Coupling Reaction
Perform a Kaiser test to check for the presence of free primary amines on the resin.[1]
-
Positive Test (Blue Color): Incomplete coupling. Continue the coupling reaction for another hour or perform a double coupling.
-
Negative Test (Yellow/Colorless): Complete coupling. Proceed to the next step.
Step 5: Washing
After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.
Figure 2: Decision workflow for the coupling step.
Peptide Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups removed.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[12]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Expert Insights
Challenge 1: Racemization
The α-proton of (2-thienyl)glycine is susceptible to abstraction, which can lead to racemization during activation.
-
Mitigation Strategies:
-
Use weaker, sterically hindered bases like 2,4,6-collidine instead of DIPEA.[3][9]
-
Employ coupling reagents known to suppress racemization, such as COMU or DEPBT.[1]
-
Minimize the pre-activation time before adding the activated amino acid to the resin.
-
Perform couplings at a lower temperature (e.g., 0°C).
-
Challenge 2: Incomplete Coupling
The bulky thienyl side chain can cause steric hindrance, leading to incomplete coupling reactions.
-
Mitigation Strategies:
-
Increase the equivalents of the amino acid and coupling reagents (up to 5 equivalents).
-
Perform a double coupling: after the initial coupling and a wash, repeat the coupling step with a fresh solution of activated amino acid.
-
Increase the reaction time.
Challenge 3: Peptide Aggregation
While (2-thienyl)glycine can act as an aggregation breaker, certain sequences can still be prone to aggregation.[1]
-
Mitigation Strategies:
-
Incorporate "difficult sequence" disruption elements, such as pseudoprolines or N-substituted amino acids, in the peptide backbone.[1]
-
Perform the synthesis at an elevated temperature (microwave-assisted SPPS).
-
Applications in Peptide Library Construction
Peptide libraries are powerful tools for drug discovery, allowing for the high-throughput screening of millions of peptide variants.[4][5] The inclusion of this compound in these libraries can significantly expand the diversity and potential for identifying hits with improved properties.
-
Screening for Improved Binding Affinity: Libraries containing (2-thienyl)glycine can be screened against a target protein to identify peptides with enhanced binding due to the unique interactions of the thienyl ring.
-
Developing Protease-Resistant Peptides: By systematically replacing natural amino acids with (2-thienyl)glycine, libraries can be generated to identify more stable therapeutic candidates.
-
Epitope Mapping: Peptide libraries spanning the sequence of an antigen, with substitutions of (2-thienyl)glycine, can help to identify key residues involved in antibody recognition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced peptide libraries. By understanding the principles of its incorporation and employing optimized protocols, researchers can successfully synthesize peptides with novel properties. The strategies and protocols outlined in this guide provide a solid foundation for leveraging the unique characteristics of (2-thienyl)glycine to accelerate the discovery and development of next-generation peptide-based therapeutics and materials.
References
- Leveraging Thienyl Glycine for Enhanced Peptide Synthesis. (URL: Not provided in search results)
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: [Link])
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: Not provided in search results)
- WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google P
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])
-
Boosting Your Therapeutic Discoveries with Peptide Libraries - YouTube. (URL: [Link])
-
Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis - ChemRxiv. (URL: [Link])
- Methods for Removing the Fmoc Group. (URL: Not provided in search results)
-
Evolving a Peptide: Library Platforms and Diversification Strategies - PMC - PubMed Central. (URL: [Link])
-
(PDF) Design and Synthesis of Small Libraries of Peptidomimetics Based on a Thiazolidine Moiety - ResearchGate. (URL: [Link])
-
Peptide libraries: applications, design options and considerations - GenScript. (URL: [Link])
-
Recent Advances in the Development of Therapeutic Peptides - PMC - NIH. (URL: [Link])
- Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. (URL: Not provided in search results)
- Synthetic Peptide Libraries: Unlocking New Possibilities in Immunotherapy and Drug Development. (URL: Not provided in search results)
-
New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - MDPI. (URL: [Link])
-
Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera. (URL: [Link])
-
Peptide libraries applications, design options and considerations - YouTube. (URL: [Link])
-
Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors - MDPI. (URL: [Link])
-
(PDF) Methods for Removing the Fmoc Group - ResearchGate. (URL: [Link])
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC. (URL: [Link])
-
Substrate Recognition by the Peptidyl-(S)-2-mercaptoglycine Synthase TglHI during 3-Thiaglutamate Biosynthesis - NIH. (URL: [Link])
-
synthesis and cation-binding properties of a bicyclic peptide containing glycine and lysine residues - PubMed. (URL: [Link])
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 211682-11-0 [smolecule.com]
- 4. youtube.com [youtube.com]
- 5. genscript.com [genscript.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. renyi.hu [renyi.hu]
- 11. researchgate.net [researchgate.net]
- 12. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
cleavage of peptides containing 2-thienylglycine from resin
Application Notes and Protocols
Topic: Optimized Cleavage of Peptides Containing 2-Thienylglycine from Solid-Phase Resins
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of 2-Thienylglycine in Peptide Synthesis
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and selectivity. 2-Thienylglycine (Thg), a bioisostere of phenylalanine, is of particular interest due to the unique electronic and steric properties of its thiophene ring. However, the successful synthesis of Thg-containing peptides is critically dependent on the final cleavage and deprotection step.
The electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic attack by carbocations generated during acid-mediated cleavage from the solid support.[1][2] This reactivity is analogous to that of Tryptophan's indole ring, which is notoriously prone to alkylation under standard cleavage conditions.[3] Uncontrolled, these side reactions lead to the formation of peptide adducts, significantly reducing the yield and purity of the target molecule and complicating downstream purification.
This guide provides a detailed examination of the chemical principles and practical protocols for the efficient cleavage of 2-thienylglycine-containing peptides. We will explore the causality behind protocol choices, provide robust, step-by-step methodologies, and offer troubleshooting advice based on field-proven insights.
The Chemistry of Cleavage: Mechanism and Prevention of Side Reactions
The final step in solid-phase peptide synthesis (SPPS) involves treatment with a strong acid, typically Trifluoroacetic Acid (TFA), to simultaneously cleave the peptide from the resin linker and remove acid-labile side-chain protecting groups (e.g., t-Butyl, Trityl).[2][4]
This process generates a high concentration of reactive carbocations.[3] If not effectively neutralized, these electrophiles will attack nucleophilic sites within the peptide sequence. The C4 and C5 positions of the 2-thienylglycine side chain are particularly vulnerable.
To prevent these undesired modifications, a "cleavage cocktail" is employed. This is a mixture of TFA and nucleophilic reagents known as scavengers , which act by trapping the reactive carbocations before they can modify the peptide.[1][4]
The choice of scavenger is critical and depends on the specific amino acids present in the peptide sequence.[1] For peptides containing the acid-sensitive 2-thienylglycine residue, a robust scavenger cocktail is mandatory.
Data & Reagents: Selecting the Appropriate Cleavage Cocktail
Based on the analogy with Tryptophan, scavenger cocktails designed to protect Trp, Met, and Cys are highly effective for Thg-containing peptides.[3] The table below summarizes recommended cocktails. All cocktails should be prepared fresh immediately before use in a well-ventilated fume hood.[5]
| Reagent Name | Composition (v/v/v) | Key Scavengers | Primary Application & Rationale |
| Reagent B | TFA (88%) / Phenol (5%) / Water (5%) / TIPS (2%) | Triisopropylsilane (TIPS), Phenol | A good general-purpose, low-odor cocktail. TIPS is an excellent carbocation scavenger. Phenol also acts as a scavenger and helps dissolve the peptide.[6] |
| TFA/TIS/H₂O | TFA (95%) / TIPS (2.5%) / Water (2.5%) | Triisopropylsilane (TIPS), Water | A very common and effective mixture for peptides without other highly sensitive residues like Cys or Met.[2][7] Water assists in the removal of some protecting groups. |
| Reagent K | TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%) | EDT, Thioanisole, Phenol | A "universal" and highly robust cocktail for peptides with a full range of sensitive residues (Thg, Trp, Cys, Met, Arg).[2][3] 1,2-ethanedithiol (EDT) is a soft nucleophile, highly effective at scavenging and also keeps Cys residues reduced.[8] |
Experimental Workflow & Protocols
The overall workflow for cleavage and peptide isolation is a multi-step process requiring careful execution to maximize yield and purity.
Protocol 1: Standard Cleavage using TFA/TIPS/Water
This protocol is recommended for peptides where 2-thienylglycine is the primary acid-sensitive residue.
Materials:
-
Dried peptide-resin (e.g., 100 mg, ~0.1 mmol scale)
-
Trifluoroacetic Acid (TFA), high purity
-
Triisopropylsilane (TIPS)
-
Deionized Water
-
Cold (-20°C) methyl-tert-butyl ether (MTBE) or diethyl ether
-
Reaction vessel (e.g., 5 mL fritted syringe or glass vial)
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (100 mg) into a suitable reaction vessel.[3]
-
Cocktail Preparation: In a separate glass vial, prepare the cleavage cocktail by combining TFA (1.9 mL), TIPS (50 µL), and Water (50 µL) . Mix gently. CAUTION: Prepare in a fume hood.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (~2 mL) to the resin. Ensure the resin is fully suspended.[3]
-
Incubation: Gently agitate or swirl the mixture at room temperature for 2-3 hours.[3][9] Longer times may be required for complete removal of certain side-chain protecting groups (e.g., Pbf from Arginine).[10]
-
Peptide Isolation: Filter the cleavage solution away from the resin beads directly into a 15 mL centrifuge tube.
-
Resin Wash: Wash the resin beads 2-3 times with a small volume of fresh TFA (~0.5 mL each) and combine the filtrates with the solution from step 5.[9]
-
Precipitation: Add cold MTBE (10 mL, approximately 8-10 times the TFA volume) to the combined filtrate. A white precipitate (the crude peptide) should form immediately.[6][9]
-
Pelleting: Cap the tube and place it at -20°C for at least 30 minutes to maximize precipitation. Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Washing: Carefully decant the ether supernatant. Resuspend the peptide pellet in fresh cold MTBE (5-10 mL), vortex briefly, and centrifuge again. Repeat this wash step two more times to remove residual TFA and scavengers.
-
Drying: After the final wash, decant the ether and dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[3] The peptide is now ready for analysis and purification.
Protocol 2: Robust Cleavage using Reagent K
This protocol is strongly recommended for complex peptides that also contain Cysteine, Methionine, or multiple Arginine residues in addition to 2-thienylglycine.
Materials:
-
Same as Protocol 1, plus:
-
Phenol
-
Thioanisole
-
1,2-ethanedithiol (EDT)
Procedure:
-
Resin Preparation: Place the dried peptide-resin (100 mg) into the reaction vessel.
-
Cocktail Preparation: In a fume hood, carefully prepare Reagent K by combining TFA (1.65 mL), Phenol (100 mg or ~100 µL), Water (100 µL), Thioanisole (100 µL), and EDT (50 µL) . Mix until the phenol is fully dissolved. Note: This mixture has a strong, unpleasant odor.[2][3]
-
Cleavage Reaction: Add the freshly prepared Reagent K (~2 mL) to the resin.
-
Incubation: Agitate at room temperature for 2-4 hours. Peptides with multiple Arg(Pbf) residues may require longer incubation.
-
Work-up: Follow steps 5-10 from Protocol 1 for peptide isolation, precipitation, washing, and drying.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete cleavage from the resin. | Extend the incubation time (e.g., to 4 hours). Perform a small-scale trial cleavage and monitor by HPLC to optimize time.[5] |
| Peptide is soluble in ether. | If the peptide is very small or hydrophilic, it may not precipitate well. Try a different precipitation solvent like cold hexane, or directly evaporate the TFA (use a cold trap) and proceed to purification. | |
| Extra Peaks in HPLC/MS | Alkylation of 2-thienylglycine or other sensitive residues (Trp, Met, Tyr). | Scavenger concentration is too low or cocktail is inappropriate. Switch to a more robust cocktail like Reagent K.[2][3] Ensure scavengers are fresh and high-purity. |
| Incomplete removal of side-chain protecting groups (e.g., Pbf on Arg). | Increase cleavage time. For very stubborn groups, a stronger acid system may be needed, but this increases the risk of side reactions.[11] Repeating the cleavage on the same resin is not recommended. | |
| Oxidation of Cysteine or Methionine. | The cleavage cocktail lacks a reducing agent. Use Reagent K or add EDT (2.5%) to your existing cocktail.[8] |
Conclusion
The successful cleavage of peptides containing 2-thienylglycine is readily achievable with a proper understanding of the underlying chemistry and the use of appropriate scavenger cocktails. By treating the thienyl group with the same caution as a tryptophan indole ring and selecting a cleavage protocol accordingly, researchers can effectively prevent acid-mediated side reactions. The protocols detailed in this guide provide a robust framework for obtaining high-purity crude peptide, minimizing downstream purification challenges and accelerating the development of novel peptide-based therapeutics.
References
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Aapptec. (2012). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Retrieved from [Link]
-
Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Coin, I., et al. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]
- Cavelier, F., & Enjalbal, C. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-24). Humana Press.
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Various Authors. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. Retrieved from [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Wordpress. Retrieved from [Link]
-
Various Authors. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Retrieved from [Link]
- Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Techniques in Protein Chemistry VI, 501-507.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
Application Note: A Strategic Approach to the Purification of Peptides Incorporating 2-Thienylglycine by Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Challenge and Opportunity of 2-Thienylglycine Peptides
The landscape of peptide therapeutics is continually evolving, with a significant shift towards the incorporation of non-canonical amino acids to enhance pharmacological properties. Among these, 2-thienylglycine, an analogue of phenylalanine, is of particular interest. Its thiophene ring introduces unique steric and electronic properties that can improve receptor binding affinity, increase resistance to proteolytic degradation, and modulate the overall conformational landscape of a peptide.[1] However, these same attributes present distinct challenges during downstream processing, particularly in the critical purification step.
Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired full-length peptide alongside a host of impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups.[2] The inherent hydrophobicity and aromaticity of the 2-thienylglycine residue can lead to co-elution of these impurities with the target peptide, complicating purification by standard reversed-phase high-performance liquid chromatography (RP-HPLC).
This application note provides a comprehensive guide to developing a robust and efficient RP-HPLC purification strategy for peptides containing 2-thienylglycine. We will delve into the mechanistic principles of peptide separation, provide a detailed, field-proven protocol, and explain the causality behind each experimental choice, empowering researchers to achieve high-purity peptides for their research and development endeavors.
Theoretical Framework: Mastering Peptide Separation in RP-HPLC
Reversed-phase HPLC is the cornerstone of peptide purification, separating molecules based on their hydrophobicity.[2][3] The stationary phase is typically a silica support functionalized with hydrophobic alkyl chains (e.g., C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile.[4] Peptides are retained on the column through hydrophobic interactions between their nonpolar side chains and the stationary phase. Elution is achieved by gradually increasing the concentration of the organic solvent in the mobile phase, which disrupts these hydrophobic interactions and allows the peptides to move through the column.
The inclusion of 2-thienylglycine significantly increases the overall hydrophobicity of a peptide due to its aromatic thiophene ring.[1][5] This increased retention on the stationary phase necessitates careful optimization of the HPLC method to ensure adequate separation from closely eluting impurities. Key parameters that must be considered include the choice of stationary phase, mobile phase composition, and the gradient profile.
The Critical Role of Ion-Pairing Reagents
Peptides are zwitterionic molecules, and their charge state can influence their interaction with the stationary phase, often leading to poor peak shape.[6] To mitigate these undesirable ionic interactions, an ion-pairing reagent is added to the mobile phase.[4][7] Trifluoroacetic acid (TFA) is the most common choice for peptide purification.[2][4][8] At a concentration of 0.1%, TFA protonates the acidic groups on the peptide and the residual silanol groups on the silica support, minimizing secondary ionic interactions. It also forms a dynamic ion pair with the basic residues of the peptide, effectively increasing their hydrophobicity and enhancing their retention and separation.
Experimental Workflow for Purification
The successful purification of a 2-thienylglycine-containing peptide is a systematic process that begins with analytical method development and scales up to a preparative separation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. bachem.com [bachem.com]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 8. waters.com [waters.com]
Application Notes & Protocols: The Strategic Use of Fmoc-DL-(2-thienyl)glycine in Modern Drug Discovery
Introduction: Beyond the Canonical 20 Amino Acids
In the landscape of modern medicinal chemistry, the reliance on the 20 canonical amino acids is an increasingly historical footnote. The design of novel therapeutics, particularly peptidomimetics, demands a more expansive chemical vocabulary. Non-canonical amino acids (ncAAs) are at the forefront of this evolution, offering scientists a powerful toolkit to engineer molecules with enhanced pharmacological properties.[1][2] The incorporation of ncAAs can confer significant advantages, including improved stability against enzymatic degradation, increased selectivity for biological targets, and refined bioavailability.[1][3]
Among the diverse array of available ncAAs, Fmoc-DL-(2-thienyl)glycine has emerged as a particularly valuable building block.[1] This compound synergistically combines two critical features for drug discovery: the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS), and a unique (2-thienyl)glycine side chain.[1][4] The thienyl group, a sulfur-containing aromatic heterocycle, introduces distinct steric and electronic properties not found in natural amino acids, enabling the fine-tuning of a peptide's structure and function.[1][4][5]
This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and practical protocols for leveraging this compound in peptide synthesis and drug discovery campaigns.
Physicochemical Profile and Strategic Advantages
This compound is a derivative of glycine where an alpha-hydrogen is substituted with a 2-thienyl group and the alpha-amino group is protected by Fmoc.[1][4] This structure is intentionally designed for seamless integration into established synthesis workflows while providing novel chemical functionality.
| Property | Value | Source |
| Chemical Name | N-α-Fmoc-DL-2-thienylglycine | [1][4] |
| CAS Number | 211682-11-0 | [1][4][6] |
| Molecular Formula | C₂₁H₁₇NO₄S | [4][7] |
| Molecular Weight | 379.43 g/mol | [1][4][7] |
| Appearance | White to off-white solid/powder | [7][8] |
| Stereochemistry | Racemic mixture (DL) | [1][4] |
The Thienyl Moiety: A Tool for Structural and Functional Modulation
The strategic value of this compound lies in the properties of its thienyl side chain.[5]
-
Aromaticity and π-π Interactions: The thienyl ring is an aromatic heterocycle that can participate in π-π stacking interactions with other aromatic residues within the peptide or its biological target (e.g., a receptor binding pocket).[4] This can significantly influence peptide conformation and enhance binding affinity.
-
Steric and Conformational Constraint: The bulk of the thienyl group provides more steric hindrance than a simple glycine or alanine, restricting the conformational freedom of the peptide backbone. This can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding.
-
Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases. The introduction of an unnatural structure like (2-thienyl)glycine can render the adjacent peptide bonds unrecognizable to many proteolytic enzymes, thereby increasing the peptide's in vivo half-life.[3][5]
-
Bioisosteric Replacement: The thienyl ring can act as a bioisostere for other aromatic rings like phenyl (from Phenylalanine) or indole (from Tryptophan), allowing for subtle modifications of electronics and hydrogen-bonding capabilities that can fine-tune biological activity during structure-activity relationship (SAR) studies.[1]
Caption: Chemical structure of this compound.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily designed for use in Fmoc-based SPPS.[4] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[1][9] The Fmoc group protects the alpha-amino group of the incoming amino acid, preventing self-polymerization. It is selectively removed under mild basic conditions (typically with piperidine), which do not affect the acid-labile side-chain protecting groups or the resin linkage, a principle known as orthogonality.[1]
Caption: Workflow for incorporating this compound via SPPS.
Protocol: Incorporation of this compound via Automated or Manual SPPS
This protocol outlines a standard procedure for coupling this compound. It assumes a standard Fmoc/tBu strategy.[1] Modifications may be required based on the specific peptide sequence, scale, and resin used.[9]
A. Materials and Reagents
-
Resin: Appropriate solid support with the first amino acid attached (e.g., Fmoc-Gly-Wang resin).
-
This compound: The amino acid to be incorporated.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling/Activating Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
-
Washing Solvents: DMF, Isopropanol (IPA), DCM.
-
Monitoring: Ninhydrin (Kaiser) test kit.
-
Equipment: Automated peptide synthesizer or manual SPPS reaction vessel.
B. Step-by-Step Protocol (0.1 mmol scale)
-
Resin Swelling:
-
Place the resin (~0.1 mmol substitution) into the reaction vessel.
-
Add DMF (~10 mL/g of resin) and allow the resin to swell for at least 30 minutes. Drain the solvent.[10]
-
Rationale: Proper swelling of the polystyrene or PEG resin is critical to expose all reactive sites and ensure efficient diffusion of reagents.[10][11]
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-7 minutes. Drain.
-
Repeat with a fresh aliquot of 20% piperidine/DMF for another 5-10 minutes.
-
Rationale: The Fmoc group is cleaved by the secondary amine piperidine via a β-elimination mechanism.[1] Two treatments ensure complete removal of the protecting group, liberating the free amine for the next coupling step.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and its dibenzofulvene-piperidine adduct.
-
Rationale: Incomplete washing will result in the neutralization of the subsequent activated amino acid, leading to failed coupling. The Kaiser test can confirm the presence of a free primary amine.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve this compound (4 eq., 0.4 mmol, ~152 mg) and HBTU (3.9 eq., 0.39 mmol) in a minimal amount of DMF.
-
Add DIPEA (8 eq., 0.8 mmol) to the activation mixture. The solution will typically change color. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Rationale: Carboxylic acids do not react directly with amines to form peptide bonds under these conditions. HBTU converts the carboxylic acid into a more reactive ester, which is then readily attacked by the free amine on the resin-bound peptide. DIPEA acts as a non-nucleophilic base to facilitate the reaction.[9]
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid and byproducts.
-
-
Reaction Monitoring (Optional but Recommended):
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates that all free amines have reacted and the coupling is complete. A positive result (blue/purple beads) indicates incomplete coupling.
-
Rationale: The Kaiser test detects free primary amines. It is a crucial quality control step to ensure the fidelity of the peptide sequence.
-
-
Troubleshooting Incomplete Coupling:
-
If the Kaiser test is positive, drain the vessel and repeat step 4 ("double coupling"), potentially with an extended reaction time or a different activator like HATU.
-
-
Continuation of Synthesis:
-
If the coupling is complete, return to step 2 to deprotect the newly added this compound and proceed with the next amino acid in the sequence.
-
Application in Structure-Activity Relationship (SAR) Studies
This compound is an exemplary tool for probing SAR. By systematically replacing a canonical amino acid with (2-thienyl)glycine at various positions in a bioactive peptide, researchers can dissect the contribution of that specific position to the overall activity.
Key Questions Addressed by Incorporating (2-thienyl)glycine:
-
Aromaticity Requirement: Is an aromatic side chain at this position necessary for activity? Replacing Phe with Thg and observing activity can answer this.
-
Steric Bulk Tolerance: How does the binding pocket accommodate different shapes and sizes? The thienyl group offers a different steric profile than phenyl or indole rings.[1]
-
Electronic Effects: Does the electron-rich nature of the sulfur-containing ring influence binding or function?
-
Conformational Impact: How does restricting the backbone at this position alter the peptide's secondary structure and its ability to adopt a bioactive conformation?
Caption: Using (2-thienyl)glycine (Thg) in SAR studies.
Troubleshooting and Advanced Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the thienyl group or aggregating peptide sequence. | Perform a double coupling. Extend coupling time to 4 hours or overnight. Use a more potent coupling reagent like HATU. |
| Racemization | The product is a DL-racemic mixture. | For most screening purposes, the racemic mixture is acceptable. If a specific stereoisomer is required for later-stage development, source the enantiomerically pure Fmoc-L-(2-thienyl)glycine or Fmoc-D-(2-thienyl)glycine. |
| Side Reactions during Final Cleavage | The thienyl ring can be sensitive to strong acids. | Use scavengers in the final TFA cleavage cocktail (e.g., triisopropylsilane (TIS), water, ethanedithiol (EDT)) to protect the thienyl moiety from modification. |
Conclusion
This compound is more than just another amino acid derivative; it is a strategic tool for chemical biologists and medicinal chemists. Its seamless integration into standard SPPS protocols allows for the rational design and synthesis of novel peptidomimetics.[4] By introducing a unique aromatic, heterocyclic side chain, it provides a direct route to improving metabolic stability, modulating conformational properties, and performing sophisticated SAR studies.[1][5][7] The thoughtful application of this and other ncAAs is essential for accelerating the discovery and development of the next generation of peptide-based therapeutics.[2]
References
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Available at: [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - PubMed Central. Available at: [Link]
-
Selected examples of non-canonical amino acids: Bip (2 - ResearchGate. ResearchGate. Available at: [Link]
-
(PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. Available at: [Link]
-
Product information, this compound | P&S Chemicals. P&S Chemicals. Available at: [Link]
-
Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. PubMed. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Solid-phase peptide synthesis. Digital CSIC. Available at: [Link]
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 211682-11-0 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound,(CAS# 211682-11-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. peptide.com [peptide.com]
- 10. digital.csic.es [digital.csic.es]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling of Fmoc-DL-(2-thienyl)glycine
Introduction
Fmoc-DL-(2-thienyl)glycine is a non-canonical, sterically hindered amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and electronic properties into novel peptide therapeutics.[1] The bulky thienyl group, directly attached to the α-carbon, presents significant challenges to achieving high coupling efficiency, often leading to incomplete reactions, deletion sequences, and compromised purity of the final peptide.[1] This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to empower researchers to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound consistently incomplete?
A1: Incomplete coupling is the most common issue and stems directly from steric hindrance. The thiophene ring shields the carboxyl group, making it difficult for the incoming N-terminal amine of the resin-bound peptide to attack the activated ester. Standard coupling conditions, sufficient for proteinogenic amino acids, often fail to drive this reaction to completion. Success requires a combination of a highly reactive coupling reagent, optimized reaction times, and potentially elevated temperatures.
Q2: What are the most effective coupling reagents for this hindered amino acid?
A2: For sterically demanding couplings, aminium/uronium salt-based reagents are superior to carbodiimides like DCC or DIC.[2][3] Experimental evidence consistently demonstrates that HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate]) is the preferred reagent for hindered amino acids.[4][5]
-
Why HATU? HATU, in the presence of a base like DIPEA, reacts with the Fmoc-amino acid to form a highly reactive OAt-ester. The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in HBTU, leading to faster acylation rates and higher efficiency in overcoming steric barriers.[4][5]
-
Other Strong Reagents: While HATU is the top recommendation, other potent reagents like COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) also show comparable efficiency to HATU and offer improved safety profiles.[6]
Q3: I'm observing a side-product with the same mass as my desired peptide. Could this be racemization?
A3: Yes, this is highly likely. Aryl-glycine derivatives, like (2-thienyl)glycine, are particularly susceptible to base-catalyzed racemization (epimerization) at the α-carbon.[7][8] The α-proton is acidic and can be abstracted by the base (e.g., DIPEA) used during the coupling step, leading to a loss of stereochemical integrity.
To minimize racemization:
-
Limit Pre-activation Time: Do not allow the mixture of this compound, HATU, and DIPEA to sit for extended periods before adding it to the resin. A pre-activation time of 1-2 minutes is generally sufficient.[4]
-
Use a Milder Base: Consider replacing DIPEA with a bulkier, less nucleophilic base such as 2,4,6-collidine, which has been shown to reduce racemization.[9]
-
Choose the Right Reagent: Certain coupling reagents are inherently better at suppressing racemization. COMU and DEPBT have been reported to yield excellent results with minimal epimerization for phenylglycine, a structurally similar amino acid.[7]
Q4: Should I perform a single or double coupling for this compound?
A4: A double coupling strategy is strongly recommended as a default procedure for this amino acid.[10] A single, extended coupling may not be sufficient. The first coupling will incorporate the majority of the amino acid, and the second coupling, with a fresh solution of activated amino acid, will acylate the remaining free amines, significantly reducing the final amount of deletion sequences. Always monitor the completion of the first coupling with a qualitative test (e.g., Kaiser test) before proceeding.
Q5: Can microwave-assisted SPPS improve my results?
A5: Absolutely. Microwave energy is a powerful tool for driving difficult reactions to completion in SPPS.[11] By increasing the kinetic energy of the reactants, microwave irradiation can significantly accelerate coupling rates for hindered amino acids and help overcome aggregation-related issues.[12][13][14]
-
Temperature Control is Critical: While effective, high temperatures can increase the risk of racemization.[14] For aryl-glycines, it is advisable to keep the microwave coupling temperature below 50°C. A typical microwave protocol might involve coupling at 50°C for 5-10 minutes.
Troubleshooting Guide
| Symptom / Observation | Probable Cause | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Incomplete acylation of the N-terminal amine. | 1. Perform a second coupling (double coupling) with fresh reagents. 2. If already double-coupling, switch to a more potent reagent (e.g., from HBTU to HATU).[4] 3. Increase coupling time for each step (e.g., from 1 hour to 2 hours at room temp). |
| Major Deletion Sequence in MS | Severe coupling inefficiency. | 1. Implement a microwave-assisted coupling protocol (e.g., 5-10 min at 50°C).[12][14] 2. Ensure accurate reagent stoichiometry (use at least 3-4 equivalents of amino acid and coupling reagents). 3. Verify the quality and purity of the this compound raw material. |
| Peak Doubling in HPLC / MS | Racemization (Epimerization) of the (2-thienyl)glycine residue. | 1. Reduce the amount of base (DIPEA) used, or switch to a non-nucleophilic base like 2,4,6-collidine.[9] 2. Minimize the pre-activation time to less than 2 minutes.[4] 3. If using microwave, reduce the coupling temperature to ≤ 50°C.[14] 4. Consider using a coupling reagent known for racemization suppression, such as COMU.[7] |
| Low Overall Yield | Cumulative effect of incomplete couplings and difficult deprotections. | 1. Optimize the coupling step using the strategies above. 2. Ensure complete Fmoc deprotection after coupling (2-thienyl)glycine; the bulky side chain may hinder piperidine access. Extend deprotection time if necessary (e.g., 1 x 5 min + 1 x 15 min). |
Optimized Protocols & Methodologies
Protocol 1: High-Efficiency Double Coupling (Room Temperature)
This protocol is designed to maximize coupling efficiency for manual or standard automated synthesis.
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 5 min, then 1 x 15 min). Wash the resin thoroughly with DMF (6x).
-
Activation Mixture (1st Coupling): In a separate vial, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for no more than 2 minutes.
-
First Coupling: Add the activation mixture to the deprotected resin. Agitate at room temperature for 2 hours.
-
Wash: Filter the resin and wash thoroughly with DMF (3x).
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test.
-
Second Coupling: If the Kaiser test is positive (blue beads), repeat steps 2 and 3 for the second coupling. Agitate for another 2 hours.
-
Final Wash: Wash the resin with DMF (3x) and DCM (3x) and proceed to the next deprotection cycle.
Protocol 2: Microwave-Assisted Single Coupling
This protocol leverages microwave energy for rapid and efficient coupling.
-
Resin Preparation: Perform deprotection and washing as described in Protocol 1.
-
Activation Mixture: Prepare the activation mixture as described in Protocol 1 (Step 2).
-
Microwave Coupling: Add the activation mixture to the resin in a microwave-safe vessel. Irradiate in a peptide synthesizer at a controlled temperature of 50°C for 10 minutes .
-
Monitoring & Wash: Wash the resin and perform a Kaiser test. If the test is negative, proceed to the next cycle. If it remains positive, a short second microwave coupling (5 minutes) may be necessary.
Visual Diagrams
Workflow for Troubleshooting Incomplete Coupling
Caption: Decision tree for addressing incomplete coupling.
Mechanism of HATU-Mediated Activation
Caption: Activation of a carboxylic acid by HATU.
References
-
Tahara, Y., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry, 11(14), 2370-6. doi:10.1039/c3ob00030c. Retrieved from [Link]
-
Tahara, Y., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. PubMed. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]
-
Protein Technologies Inc. (n.d.). Comparative study of conventional and microwave assisted synthesis. Retrieved from [Link]
-
RSC Publishing. (2021). Scalable synthesis and coupling of quaternary α-arylated amino acids: α-aryl substituents are tolerated in α-helical peptides. Retrieved from [Link]
-
Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]
-
PNAS. (n.d.). Accelerated chemical synthesis of peptides and small proteins. Retrieved from [Link]
-
RSC Publishing. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
PubMed. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
PMC. (n.d.). Reprogramming natural proteins using unnatural amino acids. Retrieved from [Link]
-
NSF Public Access Repository. (n.d.). Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 9. mesalabs.com [mesalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
Technical Support Center: Preventing Racemization of Fmoc-DL-(2-thienyl)glycine During Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unnatural amino acid Fmoc-DL-(2-thienyl)glycine into their peptide sequences. Due to the unique structure of (2-thienyl)glycine, specifically its α-substituted nature, it is particularly susceptible to racemization during the coupling step in solid-phase peptide synthesis (SPPS). This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you maintain the stereochemical integrity of your peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (in this case, the L- and D-forms of the amino acid).[1] For peptide therapeutics, maintaining the correct stereochemistry is paramount, as the D-enantiomer can lead to a significant loss of biological activity, altered pharmacological properties, or the creation of diastereomeric impurities that are difficult to separate from the target peptide.[2][3] this compound, similar to other α-substituted amino acids like phenylglycine, is prone to racemization at the α-carbon during the activation and coupling steps of SPPS.[4][5]
Q2: What is the primary mechanism causing racemization during the coupling of Fmoc-amino acids?
A2: The most prevalent mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][6][7] This occurs when the carboxyl group of the Fmoc-amino acid is activated. The α-proton on the oxazolone ring is highly acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the incoming amine from either face, leading to a mixture of L- and D-amino acid incorporation.[1] A secondary, less common mechanism is direct enolization, which involves the direct abstraction of the α-proton by a strong base.[1][6][7]
Q3: Which factors in my coupling protocol have the most significant impact on racemization?
A3: Several factors can influence the extent of racemization. The most critical are the choice of coupling reagent, the type and amount of base used, the reaction temperature, and the pre-activation time.[8][9] Strong bases and highly reactive coupling reagents, combined with elevated temperatures, create a favorable environment for racemization.
Q4: How can I detect and quantify the level of racemization in my synthesized peptide?
A4: There are several analytical techniques to assess the stereochemical purity of your peptide. The most common and sensitive methods are Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[10][11][12] These methods can separate the diastereomeric peptides formed due to racemization. Another approach involves acid hydrolysis of the peptide followed by derivatization of the resulting amino acids and analysis by Gas Chromatography (GC) on a chiral column.[13]
Troubleshooting Guide: High Levels of Racemization
If you have identified significant racemization in your peptide containing (2-thienyl)glycine, consult the following guide to diagnose and resolve the issue.
| Symptom | Potential Cause | Recommended Solution & Explanation |
| High D-isomer content confirmed by chiral HPLC/CE. | Inappropriate Coupling Reagent: Use of highly activating uronium/phosphonium salts (e.g., HBTU, HATU) without careful optimization. | Switch to a less racemization-prone coupling reagent. Carbodiimide-based reagents like DIC in combination with an additive like OxymaPure are often a good choice.[6] Alternatively, phosphonium-based reagents specifically designed to reduce racemization, such as DEPBT or COMU, have shown excellent results, particularly for sterically hindered or racemization-prone amino acids.[4][5] |
| Strong or Sterically Unhindered Base: N,N-diisopropylethylamine (DIPEA) is a common base in SPPS but is known to promote racemization due to its high basicity.[8][14] | Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base that can reduce racemization.[6] For challenging cases, highly hindered bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) are very effective at minimizing α-proton abstraction.[4][5][14] Use the minimum number of base equivalents necessary for the reaction. | |
| Elevated Coupling Temperature: Many automated synthesizers use elevated temperatures to speed up cycle times, but this can significantly increase the rate of racemization.[15][16][17] | Lower the coupling temperature. Perform the coupling of this compound at a reduced temperature, such as 0°C or 4°C.[4] This will slow down the rate of both oxazolone formation and proton abstraction. While this may require longer coupling times, it is a critical step for preserving stereochemical integrity. | |
| Prolonged Pre-activation Time: Allowing the activated amino acid to sit in solution with the base for an extended period before adding it to the resin increases the opportunity for racemization to occur.[9] | Minimize or eliminate pre-activation. Add the coupling reagents and the this compound to the reaction vessel simultaneously, or with minimal delay. For carbodiimide-mediated couplings, add the DIC last. | |
| Solvent Effects: The choice of solvent can influence reaction kinetics and the stability of intermediates. | Consider solvent composition. While DMF is the standard solvent for SPPS, exploring mixtures such as DCM/DMF may alter the reaction environment and potentially reduce racemization, provided solubility is maintained. |
Visualizing the Racemization Mechanism
The following diagram illustrates the two primary pathways for racemization during peptide coupling. The oxazolone formation pathway is generally considered the major contributor.
Caption: Racemization pathways during peptide coupling.
Recommended Experimental Protocol
This protocol is optimized to minimize the racemization of this compound during manual or automated solid-phase peptide synthesis.
Materials:
-
This compound
-
Resin with free N-terminal amine
-
Coupling Reagent: Diisopropylcarbodiimide (DIC)
-
Additive: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Base: 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Thoroughly wash the resin with DMF (5-7 times) and DCM (2-3 times), followed by DMF (2-3 times) to remove residual piperidine.
-
-
Coupling of this compound (Low-Racemization Conditions):
-
Prepare a solution of this compound (3-5 equivalents relative to resin substitution) and Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.
-
Add this solution to the washed, deprotected peptide-resin.
-
Add the base, TMP (4-6 equivalents) or NMM (4-6 equivalents), to the reaction vessel.
-
Cool the reaction vessel to 0-4°C in an ice bath.
-
Add DIC (3-5 equivalents) to the cooled reaction vessel and begin agitation.
-
Allow the coupling reaction to proceed for 2-4 hours at 0-4°C.
-
-
Monitoring and Washing:
-
Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction. If the reaction is incomplete, allow it to proceed for a longer duration or consider a second coupling.
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed with the deprotection and coupling of the next amino acid in the sequence. Standard coupling conditions can typically be resumed for less sensitive amino acids.
-
Quantitative Data Summary
The choice of coupling reagents and bases is critical. The following table summarizes findings from studies on racemization-prone amino acids, which provide a strong basis for selecting conditions for (2-thienyl)glycine.
| Coupling System | Base | Relative Racemization Level | Comments |
| HBTU/HATU | DIPEA | High | Standard conditions, but high risk for sensitive residues.[14] |
| HBTU/HATU | NMM | Moderate | A weaker base reduces racemization compared to DIPEA.[6] |
| DIC/HOBt | DIPEA | Moderate-High | Additive helps, but strong base is still a risk factor. |
| DIC/OxymaPure | NMM/TMP | Very Low | Recommended starting point. Oxyma is superior to HOBt in suppressing racemization.[1][18] |
| COMU/DEPBT | TMP/DMP | Very Low | Excellent alternatives, shown to be highly effective for minimizing racemization of phenylglycine.[4][5] |
Analytical Verification Protocol: Chiral HPLC
Accurate quantification of racemization is crucial for validating your optimized protocol.
-
Sample Preparation:
-
After completing the synthesis, cleave a small aliquot of the crude peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) for HPLC analysis.
-
-
Chiral HPLC Method:
-
Column: A chiral stationary phase (CSP) column designed for peptide analysis is required. Macrocyclic glycopeptide-based columns are often effective.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA. The exact gradient will need to be optimized for your specific peptide.
-
Detection: UV detection at 214 nm or 280 nm (if aromatic residues are present).
-
Analysis: The L- and D-diastereomers of the peptide should resolve into two separate peaks. The percentage of racemization can be calculated from the peak areas. The limit of detection can be as low as 0.05% of the major enantiomer.[10]
-
By implementing these informed strategies and protocols, you can significantly reduce the risk of racemization when working with this compound, ensuring the stereochemical purity and quality of your final peptide product.
References
- Vertex AI Search. (n.d.). Leveraging Thienyl Glycine for Enhanced Peptide Synthesis.
- BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods.
- BenchChem. (n.d.). This compound | 211682-11-0.
- Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry.
- Bacsa, B., et al. (2008). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed.
- (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- (n.d.). 7.
- BenchChem. (2025).
- Liang, Z., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. FAO AGRIS.
- MDPI. (n.d.).
- NIH. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.
- (n.d.).
- BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.
- NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
- PubMed. (n.d.).
- ACS Publications. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry.
- CS Bio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 6. bachem.com [bachem.com]
- 7. mdpi.com [mdpi.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cat-online.com [cat-online.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. csbio.com [csbio.com]
- 18. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Fm-oc Deprotection of Thienylglycine
Introduction
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Nα-Fmoc deprotection of thienylglycine. Thienylglycine, a non-canonical amino acid, is a valuable building block for novel peptide therapeutics. However, its unique structure can present significant challenges during synthesis, most notably the incomplete removal of the Fmoc protecting group.
Incomplete deprotection is a critical failure in SPPS, as it prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences.[1] These impurities are often difficult to separate from the target peptide, compromising the final yield and purity.[1] This guide provides a structured, in-depth approach to diagnosing, troubleshooting, and resolving this common issue.
The Chemistry of the Challenge: Why is Thienylglycine Problematic?
The difficulty in deprotecting Fmoc-thienylglycine arises from a combination of steric and electronic factors. The bulky thienyl side chain can physically obstruct the approach of the deprotecting base (typically piperidine) to the acidic proton on the fluorene ring of the Fmoc group.[1] This steric hindrance slows down the initial deprotonation step, which is the rate-limiting step in the β-elimination mechanism of Fmoc removal.[2][3]
Furthermore, the electron-rich nature of the thiophene ring can influence the local solvent environment and potentially interact with the growing peptide chain, contributing to aggregation. Peptide aggregation can severely limit the permeability of solvents and reagents, further hindering the deprotection process.[1][4]
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address the issues you may be facing in the lab.
Question 1: How can I reliably confirm that Fmoc deprotection is incomplete?
Answer:
Visual inspection is often insufficient. A quantitative or highly sensitive qualitative test is necessary to confirm the presence of unreacted N-terminal Fmoc-amines before proceeding to the next coupling step.
Recommended Method: The Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.[5][6][7] A negative result (colorless or yellow beads and solution) after the deprotection step indicates that the Fmoc group has been successfully removed, leaving the primary amine free.[8] Conversely, a positive result (dark blue beads and/or solution) indicates the presence of unreacted Fmoc-protected amines, confirming incomplete deprotection.[8]
Interpretation of Kaiser Test Results Post-Deprotection:
| Observation | Interpretation | Recommended Action |
| Yellow/Colorless beads and solution | Complete Deprotection. | Proceed to the next coupling step. |
| Blue/Purple beads and solution | Incomplete Deprotection. | The deprotection step has failed. Repeat the deprotection with a stronger reagent or extended time. |
Question 2: My standard 20% piperidine in DMF protocol is failing. What is the most effective modification?
Answer:
When standard conditions fail, simply extending the reaction time is often not the most effective solution and can lead to side reactions. A more robust approach is to increase the basicity and efficiency of the deprotection cocktail.
Primary Recommendation: Incorporate DBU into the Deprotection Reagent
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong base that removes the Fmoc group significantly faster than piperidine.[9][10] Its strength lies in its ability to efficiently abstract the acidic proton from the fluorene ring, accelerating the rate-limiting step of the deprotection.[10]
However, DBU alone is not recommended for batch synthesis because it cannot scavenge the reactive dibenzofulvene (DBF) byproduct.[9][10][11] This DBF intermediate can re-attach to the newly deprotected N-terminal amine. Therefore, a cocktail of DBU and piperidine is highly effective: DBU acts as the primary base for removal, and piperidine acts as the scavenger for the DBF byproduct.[10][11]
Recommended Protocol: A solution of 2% DBU and 2% piperidine in DMF is a potent and widely used cocktail for deprotecting sterically hindered amino acids.[12]
Question 3: I've switched to a DBU/piperidine cocktail, but I'm still seeing a positive Kaiser test. What are my next steps?
Answer:
If a strengthened deprotection cocktail is still insufficient, the issue may be compounded by peptide aggregation on the resin. The following strategies can be employed, often in combination.
-
Increase Reaction Time and/or Temperature:
-
Extend Time: Increase the deprotection time with the DBU/piperidine cocktail. Instead of a standard 5-10 minute treatment, try two treatments of 15-20 minutes each.
-
Elevate Temperature: Gently warming the reaction vessel to 30-35°C can increase reaction kinetics. However, be cautious, as higher temperatures can promote side reactions like aspartimide formation if Asp residues are present.[13]
-
-
Improve Solvation and Disrupt Aggregation:
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often a better solvent than DMF for disrupting secondary structures and improving resin swelling.[2] Consider switching to NMP as your primary solvent.
-
"Magic" Mixture: For severe aggregation, a solvent mixture containing a chaotropic agent can be effective. A common example is the use of a small percentage of trifluoroethanol (TFE) or dichloromethane (DCM) in the DMF or NMP during deprotection, though compatibility with your resin and sequence should be verified.
-
-
Mechanical Agitation:
-
Ensure the resin is being thoroughly agitated during the deprotection step. Inadequate mixing can lead to localized areas of incomplete reaction. If using a shaker, ensure the speed is optimal. For manual synthesis, periodic vortexing is crucial.
-
Question 4: Are there any other deprotection reagents I can try?
Answer:
Yes, while DBU/piperidine is a frontline solution, other formulations have been developed to address difficult deprotections and minimize side reactions.
Alternative Reagent: Piperazine/DBU
Recent studies have shown that a combination of piperazine and DBU can be a very rapid and efficient alternative to piperidine.[14][15] Piperazine acts as an effective nucleophile to trap the DBF byproduct, while DBU provides the basicity for rapid Fmoc removal.[15] This combination has been shown to reduce deletion products in aggregation-prone sequences.[14][15]
Recommended Protocol: A solution of 5% piperazine and 2% DBU in DMF has been reported to achieve complete Fmoc removal in under a minute for some sequences.[15]
Experimental Protocols
Protocol 1: Standard Kaiser Test
This protocol is used to detect the presence of free primary amines on the resin.[5][7]
Reagents:
-
Reagent A: 1 mL of 0.01M KCN in water diluted into 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Place approximately 10-15 beads of washed and dried peptide-resin into a small glass test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the tube at 110°C for 5 minutes.[5]
-
Observe the color of the beads and the solution. A dark blue color indicates a positive result (free amines present).[5][6]
Protocol 2: Enhanced DBU/Piperidine Deprotection
This protocol is designed for sterically hindered amino acids like thienylglycine.
Reagent:
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF or NMP.
Procedure:
-
Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Drain the solvent from the reaction vessel.
-
Add the Deprotection Solution (approx. 10 mL per gram of resin).
-
Agitate the resin at room temperature for 15-20 minutes.
-
Drain the solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF or NMP (5-7 times) to remove all traces of the deprotection reagent and the DBF-adduct.
-
Perform a Kaiser test to confirm complete deprotection before proceeding.
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting incomplete Fmoc deprotection of thienylglycine.
Caption: A decision tree for troubleshooting incomplete Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: Can I just use 40% piperidine in DMF instead of adding DBU? While increasing the piperidine concentration may seem like a straightforward solution, it is often less effective than using a stronger, mechanistically different base like DBU for sterically hindered residues. High concentrations of piperidine do not overcome the steric barrier as effectively as DBU and may not significantly increase the deprotection rate.
Q2: Will DBU cause side reactions? DBU is known to catalyze aspartimide formation, especially when an Asp(OtBu) residue is present in the peptide sequence.[9][16] If your sequence contains Asp, you should use DBU-containing cocktails with caution, preferably at room temperature and with the minimum time required for complete deprotection. Adding a small amount of formic acid to the deprotection solution has also been reported to suppress this side reaction.[16]
Q3: My resin loading is high. Could this be the problem? Yes. High resin loading can exacerbate steric hindrance issues between growing peptide chains, making it more difficult for reagents to access the reaction sites.[1] If you consistently face deprotection issues, consider using a resin with a lower initial loading (e.g., 0.3-0.5 mmol/g).
Q4: What is "capping" and when should I use it? Capping is the intentional termination of peptide chains that have failed to undergo a reaction. If, after multiple, aggressive deprotection attempts, a Kaiser test remains positive, it may be best to "cap" the unreacted Fmoc-amines to prevent the formation of a deletion sequence in the next step. This is typically done by treating the resin with acetic anhydride and a non-nucleophilic base like DIEA. This acetylates the remaining free amines, rendering them unreactive for future coupling steps.
References
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]
-
Stathopoulos, P., Papas, S., & Tsikaris, V. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(11), 2947. Available at: [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2017). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 7(16), 9635-9640. Available at: [Link]
-
Oreate AI. (2026). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. Available at: [Link]
-
Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Available at: [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]
-
Fiveable. Kaiser Test Definition. Available at: [Link]
-
ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. Available at: [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
The Royal Society of Chemistry. . Available at: [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Available at: [Link]
-
ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Available at: [Link]
-
ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Available at: [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available at: [Link]
-
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Reddit. Solid phase peptide synthesis help. Available at: [Link]
-
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9. Available at: [Link]
-
ResearchGate. (PDF) Methods for Removing the Fmoc Group. Available at: [Link]
-
AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
The Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. fiveable.me [fiveable.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. renyi.hu [renyi.hu]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. peptide.com [peptide.com]
Technical Support Center: A Scientist's Guide to Managing Steric Hindrance of the 2-Thienylglycine Side Chain
Welcome to the technical support center dedicated to addressing the unique challenges posed by the incorporation of 2-thienylglycine into synthetic peptides and small molecules. As a non-natural amino acid with a bulky, aromatic side chain, 2-thienylglycine offers significant advantages in drug design but demands a nuanced and informed approach in the laboratory. This guide provides field-proven insights, troubleshooting protocols, and the causal logic behind experimental choices to empower researchers in overcoming the hurdles of steric hindrance.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 2-thienylglycine and why is its side chain considered sterically hindering?
A1: 2-Thienylglycine is a non-proteinogenic amino acid featuring a thiophene ring directly attached to the α-carbon of the amino acid backbone. This thiophene moiety is a substantial aromatic group. Its proximity to the reactive centers (the amine and carboxyl groups) creates significant spatial crowding, or steric hindrance. This bulkiness can physically obstruct the optimal trajectory for attacking reagents, making bond formation energetically less favorable and kinetically slower, a particularly prominent issue within the constrained environment of a solid-phase peptide synthesis (SPPS) resin.
Q2: What are the primary experimental challenges when incorporating 2-thienylglycine into a peptide sequence?
A2: The steric bulk of the thienyl group is the root cause of several common synthetic difficulties:
-
Inefficient Amide Bond Formation: The most frequent problem is low coupling efficiency, which leads to the formation of undesired deletion sequences where the 2-thienylglycine residue is missing.[1]
-
On-Resin Aggregation: The hydrophobic and aromatic nature of the thiophene ring can promote the association of peptide chains on the solid support. This aggregation can obscure the N-terminal amine, preventing it from reacting in subsequent coupling steps.[2]
-
Challenging Deprotection: While less common, the steric hindrance can sometimes impede the access of deprotection reagents (e.g., piperidine for Fmoc removal), leading to incomplete deprotection and chain termination.
-
Conformational Disruption: The introduction of such a bulky residue can force the peptide backbone into specific, sometimes undesirable, conformations that may exacerbate aggregation or insolubility.[3]
Q3: From a drug development perspective, what are the benefits of using 2-thienylglycine despite these challenges?
A3: The synthetic investment is often justified by the significant advantages 2-thienylglycine can impart to a therapeutic candidate. Its inclusion is a strategic choice to:
-
Enhance Proteolytic Stability: The unnatural side chain can act as a "shield," making adjacent peptide bonds less susceptible to cleavage by metabolic enzymes, thereby increasing the molecule's in vivo half-life.
-
Impose Conformational Constraints: The rigid and bulky nature of the side chain can lock the peptide backbone into a defined three-dimensional structure. This pre-organization can lead to higher binding affinity and selectivity for a biological target.
-
Introduce Novel Pharmacophore Interactions: The thiophene ring can participate in unique molecular interactions, such as π-π stacking or sulfur-aromatic interactions, that may not be possible with natural amino acids.
-
Serve as a Phenyl Bioisostere: In drug design, a thiophene ring is often used as a bioisosteric replacement for a phenyl ring. This allows for the modulation of a compound's electronic and metabolic properties while maintaining a similar size and shape. The highly successful antiplatelet drug Clopidogrel, which contains a 2-thienylglycine derivative, is a testament to the therapeutic value of this moiety.[4]
Part 2: Troubleshooting Guides & Experimental Protocols
This section addresses specific experimental failures in a question-and-answer format, providing detailed, step-by-step protocols to resolve them.
Scenario 1: Incomplete Coupling of 2-Thienylglycine
Q: My post-coupling analysis (e.g., Kaiser test) indicates a significant amount of unreacted free amine after attempting to couple Fmoc-2-thienylglycine-OH. How can I drive this reaction to completion?
A: This is the most common failure mode. The steric shield of the thienyl group is preventing efficient acylation of the N-terminal amine. A multi-pronged approach focusing on activation, reaction conditions, and repetition is required.
Caption: A stepwise workflow to address incomplete coupling of sterically hindered residues.
-
Upgrade Your Coupling Reagent: Standard carbodiimide or even HBTU/HCTU activators may not be sufficiently reactive. The key is to generate a highly reactive acyl species.
-
Expert Recommendation: Utilize a phosphonium-based reagent like PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) or a modern uronium/aminium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents have demonstrated superior performance for coupling sterically demanding amino acids.[5]
-
Detailed Protocol (HATU Activation):
-
In a separate vessel, pre-activate Fmoc-2-thienylglycine-OH (4 equivalents relative to resin loading) with HATU (3.9 eq.) in DMF.
-
Add a hindered, non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,4,6-collidine (8 eq.).
-
Allow the activation to proceed for 5-10 minutes at room temperature. The solution may change color.
-
Add this pre-activated mixture to the vessel containing the deprotected peptide-resin.
-
Agitate the reaction for a minimum of 2 hours.
-
Perform a qualitative test (e.g., TNBS or Kaiser test) on a small sample of resin beads to check for completeness.
-
-
-
Implement a Double Coupling Strategy: If the reaction is still incomplete after 2 hours, do not proceed to the next step. Instead, perform a second coupling.
-
Detailed Protocol (Double Coupling):
-
Drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.
-
Prepare a fresh solution of activated Fmoc-2-thienylglycine-OH as described in Step 1.
-
Add the fresh reagent solution to the resin and allow it to react for another 1-2 hours.
-
Re-test for completeness.
-
-
-
Modify the Reaction Environment:
-
Temperature: For extremely difficult couplings, increasing the reaction temperature to 40-50°C can provide the necessary kinetic energy to overcome the activation barrier. If available, a microwave peptide synthesizer can be highly effective at safely and uniformly heating the reaction.
-
Solvent: If you suspect the peptide is beginning to aggregate on the resin, switch the primary solvent from DMF to N-methylpyrrolidone (NMP) . NMP is a more polar aprotic solvent with superior solvating capabilities that can help break up secondary structures.[2]
-
| Coupling Reagent | Reagent Class | Relative Efficacy for Sterically Hindered Couplings | Reference(s) |
| HBTU / HCTU | Uronium / Aminium | Moderate | [6] |
| HATU | Uronium / Aminium | High | [7] |
| PyBOP | Phosphonium | High | [5] |
| PyBroP | Phosphonium | Very High | [5] |
Scenario 2: On-Resin Aggregation Post-Incorporation
Q: After successfully coupling 2-thienylglycine, the synthesis is now failing at subsequent steps. The resin has clumped together, and analytical HPLC of a test cleavage shows a complex mixture of truncated peptides.
A: This indicates severe on-resin aggregation. The 2-thienylglycine residue, with its hydrophobic character, has likely initiated the formation of intermolecular β-sheets, causing the peptide chains to collapse onto one another and rendering the N-termini inaccessible to reagents.
Caption: Key strategies to prevent and disrupt on-resin peptide aggregation.
-
Proactive Sequence Modification (The "Structure Breaker" Approach): The most robust method to prevent aggregation is to introduce a reversible modification to the peptide backbone itself.
-
Expert Recommendation: Utilize pseudoproline dipeptides . If your sequence contains a serine (Ser) or threonine (Thr) residue within 5-6 positions of the 2-thienylglycine, purchase and incorporate the corresponding Fmoc-Xaa-Ser(ΨMe,Mepro)-OH or Fmoc-Xaa-Thr(ΨMe,Mepro)-OH dipeptide. This dipeptide introduces a temporary "kink" into the backbone, disrupting the hydrogen bonding patterns required for β-sheet formation. The native Ser or Thr residue is fully regenerated during the final trifluoroacetic acid (TFA) cleavage.
-
-
Optimize the Solid Support: The physical environment of the synthesis plays a crucial role.
-
Lower Resin Loading: Switch to a resin with a lower functionalization capacity (e.g., 0.2 to 0.4 mmol/g). This increases the average distance between peptide chains, sterically disfavoring aggregation.
-
PEGylated Resins: Employ resins that are co-polymerized with polyethylene glycol (PEG), such as ChemMatrix® or TentaGel®. The PEG chains help to solvate the growing peptide, keeping it extended and accessible.[2]
-
Part 3: Protecting Group Strategies
Q: Are there specific N-terminal or side-chain protecting groups that should be used or avoided when working with 2-thienylglycine?
A: For standard Fmoc-based SPPS, the standard protecting group strategies are generally applicable. The choice becomes more critical in solution-phase synthesis or when creating protected peptide fragments for ligation.
-
α-Amine Protection:
-
Fmoc (9-fluorenylmethyloxycarbonyl): The standard choice for SPPS. Its removal under mild basic conditions (e.g., 20% piperidine in DMF) is typically efficient and not hindered by the thienyl side chain.
-
Boc (tert-Butoxycarbonyl): The cornerstone of Boc-SPPS. Its removal with strong acids like TFA is also highly effective.
-
Z (Benzyloxycarbonyl): A classic group primarily used in solution-phase synthesis. It is robust and can be removed cleanly by catalytic hydrogenolysis, which is orthogonal to many other protecting groups.[8]
-
-
Side-Chain Protection: 2-Thienylglycine itself does not have a side-chain functional group requiring protection. However, the choice of protecting groups for other residues in the sequence should be made carefully to ensure their stability throughout a potentially elongated and more demanding synthesis protocol required by the presence of the hindered residue.
| Protecting Group | Protected Group | Stable To | Cleaved By | Reference(s) |
| Fmoc | α-Amine | Mild Acid, H₂/Pd | Base (Piperidine) | [9][10] |
| Boc | α-Amine, Lys, Trp | Base, H₂/Pd | Strong Acid (TFA) | [9][10] |
| Z (Cbz) | α-Amine, Lys | Mild Acid, Base | H₂/Pd , Strong Acid | [8][11] |
| tBu (tert-Butyl) | Asp, Glu, Ser, Thr, Tyr | Base, H₂/Pd | Strong Acid (TFA) | [8] |
| Trt (Trityl) | Cys, His, Asn, Gln | Base, H₂/Pd | Mild Acid (e.g., 1% TFA) | [7] |
References
- Wenschuh, H., Beyermann, M., Krause, E., Brudel, M., & Bienert, M. (2010). Comparative studies on the coupling of sterically hindered amino acid residues. ChemInform.
-
Eureka, P. (n.d.). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Patsnap. Retrieved from [Link]
- Young, J., Huang, A., Stevens, R., & Fields, C. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
- Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.
- Google Patents. (n.d.). Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
-
Nanjing Xinbell Pharmaceutical Technology Co., Ltd. (n.d.). High-Purity Pharmaceutical Intermediate: (S)-(-)-Methyl α-(2-Thienyl Ethyl Amino)-(2-Chlorophenyl) Acetate HCl for Synthesis and Research. Retrieved from [Link]
- Young, J. D., & Stewart, J. M. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194–200.
- Saeed, A., Shah, J., & Abbas, N. (2017). Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel. Chirality, 29(10), 618–641.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 2(24), 3789-3791.
- Wenschuh, H., et al. (2010). Comparative studies on the coupling of sterically hindered amino acid residues. ChemInform, 41(51).
- Fields, G. B. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
- Chen, S., & Xu, J. (1992). A comparative study of selected coupling reagents in dipeptide synthesis. Chinese Chemical Letters, 3(10), 783-786.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- The Organic Chemistry Tutor. (2020, June 4). Protecting Groups in Peptide Synthesis [Video]. YouTube.
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]
- Gray, C., et al. (1996). Effect of the N-terminal glycine on the secondary structure, orientation, and interaction of the influenza hemagglutinin fusion peptide with lipid bilayers. Biophysical Journal, 70(5), 2285–2296.
Sources
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Effect of the N-terminal glycine on the secondary structure, orientation, and interaction of the influenza hemagglutinin fusion peptide with lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis | Scilit [scilit.com]
- 7. peptide.com [peptide.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. jocpr.com [jocpr.com]
- 10. biosynth.com [biosynth.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Synthesis of Peptides Containing 2-Thienylglycine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, 2-thienylglycine. The inclusion of 2-thienylglycine can impart desirable properties to peptides, such as increased resistance to proteolytic enzymes and enhanced receptor binding affinity.[1] However, its bulky and sterically hindered nature presents unique challenges during solid-phase peptide synthesis (SPPS), often leading to the formation of deletion sequences and other impurities.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize deletion sequences and optimize the synthesis of your 2-thienylglycine-containing peptides.
Troubleshooting Guide: Minimizing Deletion Sequences
Deletion sequences, where one or more amino acids are missing from the target peptide, are a common problem when working with sterically hindered residues like 2-thienylglycine. The primary cause is incomplete coupling of the amino acid to the growing peptide chain. This guide will walk you through the most common causes and their solutions.
Problem 1: Incomplete Coupling of 2-Thienylglycine
Symptoms:
-
Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the desired peptide minus the 2-thienylglycine residue (a deletion sequence).
-
A positive ninhydrin test (blue or purple beads) after the coupling step for 2-thienylglycine indicates the presence of unreacted free amines.[2][3]
Probable Cause: The bulky thiophene side chain of 2-thienylglycine sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to a slow and inefficient coupling reaction. Standard coupling reagents and conditions may not be sufficient to drive the reaction to completion.
Solutions:
1. Employ High-Efficiency Coupling Reagents:
For sterically hindered amino acids, standard coupling reagents like HBTU may not be sufficient. More potent activating reagents are necessary to overcome the steric hindrance.
| Coupling Reagent | Key Features & Recommendations |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Often the first choice for difficult couplings. Its high reactivity can significantly improve yields and is known to suppress racemization.[4][5][6] |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Another highly efficient uronium-based reagent, often comparable to HATU in performance. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | A third-generation uronium salt that is highly effective and has the added benefit of being non-explosive and having better solubility.[7] |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | A phosphonium salt-based reagent that is particularly effective for coupling N-methylated and other sterically hindered amino acids.[7][8] |
Experimental Protocol: Coupling of Fmoc-2-Thienylglycine-OH using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).
-
Activation of Fmoc-2-Thienylglycine-OH: In a separate vessel, dissolve Fmoc-2-Thienylglycine-OH (3 eq.), HATU (2.9 eq.), and diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Perform a ninhydrin test to check for completion. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
2. Implement a Double Coupling Strategy:
If a single coupling, even with a powerful reagent, does not result in complete incorporation of 2-thienylglycine, a double coupling strategy is highly recommended.
Workflow for Double Coupling:
Caption: Workflow for implementing a double coupling strategy.
3. Optimize Reaction Conditions:
-
Temperature: While elevated temperatures can sometimes improve coupling efficiency, they can also increase the risk of side reactions, including epimerization. For 2-thienylglycine, it is generally recommended to perform couplings at room temperature and rely on potent coupling reagents and extended reaction times.
-
Solvent: Ensure the use of high-purity, anhydrous DMF. In cases of peptide aggregation, which can also hinder coupling, consider using N-methyl-2-pyrrolidone (NMP) or adding a small percentage of dimethyl sulfoxide (DMSO) to the DMF.
Problem 2: Diketopiperazine Formation
Symptoms:
-
MS analysis shows a significant impurity with a mass corresponding to the cyclic dipeptide of 2-thienylglycine and the preceding amino acid, and the desired peptide is truncated by these two residues.
-
This is most common when 2-thienylglycine is the second or third amino acid in the sequence.
Probable Cause: After the deprotection of the N-terminal amino group of the second amino acid in the chain, this free amine can attack the ester linkage of the first amino acid to the resin, leading to the formation of a stable six-membered ring (diketopiperazine) and cleavage from the resin. Proline at the second position is particularly notorious for this, but other sterically hindered amino acids can also be susceptible.
Solutions:
1. Use a Pre-formed Dipeptide: Synthesize the dipeptide containing 2-thienylglycine and the preceding amino acid in solution phase first. Then, couple this dipeptide to the resin-bound peptide. This bypasses the vulnerable dipeptide-resin intermediate.
2. In Situ Neutralization: Minimize the time the deprotected N-terminal amine is free by using an in situ neutralization protocol. In this method, the neutralization base (e.g., DIPEA) is added along with the activated amino acid, rather than in a separate step before coupling.
Mechanism of Diketopiperazine Formation:
Caption: Simplified mechanism of diketopiperazine formation.
Frequently Asked Questions (FAQs)
Q1: Is 2-thienylglycine prone to racemization during coupling?
A: Any amino acid can be subject to racemization (epimerization) during the activation step of peptide coupling, and this is a greater risk for sterically hindered amino acids.[5][9] The use of urethane-protected amino acids (Fmoc or Boc) and coupling reagents that form active esters with low racemization potential, such as those based on HOAt (e.g., HATU) or Oxyma (e.g., COMU), is highly recommended.[5][7] Additives like HOBt or HOAt also help to suppress racemization.
Q2: How can I confirm that the coupling of 2-thienylglycine is complete?
A: The qualitative ninhydrin (Kaiser) test is a reliable method for detecting free primary amines on the resin.[2][3] A negative result (yellow beads) indicates that the coupling is complete or near-complete. A positive result (blue or purple beads) signifies incomplete coupling, and a second coupling should be performed. For sequences where the N-terminal residue is a secondary amine (like proline), the chloranil test is a suitable alternative.
Q3: Can I use microwave-assisted peptide synthesis (MAPS) for peptides containing 2-thienylglycine?
A: Yes, microwave energy can be beneficial for accelerating the coupling of sterically hindered amino acids. The increased temperature can enhance reaction kinetics. However, it is crucial to carefully control the temperature to avoid side reactions like racemization. Coupling reagents that are stable at higher temperatures, such as COMU, are well-suited for microwave-assisted SPPS.
Q4: What should I do if I need to synthesize a peptide with two adjacent 2-thienylglycine residues?
A: Synthesizing a sequence with two consecutive sterically hindered amino acids is particularly challenging. In this case, a combination of the strategies mentioned above is essential:
-
Use a highly potent coupling reagent like HATU or COMU.
-
Perform a double or even triple coupling for the second 2-thienylglycine residue.
-
Allow for extended coupling times.
-
Carefully monitor the completion of each coupling step.
Q5: Are there any specific considerations for the cleavage and deprotection of peptides containing 2-thienylglycine?
A: The thiophene ring is generally stable to standard TFA cleavage cocktails. However, as with any peptide containing sensitive residues (like Trp, Cys, Met), the use of scavengers in the cleavage cocktail is crucial to prevent side reactions from reactive species generated during deprotection. A common cleavage cocktail is TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5).
References
- SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. (1997). Journal of Peptide Research, 49(1), 103-111.
-
A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]
-
Coupling Reagents. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]
- Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Protected Lysine. (2025). Benchchem.
- Technical Support Center: Optimizing Coupling Conditions for N-Benzyl-N-Cbz-glycine in Solid-Phase Peptide Synthesis (SPPS). (2025). Benchchem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). The Journal of Organic Chemistry, 72(15), 5794–5801.
- Efficient peptide coupling involving sterically hindered amino acids. (2007). The Journal of Organic Chemistry, 72(15), 5794-801.
-
Using double coupling to improve your peptide synthesis. (2023). Biotage. Retrieved January 19, 2026, from [Link]
- Epimerisation in Peptide Synthesis. (2023). Molecules, 28(24), 8017.
- Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron, 60(11), 2447-2467.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins as Coupling Reagents. (2022). Synform, 2022(10), A155-A159.
- Are double couplings in SPPS interesting for purity of short peptides? (2015).
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]
- Product Focus: Reagents for peptide synthesis Novabiochem®. (n.d.). Merck Millipore.
- Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. (2023). Chemical Science, 14(33), 8885-8892.
- A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Lig
- Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. (2023). Molecules, 28(14), 5483.
- Automated Fast-Flow Synthesis of C9orf72 Dipeptide Repe
- Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. (1981). Analytical Biochemistry, 117(1), 147-157.
- Low-temperature thiol-ene coupling for the efficient synthesis of 1,2-cis-alpha-thioglycosides. (2017).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Novel Semi-synthetic Method for Generating Full Length β-Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peptide Yield with Fmoc-DL-(2-thienyl)glycine
Welcome to the technical support resource for scientists incorporating Fmoc-DL-(2-thienyl)glycine into solid-phase peptide synthesis (SPPS). The unique structure of this non-canonical amino acid, featuring a bulky, aromatic thienyl side chain, presents distinct challenges that can impact reaction kinetics, stereochemical integrity, and overall yield.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges effectively.
Introduction: The Unique Chemistry of this compound
This compound is an arylglycine derivative. The proximity of the aromatic thienyl ring to the alpha-carbon introduces significant steric hindrance, which can slow down peptide bond formation compared to simpler amino acids like glycine or alanine.[1] Furthermore, the electron-withdrawing nature of the aromatic ring increases the acidity of the alpha-proton, making the residue particularly susceptible to base-catalyzed epimerization (racemization) during the coupling step.[3][4] Understanding these two core principles—steric hindrance and heightened racemization risk—is the key to optimizing your synthesis strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My coupling reaction for this compound is incomplete, as indicated by a positive Kaiser test. What is causing this, and how can I resolve it?
A1: Incomplete coupling is the most common issue and is almost always due to the steric bulk of the thienyl side chain slowing down the reaction. [1] A standard coupling protocol may not be sufficient to drive the reaction to completion.
Root Cause Analysis: The N-terminal amine of the resin-bound peptide has difficulty attacking the activated carboxyl group of the incoming this compound due to the physical obstruction by the thienyl ring. This leads to a significant portion of unreacted free amines on the resin, resulting in a positive Kaiser test.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Solutions & Protocols:
-
Optimize Coupling Reagent: Standard carbodiimide activators like DIC may be too slow. Switch to a more potent uronium- or phosphonium-based coupling reagent.[1][5] These reagents form more reactive activated esters, increasing the reaction rate to overcome steric hindrance.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Reagent Type Key Advantages Considerations HATU/HCTU Uronium High efficiency, fast kinetics.[1] Requires non-nucleophilic base (DIPEA/Collidine). Can increase racemization risk with arylglycines if base concentration is high.[4] COMU Uronium More reactive and soluble than HBTU/HATU.[5] Shown to reduce racemization for phenylglycine.[3][4] More expensive. DEPBT Phosphonium Known to cause very little epimerization, making it excellent for arylglycines.[3][5] Slower reaction kinetics than uronium salts. | DIC/Oxyma | Carbodiimide | Cost-effective; Oxyma is a superior additive to HOBt, reducing side reactions and racemization.[1][6] | May still be too slow for this specific residue. |
-
Implement Double Coupling: If a single coupling is insufficient, a second coupling step with fresh reagents will help drive the reaction to completion.
Experimental Protocol: Double Coupling
-
Perform the initial coupling of this compound for 1-2 hours using your chosen optimized reagent (e.g., HATU).
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3x).
-
Take a small sample of resin for a Kaiser test. If positive, proceed.
-
Prepare a fresh solution of activated this compound and coupling reagents.
-
Add the fresh solution to the resin and allow it to react for another 1-2 hours.
-
Wash the resin with DMF (5x) and perform a final Kaiser test to confirm completion.[7]
-
-
Extend Reaction Time: For particularly difficult sequences, extending the coupling time to 4 hours or even overnight at room temperature can improve yields.[7] However, be aware that longer reaction times in the presence of base can increase the risk of racemization.
Q2: I'm concerned about the racemization of the (2-thienyl)glycine residue. How can I minimize or prevent it?
A2: Racemization is a significant risk for arylglycines due to the acidic α-proton. [3] The choice of coupling reagent and, critically, the base used during activation are the primary factors to control.
Root Cause Analysis: The base (typically DIPEA or Collidine) required to deprotonate the carboxylic acid for activation can also abstract the alpha-proton of the activated amino acid. This forms a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.
Caption: Key strategies to prevent racemization.
Solutions & Protocols:
-
Select the Right Reagent/Base Combination: Studies on the analogous Fmoc-Phenylglycine have shown that specific reagent and base combinations can dramatically reduce racemization.[3][4]
-
Control Temperature: Performing the coupling reaction at a lower temperature (e.g., 4°C) can slow the rate of the base-catalyzed epimerization side reaction.[1]
Experimental Protocol: Low-Racemization Coupling
-
Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid as usual and wash thoroughly.
-
In a separate vessel, pre-chill a solution of DMF to 4°C.
-
Dissolve this compound (3 eq.), COMU (3 eq.), and TMP (6 eq.) in the cold DMF.
-
Allow the activation to proceed for 2-3 minutes at 4°C.
-
Add the cold activation mixture to the resin.
-
Couple for 2-4 hours, maintaining the reaction temperature at 4°C.
-
Wash the resin and proceed with the synthesis.
Q3: What side reactions should I be aware of during cleavage and deprotection, and how can I avoid them?
A3: The primary risk during final cleavage is the re-attachment of cleavage byproducts to the peptide, particularly if other sensitive residues are present. The thienyl ring itself is relatively stable to standard TFA cleavage conditions, but scavengers are still crucial.
Root Cause Analysis: During TFA-mediated cleavage, protecting groups are removed, generating highly reactive cationic species (e.g., t-butyl cations). These cations can be attacked by nucleophilic side chains like tryptophan, methionine, or cysteine, leading to unwanted alkylation.[8][9]
Solutions & Protocols:
-
Use an Optimized Cleavage Cocktail: Never use pure TFA. A cocktail containing scavengers is mandatory to quench reactive cations.
Table 2: Recommended Cleavage Cocktails
Cocktail Composition Use Case Reagent B TFA (88%), Phenol (5%), Water (5%), TIPS (2%) A good general-purpose "odorless" cocktail. TIPS is an excellent cation scavenger.[10] Reagent K TFA, Phenol, Water, Thioanisole, EDT Standard, robust cocktail. EDT helps protect cysteine residues. | Reagent R | TFA, Thioanisole, EDT, Anisole | Recommended for peptides containing arginine, as it aids in the removal of sulfonyl protecting groups.[10] |
Experimental Protocol: Final Cleavage and Deprotection
-
Wash the dried peptidyl-resin with dichloromethane (DCM).
-
Prepare the chosen cleavage cocktail (e.g., Reagent B) and add it to the resin (typically 10 mL per gram of resin).[10]
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional stirring.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small additional volume of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
References
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2011). Side reactions in the SPPS of Cys-containing peptides. PubMed. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AnyFlip. (2016). Cleavage, Deprotection, and Isolation of Peptides after.... Retrieved from [Link]
-
FAO AGRIS. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
National Institutes of Health (NIH). (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fmoc-L-2-(2-Thienyl)-glycine in Advancing Peptide-Based Therapeutics. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anyflip.com [anyflip.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Synthesis of Hydrophobic Peptides with 2-Thienylglycine
Welcome to the technical support center for the synthesis of hydrophobic peptides incorporating the unnatural amino acid 2-thienylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The incorporation of 2-thienylglycine can impart unique conformational constraints and electronic properties to a peptide, but its hydrophobicity and steric bulk present distinct challenges during solid-phase peptide synthesis (SPPS).[1][2] This resource provides field-proven insights and evidence-based protocols to navigate these complexities successfully.
I. Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of hydrophobic peptides containing 2-thienylglycine.
Q1: Why is my peptide synthesis failing or showing low yield after incorporating 2-thienylglycine?
A: Low yield is a frequent issue when dealing with hydrophobic sequences, and the introduction of 2-thienylglycine can exacerbate this. The primary culprit is often on-resin aggregation of the growing peptide chains.[3][4] This aggregation, driven by intermolecular hydrogen bonding and hydrophobic interactions, can lead to the formation of secondary structures like β-sheets.[4] These structures physically block reactive sites, leading to incomplete coupling and deprotection steps, which manifests as deletion sequences and a low yield of the target peptide.[3][5] The steric hindrance from the bulky thienyl group can also contribute to slower and less efficient coupling reactions.[1]
Q2: What are the best practices for coupling Fmoc-2-thienylglycine?
A: Due to the steric hindrance of the 2-thienyl group, a standard coupling protocol may not be sufficient.[1] It is crucial to employ more potent coupling reagents to ensure efficient amide bond formation. Aminium-based reagents like HBTU, HATU, or HCTU, or phosphonium-based reagents like PyBOP, are highly recommended.[1][6] These are often used with additives such as HOBt or Oxyma to enhance reaction rates and suppress side reactions, particularly racemization.[1][7] It is also vital to monitor the completion of the coupling reaction using a qualitative method like the Kaiser test to ensure the absence of free primary amines before proceeding to the next cycle.[1]
Q3: I'm observing significant peptide aggregation. What strategies can I employ to mitigate this?
A: Combating aggregation requires a multi-faceted approach:
-
Resin Selection: Standard polystyrene resins may not be ideal. Consider using polyethylene glycol (PEG)-grafted resins (e.g., TentaGel, ChemMatrix) which can improve the solvation of the growing peptide chain and disrupt aggregation.[4][5]
-
Solvent Choice: If you are using DMF, switching to N-methylpyrrolidone (NMP) can be beneficial as it better solvates hydrophobic peptides.[4][5] Some researchers have success with a "magic mixture" of DCM/DMF/NMP (1:1:1).[4]
-
Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid can effectively prevent hydrogen bonding and disrupt aggregation.[8]
-
Pseudoproline Dipeptides: If your sequence contains Ser or Thr, introducing them as pseudoproline dipeptides can introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures.[8][9]
Q4: My final peptide is insoluble in aqueous buffers. How can I dissolve it?
A: Peptides with a high content of hydrophobic residues, such as 2-thienylglycine, are often poorly soluble in aqueous solutions.[10][11] The recommended approach is to first dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[10][12][13] Once dissolved, you can slowly add your aqueous buffer to the peptide solution dropwise while gently agitating.[14] If the peptide precipitates, you may have exceeded its solubility limit at that concentration.[12]
Q5: What is the risk of racemization with 2-thienylglycine and how can I minimize it?
A: Like other α,α-disubstituted amino acids such as phenylglycine, 2-thienylglycine is at risk of racemization (epimerization) at the α-carbon during the coupling step.[1] This is a significant concern as it can lead to diastereomeric impurities that are difficult to separate. To minimize racemization:
-
Choice of Base: Avoid strong bases. Use sterically hindered, weaker bases like 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA) cautiously.[1]
-
Coupling Reagent: Certain coupling reagents are less prone to inducing racemization. Consider using reagents like COMU or performing couplings at lower temperatures.[1]
-
Additives: The inclusion of additives like HOBt or Oxyma Pure is highly recommended as they can suppress racemization.[1][7]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your synthesis.
Problem 1: Incomplete or Failed Coupling Reactions
-
Symptom: Positive Kaiser test after a coupling step, indicating free primary amines. Mass spectrometry of the final product shows deletion sequences.[3]
-
Causality: This is often a direct consequence of on-resin aggregation, where the growing peptide chains fold and block access to the N-terminus.[3][4] Steric hindrance from the 2-thienylglycine itself can also slow down the reaction kinetics.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
-
Detailed Solutions:
-
Double Coupling: Immediately after a positive Kaiser test, perform a second coupling step with fresh reagents before deprotection.
-
Optimize Reagents: Switch to a more powerful coupling reagent like HATU or COMU.[1] Ensure your reagents are fresh and anhydrous.
-
Improve Solvation: Change the solvent from DMF to NMP or a mixture of solvents to better solvate the peptide and disrupt aggregation.[4][5]
-
Increase Reaction Time/Temperature: Extend the coupling time to several hours or overnight. Microwave-assisted synthesis can also be employed to increase the reaction rate and reduce aggregation.[15]
-
Strategic Re-synthesis: For particularly difficult sequences, a re-synthesis with backbone protection or pseudoproline dipeptides may be necessary.[8]
-
Problem 2: Poor Resin Swelling and On-Resin Aggregation
-
Symptom: The resin bed does not swell adequately in the synthesis solvent, or it shrinks during the synthesis. Deprotection and coupling reactions are sluggish.
-
Causality: This is a physical manifestation of severe peptide aggregation on the solid support. The peptide chains collapse and expel solvent from the resin beads, hindering reagent access.[8]
-
Mitigation Strategies:
| Strategy | Mechanism of Action | Key Considerations |
| PEG-grafted Resins | The flexible PEG linkers improve solvation of the peptide chains, holding them apart and preventing aggregation.[4][5] | May have lower loading capacities than standard polystyrene resins. |
| Chaotropic Salts | Adding salts like LiCl to the coupling mixture can disrupt hydrogen bonding networks that lead to aggregation. | Ensure compatibility with your coupling reagents and downstream purification. |
| Backbone Protection | Hmb or Dmb groups physically block the amide nitrogens, preventing the formation of interchain hydrogen bonds.[8] | These groups are removed during the final TFA cleavage.[8] |
| Microwave Synthesis | Microwave energy can accelerate reactions and disrupt intermolecular interactions, reducing aggregation.[15] | Requires specialized equipment and careful optimization of temperature and time. |
Problem 3: Side Reactions Involving the Thiophene Ring
-
Symptom: Mass spectrometry of the final peptide reveals unexpected masses, potentially corresponding to modifications of the 2-thienylglycine residue.
-
Causality: The electron-rich thiophene ring can be susceptible to electrophilic attack, particularly from carbocations generated from side-chain protecting groups during TFA cleavage. While not as reactive as tryptophan's indole ring, side reactions are still possible.
-
Preventative Measures:
-
Scavengers: Use a comprehensive scavenger cocktail during final cleavage. A standard cocktail of TFA/TIPS/H2O (95:2.5:2.5) is a good starting point. For sequences containing other sensitive residues, consider adding scavengers like 1,2-ethanedithiol (EDT).
-
Protecting Group Strategy: Ensure that the protecting groups used for other amino acids in the sequence are compatible and do not generate highly reactive species upon cleavage that could modify the thiophene ring.[16][17]
Caption: Potential side reaction during TFA cleavage.
-
III. Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-2-thienylglycine
This protocol outlines a robust method for incorporating Fmoc-2-thienylglycine into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the peptide-resin in NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with NMP (5-7 times) to remove all traces of piperidine.[18]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-thienylglycine (3-5 equivalents relative to resin loading) and an equivalent amount of HATU in NMP. Add DIPEA (2 equivalents per equivalent of amino acid) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test. If the test is positive, drain the coupling solution and repeat steps 3 and 4 (double coupling).
-
Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with NMP (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Solubilization of a Hydrophobic Peptide Containing 2-Thienylglycine
This protocol provides a stepwise guide for dissolving a lyophilized hydrophobic peptide for experimental use.
-
Initial Solvent Selection: Begin by attempting to dissolve a small amount of the peptide in deionized water. If it is insoluble, proceed to organic solvents.
-
Organic Solvent Dissolution: Add a minimal amount of DMSO (or DMF/acetonitrile) to the lyophilized peptide.[10][12] For example, try to dissolve 1 mg of peptide in 50-100 µL of DMSO.
-
Sonication: Briefly sonicate the mixture in a water bath to aid dissolution.[10] Be cautious, as excessive sonication can heat the sample and potentially degrade the peptide.
-
Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution dropwise while vortexing gently.[14] Do not add the peptide solution to the buffer, as this can cause it to precipitate immediately.
-
Final Concentration: Continue to dilute until you reach your desired final concentration. If the solution becomes cloudy, you have likely reached the solubility limit.
IV. References
-
Benchchem. Troubleshooting low yield in solid-phase synthesis of hydrophobic peptides.
-
Benchchem. Addressing challenges in the synthesis of hydrophobic peptides.
-
Benchchem. Fmoc-DL-(2-thienyl)glycine | 211682-11-0.
-
Leveraging Thienyl Glycine for Enhanced Peptide Synthesis.
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Biotage. What do you do when your peptide synthesis fails?
-
ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
-
Aapptec Peptides. Coupling Reagents.
-
SB-PEPTIDE. Peptide Solubility Guidelines.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Biosynth. The Solubility Challenge in Peptide Therapeutics.
-
Bibliomed. Side reactions in peptide synthesis: An overview.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.
-
Guidelines for Peptide Dissolving.
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Sigma-Aldrich. Solubility Guidelines for Peptides.
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
Synthesis of hydrophobic insulin-based peptides using a helping hand strategy. Organic & Biomolecular Chemistry (RSC Publishing).
-
Advanced ChemTech. Fmoc-L-(2-thienyl)glycine.
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
-
Master Organic Chemistry. Introduction to Peptide Synthesis.
-
(PDF) Side reactions in peptide synthesis: An overview. ResearchGate.
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
ChemRxiv. Amino Acid Composition drives Peptide Aggregation.
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed.
-
AAPPTec. Planning a Peptide Synthesis.
-
Benchchem. An In-depth Technical Guide to the Core Characteristics of Fmoc-Gly-DL-Ala for Peptide Synthesis.
-
Automated Synthesis and Purification of Hydrophobic Peptides. PubMed.
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Protecting Groups in Peptide Synthesis. YouTube.
-
Biosynth. Protecting Groups in Peptide Synthesis.
-
Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents.
-
AAPPTEC. Reagents Used in Peptide Synthesis Archives.
-
ResearchGate. How to solve solubility problems with a lyophilized peptide?
-
A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. biosynth.com [biosynth.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. jocpr.com [jocpr.com]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of Peptides with 2-Thienylglycine
Introduction: The Analytical Imperative of Non-Canonical Amino Acids
In the landscape of modern drug discovery and peptide chemistry, non-canonical amino acids (ncAAs) are indispensable tools for engineering novel therapeutics with enhanced stability, potency, and unique functionalities.[1] Among these, 2-thienylglycine (2-Tgl), an analogue of phenylglycine, introduces a heteroaromatic thienyl moiety that can modulate peptide conformation and binding interactions.[2] As these designer peptides advance through development pipelines, their unambiguous characterization is paramount. Mass spectrometry (MS) stands as the definitive technique for confirming the sequence and integrity of these novel molecules.
This guide provides a comparative analysis of mass spectrometric fragmentation techniques for peptides incorporating 2-thienylglycine. We will delve into the mechanistic underpinnings of Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), comparing their expected outcomes for standard peptides versus those containing this unique ncAA. This document is structured to provide not just protocols, but the causal reasoning behind our analytical choices, empowering researchers to develop robust, self-validating characterization methods.
Pillar 1: The Foundational Principles of Peptide Fragmentation
Understanding how standard peptides behave under tandem mass spectrometry (MS/MS) conditions is the bedrock upon which we can build a strategy for analyzing novel structures. The two most prevalent fragmentation techniques in proteomics and peptide characterization are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID): The Brute-Force Approach
CID is a "slow-heating" process where precursor peptide ions are accelerated and collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal vibrational energy, which ultimately leads to the cleavage of the weakest bonds. In low-energy CID, this predominantly occurs at the amide bonds along the peptide backbone.[3]
The fragmentation is heavily influenced by the "mobile proton" model, where protons on the peptide backbone migrate to amide nitrogens, initiating cleavage.[4] This process typically yields b- and y-type ions , which represent N-terminal and C-terminal fragments, respectively.
Caption: CID Experimental Workflow.
Electron Transfer Dissociation (ETD): A More Finesse Method
ETD is a non-ergodic fragmentation method that involves an ion-ion reaction. Multiply protonated peptide cations are reacted with radical anions (e.g., fluoranthene anions), which transfer an electron to the peptide.[5] This process induces a rapid cascade that leads to the cleavage of the N-Cα bond on the peptide backbone, producing c- and z-type fragment ions .[5]
A key advantage of ETD is that it is a "fast" fragmentation technique. The energy is imparted and dissipated so quickly that labile post-translational modifications (PTMs) and, critically for our purposes, side chains are often preserved.[6][7] This makes ETD particularly powerful for sequencing modified or delicate peptides.
Caption: ETD Experimental Workflow.
Pillar 2: Characterizing 2-Thienylglycine Peptides - A Comparative Analysis
The introduction of 2-thienylglycine presents a unique analytical challenge and opportunity. Its aromatic, sulfur-containing side chain has different chemical properties compared to the 20 canonical amino acids, which will predictably influence its fragmentation behavior.
Hypothesized CID Fragmentation of 2-Thienylglycine Peptides
In CID, the thienyl side chain is expected to be a labile component. Drawing parallels from studies on other aromatic amino acids, a significant fragmentation channel is the neutral loss of the side chain . For instance, under CID, phenylalanine can lose its benzyl side chain, and tyrosine can lose its p-hydroxybenzyl group.[8]
For a peptide containing 2-thienylglycine, we can hypothesize a primary fragmentation pathway involving the neutral loss of the thienylmethyl group (C₅H₅S, ~97 Da) from the precursor or fragment ions. This would result in a spectrum where the standard b- and y-ion series are accompanied by a prominent series of ions that have lost this mass. While this is a characteristic signature, it can also lead to a convoluted spectrum where the backbone sequencing ions are less abundant, complicating de novo sequencing.
Caption: Hypothesized CID fragmentation pathways for 2-Tgl peptides.
The ETD Advantage: Preserving the Side Chain for Unambiguous Sequencing
Given the predicted lability of the thienyl side chain in CID, ETD is the recommended technique for primary sequence confirmation . The non-ergodic nature of ETD is expected to leave the side chain intact, leading to a clean series of c- and z-ions that directly map the peptide backbone.[9] This provides an uncompromised view of the amino acid sequence, allowing for confident placement of the 2-thienylglycine residue. The presence of the intact side chain on the fragment ions confirms the mass of the ncAA and its position without the ambiguity introduced by neutral loss events.
Comparative Performance: CID vs. ETD for 2-Tgl Peptides
The choice between CID and ETD is not merely preferential; it is a strategic decision based on the information required.
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Primary Cleavage | Amide Bond (Produces b/y ions) | N-Cα Bond (Produces c/z ions) |
| Side Chain Integrity | Prone to Neutral Loss. Expected to show significant loss of the thienyl group (~97 Da). | Largely Preserved. The thienyl side chain is expected to remain intact on fragment ions. |
| Primary Application | Provides some sequence information but can be complicated by neutral loss. Useful for confirming the presence of 2-Tgl via its characteristic loss. | Ideal for de novo sequencing and unambiguous confirmation of the 2-Tgl position. |
| Spectral Complexity | Potentially high, with overlapping standard and neutral loss ion series. | Generally lower, with cleaner backbone fragmentation. |
| Recommendation | Use as a complementary technique to confirm the mass of the side chain. | Primary technique for sequence validation. |
The Isomer Question: Differentiating 2-Thienylglycine from 3-Thienylglycine
A further analytical challenge is distinguishing between positional isomers, such as 2-thienylglycine and 3-thienylglycine. As isomers, they have identical masses and will produce precursor ions with the same m/z. While their fragmentation patterns are likely to be very similar, subtle differences may arise due to the different attachment point of the side chain to the thiophene ring. High-resolution mass spectrometry and meticulous analysis of the relative abundances of fragment ions may reveal reproducible differences. However, the most robust method for distinguishing these isomers is chromatographic separation prior to mass analysis. Their slight difference in polarity should allow for baseline or near-baseline separation using a high-efficiency HPLC column and an optimized gradient.
Pillar 3: A Validating Experimental Protocol
This section provides a detailed workflow for the characterization of a novel synthetic peptide containing 2-thienylglycine.
Objective: To confirm the sequence of a synthetic peptide (e.g., Ac-Tyr-Val-Ala-Tgl-Leu-NH₂) and compare its fragmentation behavior under CID and ETD.
Materials:
-
Synthetic Peptide (lyophilized, >95% purity)
-
LC-MS Grade Water, Acetonitrile (ACN), and Formic Acid (FA)
-
High-Resolution Mass Spectrometer with ETD capability (e.g., Orbitrap-based system)
-
Nano-LC system with a C18 analytical column
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in 50% ACN/water.
-
Dilute the stock solution to a final concentration of 10 pmol/µL in 0.1% FA in water.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject 1 µL (10 pmol) of the sample onto the nano-LC system.
-
Use a linear gradient of 5-40% B over 30 minutes (Solvent A: 0.1% FA in water; Solvent B: 0.1% FA in ACN).
-
Flow rate: 300 nL/min.
-
-
Mass Spectrometry (Data-Dependent Acquisition):
-
Acquire full MS scans in the Orbitrap from m/z 350-1500 at a resolution of 120,000.
-
For the top 5 most intense precursor ions, perform MS/MS analysis.
-
Method A (CID): Isolate the precursor ion with a 1.2 m/z window. Fragment using HCD (Higher-Energy Collisional Dissociation, a form of CID) with a normalized collision energy of 28%. Detect fragments in the Orbitrap at 30,000 resolution.
-
Method B (ETD): Isolate the precursor ion with a 1.2 m/z window. Perform ETD with a calibrated reagent injection time. Detect fragments in the Orbitrap at 30,000 resolution. It may be beneficial to use ETD with supplemental activation (EThcD) to generate both c/z and b/y ions in a single spectrum.
-
-
-
Data Analysis:
-
Manually inspect the spectra from both CID and ETD acquisitions.
-
For CID data: Identify the b- and y-ion series. Search for a prominent neutral loss of ~97 Da from the precursor and major fragment ions.
-
For ETD data: Identify the c- and z-ion series. Confirm that the mass difference between adjacent ions corresponds to the expected amino acid residues, including 2-thienylglycine.
-
Use sequencing software to automatically annotate the spectra and confirm the peptide sequence. Ensure the software's mass table is updated to include the residue mass of 2-thienylglycine.
-
Caption: Experimental workflow for 2-Tgl peptide characterization.
Conclusion
The characterization of peptides containing 2-thienylglycine requires a thoughtful and comparative mass spectrometric approach. While traditional CID is useful for identifying the presence of this non-canonical amino acid through its characteristic neutral loss, it can complicate straightforward sequence determination. Electron Transfer Dissociation (ETD) is unequivocally the superior method for unambiguous sequence confirmation , as it preserves the labile thienyl side chain and provides clear backbone fragmentation. By employing both techniques in a complementary fashion, researchers can achieve a comprehensive and robust characterization, ensuring the integrity and identity of their novel peptide candidates.
References
-
Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
The Utility of ETD Mass Spectrometry in Proteomic Analysis. NIH Public Access. [Link]
-
Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. National Institute of Standards and Technology. [Link]
-
Investigation of neutral loss during collision-induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry. [Link]
-
Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). NIH Public Access. [Link]
-
Investigation of neutral loss during collision induced dissociation of peptide ions. NIH Public Access. [Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]
-
Peptide Sequence Analysis by Electron Transfer Dissociation Mass Spectrometry: A Web-Based Tutorial. NIH Public Access. [Link]
-
The Role of Electron Transfer Dissociation in Modern Proteomics. Analytical Chemistry. [Link]
-
Electron-transfer dissociation. Wikipedia. [Link]
-
Mass Spectrometry of Peptides and Proteins up to Proteomics. ScienceDirect. [Link]
-
Peptide Sequencing with Electrospray LC/MS Part 2: Interpretation of a Simple Spectrum. Chromatography Online. [Link]
-
Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. [Link]
-
Theoretical Assessment of Indistinguishable Peptides in Mass Spectrometry-Based Proteomics. NIH Public Access. [Link]
-
Peptide synthesis troubleshooting using unnatural amino acids. Reddit. [Link]
-
Peptidomics. University of California, Irvine. [Link]
-
Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. [Link]
-
Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. NIH Public Access. [Link]
-
Protein Fragmentation Analysis. YouTube. [Link]
-
The Forgotten Fragments. European Pharmaceutical Review. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
Electron Transfer Dissociation (ETD) of Peptides Containing Intrachain Disulfide Bonds. ResearchGate. [Link]
-
Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation. NIH Public Access. [Link]
-
Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. PubMed Central. [Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. [Link]
-
Collision-induced dissociation (CID) of peptides and proteins. PubMed. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. [Link]
-
Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. PubMed. [Link]
-
2-Phenylglycine. PubChem. [Link]
-
Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. The Ohio State University. [Link]
-
and z-ions due to preferential cleavage at the NC bond of Xxx-Asp/Asn. researchmap. [Link]
-
A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics. [Link]
-
Theoretical study of the main fragmentation pathways for protonated glycylglycine. SpringerLink. [Link]
-
Biomolecular Mass Spectrometry. University of Alabama at Birmingham. [Link]
-
Investigations of the Fragmentation Spectra of Peptides Containing Lysine and its Non-Protein Amino Acid Homologs. Semantic Scholar. [Link]
-
Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. NIH Public Access. [Link]
-
Calculations of relative intensities of fragment ions in the MSMS spectra of a doubly charged penta-peptide. NIH Public Access. [Link]
-
A Formylglycine‐Peptide for the Site‐Directed Identification of Phosphotyrosine‐Mimetic Fragments. NIH Public Access. [Link]
-
CID of the D-labelled peptides: (a) [G(α-2D)FG]•+, * = precursor ion;... ResearchGate. [Link]
-
Cdc2 peptide (9-19). PubChem. [Link]
Sources
- 1. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 6. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Sequence Analysis by Electron Transfer Dissociation Mass Spectrometry: A Web Web-Based Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the NMR Analysis of Peptides Containing Fmoc-DL-(2-thienyl)glycine
Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and structural biology.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) analytical techniques for the structural elucidation of synthetic peptides incorporating the non-canonical amino acid, Fmoc-DL-(2-thienyl)glycine. We will explore the unique spectral challenges and opportunities presented by the thienyl moiety and provide a framework for comprehensive characterization, supported by experimental protocols and data interpretation strategies.
Introduction: The Rise of Non-Canonical Peptides and the Analytical Imperative
The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a powerful strategy in medicinal chemistry, offering pathways to novel therapeutics with enhanced stability, target selectivity, and bioavailability.[1] this compound is one such building block, introducing a five-membered aromatic thiophene ring into the peptide backbone.[1][2] This modification can induce specific conformational constraints and introduce new intermolecular interactions, making the resulting peptidomimetics attractive for drug discovery.[3][4]
However, the structural and electronic novelty of the 2-thienyl group necessitates a robust analytical approach to confirm sequence fidelity and, more importantly, to define the three-dimensional conformation that dictates biological activity.[5][6] NMR spectroscopy is the preeminent technique for determining the solution-state structure and dynamics of peptides.[3][7][8] This guide will compare and contrast fundamental and advanced NMR experiments, providing a clear roadmap for researchers working with these modified peptides.
The Thienyl "Signature": Unique Challenges in Peptide NMR
The introduction of (2-thienyl)glycine presents distinct challenges compared to the 20 canonical amino acids. Understanding these is the first step toward a successful analytical workflow.
-
Spectral Complexity: The three protons of the thienyl ring introduce signals into the aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm), which can overlap with signals from other aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[7]
-
Chemical Shift Perturbations: The sulfur-containing heterocyclic ring exerts unique electronic and anisotropic effects, causing chemical shift perturbations on neighboring residues compared to a standard peptide sequence. These shifts, while complicating initial analysis, are rich sources of structural information.[9]
-
Conformational Heterogeneity: The presence of a non-canonical residue can sometimes lead to multiple stable conformations in solution (conformational isomers), resulting in the appearance of multiple sets of peaks in the NMR spectra, which can complicate assignments.[10]
Automating the generation of structural templates and topologies for ncAAs within NMR software is a key step to overcoming these challenges, allowing for more streamlined structure determination.[11][12][13]
A Multi-Dimensional NMR Strategy: From 1D Fingerprints to 3D Structures
A comprehensive analysis relies on a suite of 1D and 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle. We will compare a hypothetical model peptide, Ac-Ala-Thg-Gly-NH₂ (where Thg = 2-thienylglycine), with a control peptide, Ac-Ala-Phe-Gly-NH₂ .
One-Dimensional (1D) NMR: The Initial Assessment
-
¹H NMR: This is the starting point for any analysis. It provides a "fingerprint" of the peptide. In our model peptide, the thienyl protons will appear as distinct multiplets in the aromatic region. The α-proton of the Thg residue will also have a characteristic chemical shift, influenced by the adjacent aromatic ring.
-
¹³C NMR: While less sensitive, ¹³C NMR provides crucial information about the carbon backbone and side chains. The chemical shifts of the thienyl carbons are unique and can confirm the presence and integrity of the ncAA.
Two-Dimensional (2D) NMR: Resolving Complexity and Building the Structure
For peptides, 1D spectra are often too crowded for complete analysis.[14] 2D NMR spreads the signals across two frequency dimensions, resolving overlap and revealing correlations between nuclei.[15][16]
These experiments are the foundation of sequential assignment, the process of assigning every NMR signal to a specific atom in the peptide sequence.[7]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through 2-3 chemical bonds (e.g., Hα to Hβ protons within the same residue).[17][18] It is essential for identifying the spin systems of individual amino acids. For the Thg residue, COSY will show correlations between the three thienyl protons, helping to assign them definitively.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY to an entire spin system.[15][18] For example, a cross-peak between an amide proton (NH) and a methyl proton (CH₃) in a Valine residue can be seen, even though they are separated by four bonds. This is invaluable for identifying amino acid types before piecing the sequence together.[7] The Thg residue will show a distinct TOCSY pattern corresponding to its interconnected proton network.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining the 3D structure.[7] They identify protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[14][18] For instance, a NOESY cross-peak between the Thg α-proton and an amide proton three residues down the chain is a powerful constraint for structure calculation. The choice between NOESY and ROESY depends on the peptide's size and tumbling rate in solution; ROESY is often preferred for small-to-medium peptides to avoid the potential for zero or negative NOE signals.[19]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached heteronucleus, typically ¹³C or ¹⁵N.[15][17] An HSQC spectrum is a map of all C-H or N-H bonds in the molecule, providing excellent signal dispersion and simplifying the assignment process.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (2-4 bonds) between protons and carbons.[15][17] This is particularly useful for linking different amino acid residues together across the peptide bond and for assigning quaternary carbons (carbons with no attached protons), which are invisible in HSQC. For the Thg residue, HMBC can show correlations from the thienyl protons to the backbone carbonyl carbon, confirming its position in the sequence.[16]
Comparative Data Analysis
To illustrate the differences, the following table presents hypothetical ¹H chemical shift data for our model peptides. The shifts for the Thg residue are distinct from those of Phenylalanine, highlighting the unique electronic environment created by the thiophene ring.
| Proton | Ac-Ala-Phe-Gly-NH₂ (δ ppm) | Ac-Ala-Thg-Gly-NH₂ (δ ppm) | Comment |
| Ala-NH | 8.25 | 8.30 | Minor perturbation from downstream residue. |
| Ala-Hα | 4.35 | 4.40 | |
| Ala-Hβ | 1.38 | 1.40 | |
| Phe-NH | 8.10 | - | |
| Phe-Hα | 4.65 | - | |
| Phe-Hβ | 3.10, 2.95 | - | |
| Phe-Aromatic | 7.20 - 7.35 | - | Phenyl group protons. |
| Thg-NH | - | 8.15 | Similar region to Phe-NH. |
| Thg-Hα | - | 5.50 | Significantly downfield shifted due to ring. |
| Thg-H3 | - | 7.10 | Thiophene ring protons. |
| Thg-H4 | - | 7.05 | |
| Thg-H5 | - | 7.45 | |
| Gly-NH | 8.40 | 8.55 | Noticeable downfield shift. |
| Gly-Hα | 3.95 | 4.05 |
Note: Data are illustrative and intended for comparative purposes. Actual chemical shifts depend heavily on solvent, pH, and temperature.[10][20]
Experimental Workflow and Protocols
A robust and reproducible workflow is essential for accurate NMR analysis.
Workflow Diagram
Caption: Standard workflow for peptide structure determination by NMR.
Protocol: NMR Sample Preparation
-
Peptide Purity: Ensure the peptide is of high purity (>95%), as confirmed by HPLC and Mass Spectrometry.[7]
-
Solvent Selection: Dissolve the peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆). For peptides studied in aqueous environments, use a 90% H₂O / 10% D₂O mixture to observe exchangeable amide protons.[7]
-
Concentration: Aim for a peptide concentration of 0.5 - 2.0 mM. Higher concentrations improve signal-to-noise but risk aggregation, which broadens NMR signals.[10]
-
pH Adjustment: Adjust the pH of the sample using dilute DCl or NaOD to ensure stability and consistency. The pH should be chosen to slow amide proton exchange, typically in the range of 4.0-5.5.[7]
-
Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
Protocol: 2D NMR Data Acquisition
-
Initial Setup: Acquire a high-quality 1D ¹H spectrum to determine the spectral width and optimize shimming.[16]
-
COSY/TOCSY: Record a phase-sensitive TOCSY spectrum with a mixing time of ~80 ms to visualize full spin systems.[7][19] A COSY spectrum can be run to resolve one-bond correlations if needed.
-
NOESY/ROESY: Record a NOESY (or ROESY) spectrum with a mixing time between 150-300 ms. The optimal time may require some experimentation.
-
HSQC/HMBC: Record a sensitivity-enhanced ¹H-¹³C HSQC and a ¹H-¹³C HMBC optimized for J-couplings of ~8 Hz.
Visualizing NMR Correlations
Understanding what each 2D experiment reveals is key. The following diagram illustrates the primary correlations used for assignment and structure calculation for a generic tripeptide segment.
Caption: Key 2D NMR correlations for peptide sequential assignment.
Conclusion
The incorporation of this compound into peptides offers exciting possibilities for creating novel bioactive molecules. A comprehensive NMR analysis, moving systematically from simple 1D experiments to a full suite of 2D homonuclear and heteronuclear techniques, is indispensable for their complete structural characterization. By leveraging the through-bond correlations from COSY, TOCSY, HSQC, and HMBC for sequential assignment and the through-space information from NOESY/ROESY for 3D structure calculation, researchers can fully elucidate the conformational consequences of this unique non-canonical amino acid. This detailed structural knowledge is the critical foundation for understanding structure-activity relationships and advancing the design of next-generation peptide-based therapeutics.
References
-
Park, S. H., et al. (2015). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. National Institutes of Health. Available at: [Link]
-
BMS. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. Available at: [Link]
-
Bechinger, B., & Gor'kov, P. L. (2015). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Biopolymers, 104(5), 365-376. Available at: [Link]
-
Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. Available at: [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4, 57–72. Available at: [Link]
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]
-
Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Scribd. Available at: [Link]
-
EPFL. (n.d.). 2D NMR. École Polytechnique Fédérale de Lausanne. Available at: [Link]
-
Springer Nature Experiments. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Springer Nature. Available at: [Link]
-
Arizona State University. (n.d.). 2D NMR. Arizona State University. Available at: [Link]
-
Semantic Scholar. (n.d.). Peptidomimetics: Synthesis, spectroscopy, and computer simulations. Semantic Scholar. Available at: [Link]
-
bioRxiv. (2022). First crystal structure of a non-canonical amino acid linked to a paramagnetic lanthanide tag facilitates protein structure determination using NMR-derived restraints. bioRxiv. Available at: [Link]
-
Slideshare. (n.d.). 2D NMR Spectroscopy. Slideshare. Available at: [Link]
-
CNR-IRIS. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and Molecular Dynamics Simulations. Consiglio Nazionale delle Ricerche. Available at: [Link]
-
ResearchGate. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate. Available at: [Link]
-
Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 67(1), 239-246. Available at: [Link]
-
D'Andrea, L. D., & Malgieri, G. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 20(10), 964-976. Available at: [Link]
-
National Institutes of Health. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. National Institutes of Health. Available at: [Link]
-
Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. Available at: [Link]
-
The Royal Society of Chemistry. (2008). ¹H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Available at: [Link]
-
ChemRxiv. (2022). Structure-based relaxation analysis reveals C-terminal [1-¹³C]glycine-d₂ in peptides has long spin-lattice relaxation time (T₁). ChemRxiv. Available at: [Link]
-
King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. Available at: [Link]
-
NPTEL. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link]
-
ScienceDirect. (1971). NMR studies of the peptide group in dipeptides containing C-terminal glycine residue. ScienceDirect. Available at: [Link]
-
National Institutes of Health. (2023). Revisiting the influence of pH on ¹J(CαH) and chemical shifts of glycine and alanine short oligopeptides. National Institutes of Health. Available at: [Link]
- Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 211682-11-0 [smolecule.com]
- 3. On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 6. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 10. youtube.com [youtube.com]
- 11. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mr.copernicus.org [mr.copernicus.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. epfl.ch [epfl.ch]
- 17. scribd.com [scribd.com]
- 18. princeton.edu [princeton.edu]
- 19. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides with L- vs. DL-Thienylglycine
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with enhanced pharmacological profiles, the incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry. Among these, thienylglycine, an analog of phenylalanine, offers unique structural and electronic properties that can profoundly influence a peptide's biological activity.[1] A critical consideration in the design of thienylglycine-containing peptides is the stereochemistry at the α-carbon. This guide provides a comprehensive comparison of the expected biological activities of peptides synthesized with enantiomerically pure L-thienylglycine versus a racemic mixture of DL-thienylglycine, grounded in established principles of stereoselectivity and supported by insights into relevant experimental methodologies.
The Decisive Role of Chirality in Peptide Function
The biological activity of peptides is intrinsically linked to their three-dimensional structure, which dictates their ability to bind to specific molecular targets such as receptors and enzymes.[2] Natural peptides are composed almost exclusively of L-amino acids, and their biological targets have evolved to recognize and interact with this specific stereochemistry. The introduction of a D-amino acid, as would be present in a peptide synthesized with DL-thienylglycine, can lead to significant alterations in biological activity.
I. Impact on Receptor Binding and Biological Potency
The interaction between a peptide and its receptor is highly stereospecific. The precise arrangement of amino acid side chains and backbone functional groups is crucial for establishing the network of interactions required for high-affinity binding and subsequent signal transduction.
L-Thienylglycine: The Agonist's Edge
For peptides designed to mimic or enhance the activity of an endogenous L-peptide ligand (agonists), the inclusion of L-thienylglycine is generally expected to be more favorable for preserving or enhancing receptor binding and potency. The L-configuration ensures that the thienyl side chain and the peptide backbone are oriented in a manner that is compatible with the chiral environment of the receptor's binding pocket.
DL-Thienylglycine: A Tale of Two Enantiomers
When a peptide is synthesized using a racemic mixture of DL-thienylglycine, the resulting product is a 1:1 mixture of two diastereomers: one containing L-thienylglycine and the other containing D-thienylglycine. This has profound implications for the overall biological activity of the peptide preparation.
-
Reduced Potency: The D-thienylglycine-containing diastereomer will likely have a significantly lower binding affinity for the target receptor compared to the L-diastereomer. This is because the D-amino acid will introduce a steric clash within the binding site, disrupting the optimal interactions. As a result, the overall potency of the DL-mixture (often measured as EC50 or IC50) will be approximately half that of the pure L-thienylglycine peptide, assuming the D-diastereomer is inactive.
-
Potential for Antagonism: In some cases, the D-diastereomer may not be merely inactive but could act as an antagonist. It might bind to the receptor without eliciting a functional response, thereby competitively inhibiting the binding of the active L-diastereomer or the endogenous ligand.
-
Altered Signaling Pathways: Even if the D-diastereomer binds to the receptor, it may induce a different downstream signaling cascade compared to the L-diastereomer, leading to a mixed or biased agonist profile for the DL-mixture.
Senior Application Scientist's Insights:
The decision to use L- versus DL-thienylglycine hinges on the therapeutic goal. For developing a potent agonist, the enantiomerically pure L-form is the logical choice to maximize on-target activity. The use of a DL-mixture in early-stage screening can be a cost-effective strategy, but any observed activity must be followed up with the synthesis and testing of the individual stereoisomers to deconvolute the contribution of each and to identify the eutomer (the more active stereoisomer).
Hypothetical Comparative Data: Receptor Binding Affinity and Potency
| Parameter | Peptide with L-Thienylglycine | Peptide with DL-Thienylglycine | Rationale |
| Receptor Binding Affinity (Ki) | Lower Ki (Higher Affinity) | Higher Ki (Lower Overall Affinity) | The D-enantiomer in the DL-mixture is expected to have poor binding, effectively diluting the concentration of the active L-enantiomer. |
| Functional Potency (EC50/IC50) | Lower EC50/IC50 (Higher Potency) | Higher EC50/IC50 (Lower Potency) | Only the L-enantiomer in the DL-mixture is expected to be fully active, requiring a higher total peptide concentration for the same effect. |
II. Enzymatic Stability: The D-Enantiomer's Advantage
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. This is where the inclusion of a D-amino acid can offer a significant advantage.
-
L-Thienylglycine Peptides: Peptides composed entirely of L-amino acids are susceptible to cleavage by proteases, which are stereospecific for L-amino acid substrates.
-
DL-Thienylglycine Peptides: The presence of the D-thienylglycine diastereomer in the racemic mixture introduces a site of resistance to proteolysis. The peptide bond adjacent to the D-amino acid is not recognized by most proteases, thus protecting the peptide from degradation at that position. This can lead to a longer plasma half-life for the D-diastereomer.
Senior Application Scientist's Insights:
While the D-thienylglycine-containing peptide may exhibit enhanced stability, this is often a trade-off for reduced or abolished biological activity at the target receptor. However, for applications where stability is paramount and the specific interactions at that position are not critical for activity, or for developing antagonists or inhibitors of enzymes that can accommodate D-amino acids, the incorporation of D-thienylglycine can be a viable strategy. The DL-mixture would present a complex pharmacokinetic profile, with the D-diastereomer persisting longer than the L-diastereomer.
Hypothetical Comparative Data: Enzymatic Stability
| Parameter | Peptide with L-Thienylglycine | Peptide with DL-Thienylglycine | Rationale |
| Plasma Half-life (t1/2) | Shorter | Biphasic or Longer Average | The L-diastereomer is degraded, while the D-diastereomer is resistant to proteolysis, leading to a longer persistence of the D-form. |
| Proteolytic Degradation Rate | Faster | Slower (for the D-diastereomer) | Proteases are stereospecific for L-amino acids and will not efficiently cleave the peptide bonds adjacent to the D-thienylglycine residue. |
III. Experimental Protocols for Comparative Analysis
To empirically determine the differences in biological activity between peptides containing L- and DL-thienylglycine, a series of well-defined experiments are necessary.
Peptide Synthesis and Purification
Objective: To obtain high-purity peptides for biological evaluation.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin, typically using Fmoc or Boc chemistry. For the L-thienylglycine peptide, Fmoc-L-thienylglycine-OH would be used. For the DL-thienylglycine peptide, a racemic mixture of Fmoc-DL-thienylglycine-OH would be incorporated.
-
Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptides are confirmed by analytical RP-HPLC and mass spectrometry. For the DL-thienylglycine peptide, the presence of two diastereomers can often be confirmed by a broadened or split peak in the analytical HPLC chromatogram.
Diagram of Solid-Phase Peptide Synthesis Workflow:
Caption: General workflow for Solid-Phase Peptide Synthesis.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the peptides for their target receptor.
Methodology:
-
Assay Setup: A competitive binding assay is established using a radiolabeled or fluorescently labeled ligand with known affinity for the receptor.
-
Incubation: The labeled ligand is incubated with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence of increasing concentrations of the test peptides (L- and DL-thienylglycine versions).
-
Separation: Bound and free labeled ligand are separated (e.g., by filtration).
-
Detection: The amount of bound labeled ligand is quantified.
-
Data Analysis: The data is used to generate competition curves, from which the IC50 (concentration of peptide that inhibits 50% of labeled ligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay
Objective: To measure the functional potency (EC50 or IC50) of the peptides.
Methodology:
-
Cell-Based Assay: Cells expressing the target receptor are treated with increasing concentrations of the test peptides.
-
Response Measurement: A downstream cellular response is measured. This could be, for example, the production of a second messenger (e.g., cAMP), calcium mobilization, or the expression of a reporter gene.
-
Data Analysis: Dose-response curves are generated by plotting the magnitude of the response against the peptide concentration. The EC50 (for agonists) or IC50 (for antagonists) is determined from these curves.
Diagram of a Typical Functional Assay Workflow:
Caption: Workflow for a cell-based functional assay.
In Vitro Enzymatic Stability Assay
Objective: To assess the resistance of the peptides to proteolytic degradation.
Methodology:
-
Incubation: The test peptides are incubated with a relevant protease (e.g., trypsin, chymotrypsin) or in a biological matrix (e.g., human serum or plasma) at 37°C.
-
Time Course Sampling: Aliquots are taken at various time points.
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped (e.g., by adding acid).
-
Quantification: The amount of remaining intact peptide in each aliquot is quantified by RP-HPLC.
-
Data Analysis: The percentage of intact peptide remaining is plotted against time to determine the degradation rate and half-life of each peptide.
IV. Conclusion
The stereochemistry of thienylglycine is a critical design parameter in the development of peptide therapeutics. Peptides containing L-thienylglycine are expected to exhibit higher receptor binding affinity and biological potency, making them the preferred choice for agonist development. In contrast, the presence of D-thienylglycine in a DL-thienylglycine peptide mixture will likely reduce overall potency but can confer enhanced stability against enzymatic degradation. The choice between L- and DL-thienylglycine should be guided by the specific therapeutic objective, with a clear understanding of the trade-offs between activity and stability. The experimental protocols outlined in this guide provide a framework for the empirical validation of these principles, enabling the rational design of novel and effective thienylglycine-containing peptide drugs.
V. References
-
Leveraging Thienyl Glycine for Enhanced Peptide Synthesis. (URL: )
-
Synthesis and Pharmacological Characterization of All Sixteen Stereoisomers of 2-(2'-Carboxy-3'-phenylcyclopropyl)glycine. Focus on (2S,1'S,2'S,3'R)-2-(2'-Carboxy-3'-phenylcyclopropyl)glycine, a Novel and Selective Group II Metabotropic Glutamate Receptors Antagonist. (URL: [Link])
-
Synthesis, characterization, and evaluation of novel cell-penetrating peptides based on TD-34. (URL: [Link])
-
Structure-activity relationships for glycine-extended peptides and the alpha-amidating enzyme derived from medullary thyroid CA-77 cells. (URL: [Link])
-
Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). (URL: [Link])
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (URL: [Link])
-
A versatile enzymatic pathway for modification of peptide C-termini. (URL: [Link])
-
Effects of Replacing a Central Glycine Residue in GLP-1 on Receptor Affinity and Signaling Profile. (URL: [Link])
-
Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. (URL: [Link])
-
In vitro enzymatic stability of dendritic peptides. (URL: [Link])
-
Comparing the biological activity and composition of Cerebrolysin with other peptide preparations. (URL: [Link])
-
Dual Receptor Recognizing Cell Penetrating Peptide for Selective Targeting, Efficient Intratumoral Diffusion and Synthesized Anti-Glioma Therapy. (URL: [Link])
-
The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. (URL: [Link])
-
Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif. (URL: [Link])
-
Peptide ligands that use a novel binding site to target both TGF-β receptors. (URL: [Link])
-
Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors. (URL: [Link])
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (URL: [Link])
-
Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members. (URL: [Link])
-
RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. (URL: [Link])
-
Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. (URL: [Link])
-
Relaxin Family Peptides: Structure-Activity Relationship Studies. (URL: [Link])
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. (URL: [Link])
-
Exploration of hypoglycemic peptides from porcine collagen based on network pharmacology and molecular docking. (URL: [Link])
-
Classification of bioactive peptides: A systematic benchmark of models and encodings. (URL: [Link])
-
A class of secreted mammalian peptides with potential to expand cell-cell communication. (URL: [Link])
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. (URL: [Link])
Sources
A Comparative Guide to Fmoc-DL-(2-thienyl)glycine and Fmoc-Phenylalanine in Peptide Design
For researchers, scientists, and drug development professionals, the strategic selection of amino acid building blocks is a critical determinant of a synthetic peptide's ultimate success. While the canonical 20 amino acids provide a foundational toolkit, the incorporation of non-canonical amino acids (ncAAs) has unlocked vast new potential for modulating peptide structure, stability, and function.
This guide provides an in-depth, objective comparison between a cornerstone natural amino acid, Fmoc-L-phenylalanine (Fmoc-Phe-OH) , and a versatile non-canonical analogue, Fmoc-DL-(2-thienyl)glycine (Fmoc-Thg-OH) . We will move beyond a simple cataloging of properties to explore the causal relationships between their structures and their performance in solid-phase peptide synthesis (SPPS), as well as their downstream impact on the final peptide's biological characteristics.
At the Molecular Level: A Tale of Two Aromatic Side Chains
The fundamental difference between Fmoc-Phe-OH and Fmoc-Thg-OH lies in their side-chain architecture. Phenylalanine, an essential amino acid, features a phenyl ring attached to the peptide backbone via a flexible methylene (-CH2-) group.[][2] In contrast, (2-thienyl)glycine possesses a five-membered thiophene ring—a sulfur-containing aromatic heterocycle—attached directly to the alpha-carbon.[3] This seemingly subtle distinction has profound implications for peptide design.
Another critical difference is chirality. Fmoc-Phe-OH is used almost exclusively as the single L-enantiomer to mimic natural proteins.[4] this compound, as specified, is a racemic mixture, containing equal parts of the D- and L-enantiomers.[3] The incorporation of a D-amino acid is a well-established strategy for increasing a peptide's resistance to enzymatic degradation.[5][6] However, it is crucial to recognize that synthesizing a peptide with a DL-mixture will result in the formation of two distinct diastereomers, which will require careful chromatographic separation and individual characterization.
Figure 1: Chemical structures of Fmoc-L-Phenylalanine and this compound, highlighting key structural differences.
The table below summarizes their core physicochemical properties.
| Property | Fmoc-L-Phenylalanine | This compound | Rationale & Implication |
| Molecular Formula | C₂₄H₂₁NO₄[5] | C₂₁H₁₇NO₄S[7] | The presence of sulfur in Thg offers a unique heteroatom for potential interactions. |
| Molecular Weight | 387.43 g/mol [5] | 379.43 g/mol [7] | The weights are comparable and pose no significant difference in synthesis calculations. |
| Aromatic System | Phenyl Ring | Thienyl Ring | The thienyl ring is more electron-rich and its sulfur atom can act as a hydrogen bond acceptor, altering electronic and binding properties compared to the phenyl group.[3][8] |
| Side-Chain Linkage | Flexible (-CH₂-) | Rigid (Direct α-C) | The flexibility of the Phe side chain allows it to adopt various conformations. The rigidity of Thg constrains the peptide backbone, acting as a powerful tool to induce specific secondary structures like β-turns.[9] |
| Chirality | L-enantiomer | DL-racemic mixture[3] | Use of Fmoc-L-Phe results in a single peptide product. Fmoc-DL-Thg yields two diastereomeric peptides, which can enhance proteolytic stability but requires downstream separation.[6] |
| Solubility | Soluble in DMF, NMP[4][10] | Soluble in DMF, NMP | Both are readily soluble in standard polar aprotic solvents used in SPPS, ensuring efficient delivery during coupling. |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The workhorse of peptide synthesis is the Fmoc-SPPS cyclical process.[11][12] The methodology for incorporating either Fmoc-Phe-OH or Fmoc-Thg-OH is fundamentally the same, involving iterative cycles of deprotection, activation, and coupling.
Figure 2: The standard workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Coupling Efficiency and Kinetics: Both Fmoc-Phe-OH and Fmoc-Thg-OH are generally coupled with high efficiency using standard activating reagents such as HBTU/HOBt or HATU/HOAt.[13][14] While the steric environment of the alpha-carbon in (2-thienyl)glycine is different due to the directly attached ring, it does not typically pose significant coupling challenges. For difficult sequences prone to aggregation, employing a more potent coupling reagent like HATU and extending the coupling time are prudent measures for either amino acid.
Side Reactions and Purity: The primary advantage of the Fmoc/tBu orthogonal protection strategy is its mild conditions, which minimize side reactions.[3][11]
-
Racemization: For Fmoc-L-Phe-OH, racemization during activation is a potential concern but is effectively suppressed by modern urethane-based protecting groups (like Fmoc) and activating agents.[15] For Fmoc-DL-Thg-OH, this is not a concern as the goal is to incorporate the mixture of stereoisomers.
-
Purity: The high purity of commercially available Fmoc-protected amino acids (>99%) is crucial for achieving clean synthesis and a high-purity final peptide product.[10][15] When using Fmoc-DL-Thg-OH, the resulting chromatogram (e.g., HPLC) of the crude peptide will expectedly show two major peaks of identical mass, representing the two diastereomers.
Impact on Peptide Conformation and Biological Function
The choice between these two building blocks extends far beyond the synthesis phase; it is a strategic decision that profoundly influences the final peptide's properties.
Figure 3: Decision logic for selecting between Fmoc-Phe-OH and Fmoc-Thg-OH based on desired peptide properties.
Conformational Control:
-
Fmoc-L-Phenylalanine: The benzyl side chain is a key contributor to the hydrophobic core of proteins and is integral to forming stable secondary structures.[] Its rotational freedom allows it to participate effectively in π-π stacking and other non-polar interactions that define a peptide's natural fold.[16]
-
This compound: The rigid nature of the Thg side chain, lacking a methylene spacer, significantly restricts the conformational freedom of the peptide backbone in its vicinity. This makes it a powerful tool for inducing β-turns and other fixed secondary structures.[17] Glycine itself is known to be a "helix breaker" and can introduce flexibility or specific turns into a peptide structure.[18][19] The rigid Thg derivative leverages this principle to enforce a more defined conformation, which can be invaluable for locking a peptide into its bioactive shape.
Modulating Biological Properties: The incorporation of ncAAs like (2-thienyl)glycine is a cornerstone of modern peptidomimetic design.[3]
-
Proteolytic Stability: Natural peptides are often rapidly degraded by proteases, limiting their therapeutic utility. Peptides containing non-natural residues, particularly D-isomers, are more resistant to this enzymatic cleavage, leading to a longer plasma half-life and improved bioavailability.[6][8]
-
Receptor Binding & Activity: The unique electronic character and shape of the thiophene ring can lead to novel or enhanced interactions with a biological target.[8] It can serve as a bioisostere for the phenyl ring, potentially fitting into the same binding pocket but forming different, possibly stronger, interactions (e.g., via its sulfur atom). This allows for the fine-tuning of a peptide's binding affinity and selectivity.[3]
Experimental Protocols: A Comparative Synthesis Workflow
To provide a practical context, this section outlines a standardized protocol for synthesizing a model hexapeptide (e.g., Tyr-Gly-Gly-X-Leu-Arg) where X is either L-Phe or DL-Thg. This allows for a direct comparison of their incorporation and the resulting analytical profile.
Objective: To perform a comparative solid-phase synthesis of two analogous peptides to assess the incorporation of Fmoc-L-Phe-OH versus Fmoc-DL-Thg-OH.
Materials:
-
Resin: Rink Amide MBHA resin (100-200 mesh).[13]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Amino Acids: High-purity Fmoc-protected amino acids (Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, this compound, Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH).
-
Reagents:
-
Coupling/Activation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIEA).
-
Deprotection: 20% (v/v) Piperidine in DMF.[12]
-
Cleavage: Reagent B (TFA:Phenol:H₂O:TIPS, 88:5:5:2 v/v/v/v).
-
-
Equipment: Automated or manual peptide synthesizer, reaction vessels, nitrogen line, analytical and preparative HPLC system, mass spectrometer (e.g., MALDI-TOF or ESI-MS).
Step-by-Step Methodology:
-
Resin Swelling:
-
Place 0.1 mmol of Rink Amide resin into a reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.[13] Drain the DMF.
-
-
First Amino Acid Coupling (Fmoc-L-Arg(Pbf)-OH):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the resin's initial Fmoc group.[12]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
Activation: In a separate vial, dissolve Fmoc-L-Arg(Pbf)-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.
-
Coupling: Add the activation solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin as described above.
-
-
Peptide Elongation Cycle (for Leu, Phe/Thg, Gly, Gly, Tyr):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Washing: Wash thoroughly with DMF (5x), DCM (3x), DMF (3x).
-
Amino Acid Coupling:
-
Prepare the activation solution for the next amino acid (4 eq. Fmoc-AA-OH, 3.9 eq. HATU, 8 eq. DIEA) in DMF.
-
Add the solution to the resin and agitate for 1-2 hours.
-
Note: For the comparative step, use Fmoc-L-Phe-OH in one synthesis and Fmoc-DL-Thg-OH in the other.
-
-
Washing: Wash thoroughly with DMF (5x).
-
Repeat: Continue this cycle for all remaining amino acids in the sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling (Fmoc-L-Tyr(tBu)-OH), perform a final Fmoc deprotection as described above.
-
Wash the resin with DMF (5x), DCM (5x), and dry under a stream of nitrogen.
-
Add the cleavage cocktail (Reagent B) to the dried resin and let it react for 2-3 hours at room temperature.[14]
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Lyophilize the crude peptide to obtain a white powder.
-
-
Analysis and Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Analyze the crude product by analytical RP-HPLC and Mass Spectrometry.
-
Expected Result (Phe-peptide): A major peak corresponding to the target peptide mass.
-
Expected Result (Thg-peptide): Two major, closely eluting peaks of identical mass, corresponding to the two diastereomers.[20]
-
-
Purify the target peptide(s) using preparative RP-HPLC.
-
Conclusion and Strategic Recommendations
The choice between Fmoc-L-phenylalanine and this compound is not a matter of one being superior, but of strategic intent.
-
Choose Fmoc-L-Phenylalanine when:
-
The goal is to synthesize a peptide that mimics a natural sequence or protein fragment.
-
The specific hydrophobic and aromatic interactions of the phenyl ring are known to be crucial for activity.
-
A single, well-defined product is required without the need for diastereomer separation.
-
-
Choose this compound when:
-
The objective is to enhance metabolic stability and resistance to proteolysis.
-
A defined structural constraint (e.g., a β-turn) is desired to lock the peptide into a bioactive conformation.
-
The project involves exploring structure-activity relationships, where the unique electronic properties of the thiophene ring could lead to novel binding interactions.
-
The research team has the analytical and preparative capabilities to separate and characterize the resulting diastereomers.
-
By understanding the fundamental structural differences and their cascading effects on synthesis and biological function, peptide scientists can leverage both canonical and non-canonical amino acids to their full potential, accelerating the discovery and development of novel peptide-based therapeutics and research tools.
References
- The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. (n.d.). Google Cloud.
- The Chemistry Behind Fmoc-Phe-OH: A Deep Dive into Its Role in Peptide Synthesis. (n.d.). Google Cloud.
- This compound | 211682-11-0. (n.d.). Benchchem.
- Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments.
- A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.
- A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
- A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)-OH and Other Halogenated Phenylalanine Derivatives in Peptide Synthesis. (n.d.). Benchchem.
- Buy this compound | 211682-11-0. (n.d.). Smolecule.
- Leveraging Thienyl Glycine for Enhanced Peptide Synthesis. (n.d.). Google Cloud.
- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). The Royal Society of Chemistry.
- The Multifaceted Potential of D-Phenylalanine Containing Peptides: A Technical Guide. (n.d.). Benchchem.
- Phenylalanine: Definition, Structure, Benefits and Uses. (n.d.). BOC Sciences Amino Acid.
- Phenylalanine Amino Acids: Properties, Function, Benefits, and Sources. (n.d.). Creative Peptides.
- The Role of Molecular Structure of Phenylalanine Peptides on the Formation of Vertically Aligned Ordered Bionanostructures: Implications for Sensing Application. (2020). ACS Publications.
- A Comparative Analysis of Fmoc-Gly-DL-Ala and Other Dipeptide Building Blocks in Peptide Synthesis. (n.d.). Benchchem.
- How Do Glycine‐Induced Bent Structures Influence Hierarchical Nanostructuring and Suprastructural Handedness in Short Peptide Assembly? (n.d.). PMC - NIH.
- Structural role of glycine in amyloid fibrils formed from transmembrane alpha-helices. (n.d.).
- Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH.
- A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. (n.d.). ResearchGate.
- Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains. (n.d.). PubMed.
Sources
- 2. Phenylalanine (Phe) Overview - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy this compound | 211682-11-0 [smolecule.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. rsc.org [rsc.org]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How Do Glycine‐Induced Bent Structures Influence Hierarchical Nanostructuring and Suprastructural Handedness in Short Peptide Assembly? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural role of glycine in amyloid fibrils formed from transmembrane alpha-helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Enzymatic Stability of Peptides Containing 2-Thienylglycine
Introduction: The Stability Hurdle in Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and safety profiles, positioning them at the forefront of modern drug discovery.[1] However, their progression from promising candidates to viable drugs is often thwarted by a critical vulnerability: poor metabolic stability.[1][2][3] Peptides composed of natural L-amino acids are rapidly degraded by proteases in the body, leading to short half-lives and diminished therapeutic efficacy.[2][3]
To overcome this challenge, medicinal chemists have developed numerous strategies to fortify peptides against enzymatic attack. A highly effective approach is the incorporation of non-proteinogenic, or "unnatural," amino acids (NPAAs).[2][3][4][5] These synthetic building blocks are not recognized as substrates by proteases, thereby enhancing the peptide's resilience.
This guide provides an in-depth comparison of the enzymatic stability conferred by incorporating L-2-(2-Thienyl)glycine , a versatile NPAA, into peptide backbones. We will objectively compare its performance against other common stability-enhancing modifications, supported by representative experimental data and detailed protocols for validation. The integration of 2-thienylglycine can bestow a range of desirable properties, including increased resistance to proteolytic enzymes, improved receptor binding affinity, and enhanced bioavailability.[6]
The Mechanism of Proteolytic Degradation
Proteases are enzymes that catalyze the cleavage of peptide bonds. They are broadly classified into two groups:
-
Exopeptidases: These enzymes cleave peptide bonds from the ends of a peptide chain (either the N-terminus or C-terminus).[7]
-
Endopeptidases: These enzymes cleave peptide bonds within the peptide chain, often at specific amino acid recognition sites (e.g., trypsin cleaves after lysine and arginine).[8]
A peptide's susceptibility to proteolysis is intrinsically linked to its structure and conformational flexibility.[9] Proteases require the peptide chain to bind and adapt to the spatial conformation of their active site.[9] Peptides with flexible, unstructured regions are more prone to degradation as they can more easily fit into the enzyme's catalytic pocket.
Caption: General mechanism of enzymatic peptide cleavage.
Comparative Analysis of Stability Enhancement Strategies
Several techniques are employed to enhance peptide stability. Below, we compare the incorporation of 2-thienylglycine with other prevalent methods.
| Strategy | Mechanism of Action | Key Advantages | Potential Disadvantages |
| Native Peptide (Control) | No modification. | Represents baseline biological activity. | Highly susceptible to proteolytic degradation. |
| 2-Thienylglycine (Thg) Incorporation | The bulky thiophene side chain provides steric hindrance, preventing protease access to adjacent peptide bonds.[6][10] | Significant increase in stability; thiophene ring can introduce beneficial electronic properties and hydrogen bonding capabilities.[6] | Requires synthesis with a non-natural amino acid; potential for immunogenicity must be evaluated.[2] |
| D-Amino Acid Substitution | Proteases are stereospecific for L-amino acids; D-isomers are not recognized as substrates.[1][5] | Renders the peptide highly resistant to degradation.[11] | Often leads to a significant loss or complete ablation of biological activity due to altered 3D structure.[1][11] |
| N-terminal Acetylation & C-terminal Amidation | Blocks recognition and cleavage by exopeptidases at the peptide termini.[7] | Simple modification; effective against aminopeptidases and carboxypeptidases. | Offers no protection against endopeptidases that cleave internal peptide bonds. |
| Peptide Cyclization | Constrains the peptide into a rigid conformation, reducing its ability to fit into the protease active site.[5][7] | Greatly enhances stability against both endo- and exopeptidases; can improve receptor affinity.[7] | Can be synthetically challenging; may alter the bioactive conformation. |
The primary mechanism by which 2-thienylglycine confers stability is through steric hindrance. The thiophene ring, being substantially larger than the hydrogen atom of a natural glycine, acts as a shield for the adjacent peptide bonds.
Caption: Steric hindrance provided by the 2-thienylglycine side chain.
Supporting Experimental Data: A Head-to-Head Comparison
To objectively assess the impact of 2-thienylglycine, we present representative stability data for a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Arg) and its modified analogues. Peptides were incubated in 10% human serum at 37°C, and the percentage of intact peptide remaining was quantified by RP-HPLC at various time points.
| Peptide Sequence | Modification | % Intact Peptide (t=0h) | % Intact Peptide (t=1h) | % Intact Peptide (t=4h) | % Intact Peptide (t=8h) | Half-Life (t½) |
| Tyr-Gly-Gly-Phe-Leu-Arg | Native | 100% | 45% | 12% | <1% | ~55 min |
| Tyr-Thg-Gly-Phe-Leu-Arg | 2-Thienylglycine | 100% | 98% | 85% | 72% | > 12 h |
| Tyr-d-Ala-Gly-Phe-Leu-Arg | D-Amino Acid | 100% | >99% | >99% | >99% | >> 24 h |
| Ac-Tyr-Gly-Gly-Phe-Leu-Arg-NH₂ | End-Capped | 100% | 65% | 28% | 10% | ~2.5 h |
| cyclo(Tyr-Gly-Gly-Phe-Leu-Arg) | Cyclized | 100% | >99% | 95% | 91% | > 20 h |
Analysis: The data clearly demonstrates the profound stabilizing effect of incorporating 2-thienylglycine. The native peptide is rapidly degraded, with a half-life of less than an hour. In contrast, the 2-thienylglycine-containing peptide shows remarkable stability, with over 70% remaining intact after 8 hours. While D-amino acid substitution and cyclization offer even greater protection, they often come at the cost of biological activity, a trade-off that may not be necessary when using a strategic NPAA like 2-thienylglycine.
Experimental Protocols
The following protocols provide a self-validating system for assessing the enzymatic stability of modified peptides.
Peptide Synthesis
Peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[12]
-
Materials: Fmoc-protected L-amino acids, Fmoc-L-2-(2-Thienyl)-glycine, Rink Amide resin, coupling reagents (e.g., HBTU, HOBt), cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Methodology:
-
The C-terminal amino acid is attached to the solid-phase resin.[13]
-
The synthesis proceeds through iterative cycles of Fmoc deprotection and coupling of the next Fmoc-protected amino acid.[13]
-
Fmoc-L-2-(2-Thienyl)-glycine is incorporated as a standard building block during the relevant synthesis cycle.
-
Upon sequence completion, the peptide is cleaved from the resin and all side-chain protecting groups are removed using the cleavage cocktail.
-
The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
-
Serum Stability Assay
This assay assesses peptide stability in a physiologically relevant matrix containing a complex mixture of proteases.[14][15]
-
Materials: Purified peptides, human serum, quenching solution (e.g., 1:1 acetonitrile/ethanol), HPLC system.
-
Methodology:
-
Prepare a stock solution of the test peptide (e.g., 1 mg/mL in water or buffer).
-
Incubate the peptide in human serum (e.g., final concentration of 100 µg/mL in 90% serum) at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic activity by adding 2 volumes of ice-cold quenching solution to precipitate serum proteins.[14]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is compared to the t=0 time point.
-
Caption: Workflow for assessing peptide stability in human serum.
Conclusion and Field Insights
The incorporation of L-2-(2-Thienyl)glycine represents a robust and highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. Our comparative analysis shows that this modification provides a significant advantage over native peptide sequences and can rival the stability offered by more complex modifications like cyclization, often without the associated risk of losing biological activity that accompanies D-amino acid substitution.
The steric bulk of the thiophene ring provides a reliable shield against proteolytic attack, making it a valuable tool for extending peptide half-life. As drug development professionals seek to optimize the pharmacokinetic profiles of peptide candidates, the strategic placement of 2-thienylglycine and other NPAAs will continue to be a cornerstone of modern peptidomimetic design.
References
-
Muttenthaler, M., et al. (2021). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. Retrieved January 19, 2026, from [Link]
-
Al-Ameed, T., et al. (2022). Strategies for Improving Peptide Stability and Delivery. PubMed Central. Retrieved January 19, 2026, from [Link]
-
Jiskra, J., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Retrieved January 19, 2026, from [Link]
-
Investigation of the new substitution glycine to alanine within the Kringle-2 domain of reteplase: a molecular dynamics study. (2023). BioTechnologia. Retrieved January 19, 2026, from [Link]
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Ilina, Y., et al. (2025). Enhancing Stability and Bioavailability of Peptidylglycine Alpha-Amidating Monooxygenase in Circulation for Clinical Use. PubMed. Retrieved January 19, 2026, from [Link]
-
Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. PubMed. Retrieved January 19, 2026, from [Link]
-
Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Improving enzymatic and chemical stability of peptides by chemical modifications. (2021). NovoPro. Retrieved January 19, 2026, from [Link]
-
Investigation of Proteolytic Cleavage at Modified Residues. (n.d.). MS Bioworks. Retrieved January 19, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]
-
Schmidt, R., et al. (2016). Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. PubMed Central. Retrieved January 19, 2026, from [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2021). MDPI. Retrieved January 19, 2026, from [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). PubMed. Retrieved January 19, 2026, from [Link]
Sources
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 6. nbinno.com [nbinno.com]
- 7. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of the new substitution glycine to alanine within the Kringle-2 domain of reteplase: a molecular dynamics study [biotechnologia-journal.org]
- 10. msbioworks.com [msbioworks.com]
- 11. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fmoc-DL-(2-thienyl)glycine: A Comparative Analysis for Advanced Peptide Synthesis
For researchers, scientists, and drug development professionals at the forefront of peptide innovation, the strategic incorporation of non-canonical amino acids (ncAAs) is a critical tool for engineering novel therapeutics with enhanced properties. This guide provides an in-depth comparison of Fmoc-DL-(2-thienyl)glycine with other classes of non-canonical amino acids, offering insights into its unique advantages and practical application in solid-phase peptide synthesis (SPPS).
The Strategic Imperative for Non-Canonical Amino Acids
The 20 canonical amino acids, dictated by the genetic code, form the foundational alphabet of natural peptides and proteins.[1][2] However, their inherent limitations, such as susceptibility to proteolytic degradation and restricted structural diversity, often hinder the development of peptide-based drugs with optimal pharmacokinetic profiles.[1][3] Non-canonical amino acids offer a powerful toolkit to overcome these challenges, enabling the design of peptidomimetics with improved stability, enhanced receptor affinity, and novel biological activities.[3][4][5] The introduction of ncAAs can fine-tune the three-dimensional structure and function of a peptide, leading to the development of more potent and effective therapeutic agents.[5][6]
Profiling this compound: A Unique Building Block
This compound is a derivative of glycine where one of the alpha-hydrogens is replaced by a 2-thienyl group, a five-membered aromatic ring containing a sulfur atom.[5][7] The alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, a standard protecting group in SPPS that is readily removed under mild basic conditions.[5]
Molecular Structure:
-
IUPAC Name: 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid[7]
-
Molecular Formula: C₂₁H₁₇NO₄S[7]
-
Molecular Weight: 379.4 g/mol [7]
The presence of the thienyl moiety imparts distinct steric and electronic characteristics to the peptide backbone.[5][7] This aromatic heterocycle can participate in various non-covalent interactions, including π-π stacking with other aromatic residues, potentially influencing peptide conformation and enhancing binding affinity to biological targets.[5][7]
Comparative Analysis: this compound vs. Other Non-Canonical Amino Acids
The selection of a non-canonical amino acid is a critical decision in peptide design, driven by the desired physicochemical and biological properties of the final peptide. Below is a comparative overview of this compound against other commonly used classes of ncAAs.
Aromatic and Heterocyclic Non-Canonical Amino Acids
This class of ncAAs, which includes this compound, is characterized by the presence of an aromatic or heteroaromatic side chain.
| Feature | This compound | Fmoc-L-(3-thienyl)glycine | Fmoc-L-2-Thienylalanine |
| Structure | Glycine derivative with a 2-thienyl group directly attached to the α-carbon. | Glycine derivative with a 3-thienyl group directly attached to the α-carbon. | Alanine derivative with a 2-thienyl group attached via a methylene bridge. |
| Key Properties | The thienyl ring can engage in π-π stacking and other non-covalent interactions, influencing peptide structure and target binding.[5][7] The sulfur atom can also participate in hydrogen bonding. | Similar to the 2-thienyl isomer, it introduces aromaticity and potential for specific interactions. The different substitution pattern may lead to distinct conformational preferences. | The additional methylene group provides more conformational flexibility compared to thienylglycine. |
| Potential Applications | Enhancing receptor binding affinity and modulating peptide conformation.[7][8] | Used as an affinity ligand for antibodies.[9] | Incorporation into peptides to study structure-activity relationships.[10] |
Aliphatic and Cycloaliphatic Non-Canonical Amino Acids
These ncAAs introduce steric bulk and conformational constraints, which can significantly impact peptide structure and stability.
| Feature | This compound | α,α-Dialkyl Glycines (e.g., Aib) | Cycloaliphatic Amino Acids (e.g., Ac₆c) |
| Structure | Aromatic heterocyclic side chain. | Two alkyl groups on the α-carbon. | Cycloalkane ring fused to the α-carbon and amino group. |
| Key Properties | Introduces aromaticity and potential for specific electronic interactions.[5][7] | Induce helical or turn conformations due to steric hindrance, restricting backbone flexibility. | Rigid structures that strongly promote specific secondary structures, such as helices.[11] |
| Impact on Peptides | Can enhance binding affinity and influence conformation through non-covalent interactions.[5][7] | Increases resistance to enzymatic degradation and stabilizes secondary structures. | Acts as a strong helix former and increases peptide hydrophobicity.[11] |
Experimental Considerations: Incorporating this compound in SPPS
The successful incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) requires careful consideration of the standard protocols.
Standard Fmoc-SPPS Workflow
The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle.
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for a Single Coupling Cycle
The following protocol outlines the steps for a single deprotection and coupling cycle in manual Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
This compound
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Causality Behind Experimental Choices:
-
Piperidine for Deprotection: Piperidine is a secondary amine that efficiently removes the Fmoc group via a β-elimination mechanism.[5][12] Two shorter treatments are often preferred over a single long one to ensure complete deprotection and minimize potential side reactions.
-
Thorough Washing: Extensive washing after deprotection is crucial to remove all traces of piperidine, which would otherwise neutralize the activated amino acid in the subsequent coupling step.
-
Use of Coupling Reagents: Reagents like HCTU are highly efficient activators of the carboxylic acid group of the incoming amino acid, facilitating rapid and complete amide bond formation.
-
Inclusion of a Base: DIPEA is a non-nucleophilic base used to neutralize the protonated amine on the resin and to facilitate the activation and coupling reactions.
Performance Considerations and Potential Challenges
While the incorporation of this compound generally proceeds with high efficiency, researchers should be aware of potential challenges inherent to SPPS.
-
Coupling Efficiency: The steric bulk of the thienyl group may slightly reduce the coupling rate compared to smaller amino acids like glycine. To mitigate this, extended coupling times or the use of more potent coupling reagents may be necessary.
-
Racemization: As this compound is a racemic mixture, its incorporation will result in a diastereomeric mixture of the final peptide.[5] If a specific stereoisomer is required, the enantiomerically pure Fmoc-(S)-2-thienylglycine or Fmoc-(R)-2-thienylglycine should be used.
-
Aggregation: As with any peptide synthesis, aggregation of the growing peptide chain on the solid support can hinder reagent accessibility and lead to incomplete reactions. The choice of solvent and the use of chaotropic salts can help to disrupt these aggregates.
Conclusion and Future Perspectives
This compound stands out as a valuable non-canonical amino acid for the design and synthesis of novel peptides. Its unique aromatic and electronic properties offer opportunities to enhance biological activity and fine-tune the conformational characteristics of peptidomimetics. By understanding its properties in comparison to other ncAAs and by employing optimized SPPS protocols, researchers can effectively leverage this building block to advance their drug discovery and development programs. The continued exploration of ncAAs like this compound will undoubtedly fuel the next wave of innovation in peptide-based therapeutics.
References
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PubMed. (2023, June 12). Retrieved January 19, 2026, from [Link]
-
Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed. (2021, April 1). Retrieved January 19, 2026, from [Link]
-
The Application of Non-Canonical Amino Acids in Drug Discovery - The Daily Scientist. (2023, September 11). Retrieved January 19, 2026, from [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - NIH. (2023, April 24). Retrieved January 19, 2026, from [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - MDPI. (2023, June 12). Retrieved January 19, 2026, from [Link]
-
Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis - Books. (2020, December 8). Retrieved January 19, 2026, from [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. (2022, November 23). Retrieved January 19, 2026, from [Link]
-
Future prospects for noncanonical amino acids in biological therapeutics - PMC - NIH. (2019, April 8). Retrieved January 19, 2026, from [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC - NIH. (2022, November 23). Retrieved January 19, 2026, from [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC - PubMed Central. (2023, June 12). Retrieved January 19, 2026, from [Link]
-
Peptidomimetics – A Versatile Route to Biologically Active Compounds | Semantic Scholar. (2009, October 1). Retrieved January 19, 2026, from [Link]
-
(PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - ResearchGate. (2023, June 5). Retrieved January 19, 2026, from [Link]
-
Leveraging Thienyl Glycine for Enhanced Peptide Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
(R)-2-Thienylglycine | C6H7NO2S | CID 736058 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Retrieved January 19, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... (2024, October). Retrieved January 19, 2026, from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
The energetically favorable cis peptide bond for the azaglycine-containing peptide: For-AzGly-NH2 model - ResearchGate. (2025, August 10). Retrieved January 19, 2026, from [Link]
-
Fmoc and Bsmoc deprotection and its byproduct. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Fmoc-L-2-Thienylalanine | C22H19NO4S | CID 7017916 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - MDPI. (2020, September 1). Retrieved January 19, 2026, from [Link]
-
Influence of glycine residues on peptide conformation in membrane environments - PubMed. (1992, September 1). Retrieved January 19, 2026, from [Link]
-
What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method? | ResearchGate. (2014, March 13). Retrieved January 19, 2026, from [Link]
-
Effect of chain length on the formation and stability of synthetic alpha-helical coiled coils. (1994, December 27). Retrieved January 19, 2026, from [Link]
-
Stability of cis, trans, and nonplanar peptide groups - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. Buy this compound | 211682-11-0 [smolecule.com]
- 8. nbinno.com [nbinno.com]
- 9. caymanchem.com [caymanchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
- 12. chempep.com [chempep.com]
A Senior Application Scientist's Guide to the Validation of Peptides Containing 2-Thienylglycine
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy to enhance therapeutic properties, modulating everything from proteolytic stability to receptor binding affinity.[1] Among the diverse array of available ncAAs, 2-thienylglycine, with its aromatic thiophene side chain, offers unique steric and electronic properties that can be exploited in drug design.[1] However, the successful synthesis and application of these modified peptides hinge on rigorous analytical validation.
This guide provides an in-depth comparison of the analytical validation of a standard peptide composed of canonical amino acids and a peptide of similar length incorporating 2-thienylglycine. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure the scientific integrity of your findings.
The Significance of Incorporating 2-Thienylglycine
The introduction of 2-thienylglycine into a peptide sequence can confer several advantages:
-
Enhanced Stability: The bulky thienyl group can sterically hinder protease access to adjacent peptide bonds, thereby increasing the peptide's in vivo half-life.
-
Novel Binding Interactions: The sulfur-containing aromatic ring can participate in unique non-covalent interactions, such as π-stacking, with biological targets.[1]
-
Conformational Constraint: The steric bulk of the thienyl side chain can influence the peptide's secondary structure, potentially locking it into a more bioactive conformation.
To illustrate the validation process, we will consider two hypothetical hexapeptides:
-
Standard Peptide (SP1): Ac-Ala-Phe-Gly-Leu-Met-Lys-NH₂
-
Thienyl-Peptide (TP1): Ac-Ala-Phe-(2-thienyl)Gly-Leu-Met-Lys-NH₂
I. Synthesis and Purification: A Comparative Overview
The foundation of any peptide validation is a successful synthesis and purification campaign. Both SP1 and TP1 can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[2]
Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (or Fmoc-2-thienylglycine) with a coupling agent like HBTU in the presence of a base such as DIEA, and add to the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
N-terminal Modification: Acetylate the N-terminus with acetic anhydride.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
The primary difference in the synthesis of TP1 is the use of Fmoc-DL-(2-thienyl)glycine, which is commercially available.[1] Due to the bulky thienyl group, longer coupling times or the use of a more potent coupling agent may be necessary to ensure complete incorporation.
II. Mass Spectrometry: Confirming Identity
Mass spectrometry (MS) is the cornerstone of peptide identification, providing an accurate mass measurement of the synthesized molecule.
Expected Mass Calculations
| Parameter | Standard Peptide (SP1) | Thienyl-Peptide (TP1) |
| Sequence | Ac-Ala-Phe-Gly-Leu-Met-Lys-NH₂ | Ac-Ala-Phe-(2-thienyl)Gly-Leu-Met-Lys-NH₂ |
| Molecular Formula | C₃₅H₅₇N₇O₇S | C₃₉H₅₇N₇O₇S₂ |
| Monoisotopic Mass | 735.4067 g/mol | 819.3846 g/mol |
| [M+H]⁺ | 736.4140 | 820.3919 |
| [M+2H]²⁺ | 368.7106 | 410.6996 |
Note: These are theoretical values. Experimental values may vary slightly.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infusion: Infuse the sample directly into an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.
Tandem Mass Spectrometry (MS/MS): Sequence Verification
Tandem MS (MS/MS) is crucial for confirming the amino acid sequence. The peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed. The mass differences between the fragment ions correspond to the masses of the amino acid residues.
Fragmentation Logic
Caption: Workflow for peptide sequencing by tandem mass spectrometry.
For TP1, the fragmentation pattern will be similar to SP1, with the key difference being the mass of the 2-thienylglycine residue (157.19 g/mol ). The presence of the thiophene ring does not typically introduce unusual fragmentation pathways under standard collision-induced dissociation (CID) conditions.
III. High-Performance Liquid Chromatography: Purity Assessment
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides. Peptides are separated based on their hydrophobicity.
Comparative Chromatographic Behavior
The incorporation of 2-thienylglycine in TP1 increases its hydrophobicity compared to the glycine in SP1. This will result in a longer retention time for TP1 on a C18 column under identical gradient conditions.
| Peptide | Expected Retention Time (minutes) | Purity (%) |
| Standard Peptide (SP1) | 15.2 | >95% |
| Thienyl-Peptide (TP1) | 18.5 | >95% |
Note: These are hypothetical retention times for illustrative purposes and will vary based on the specific HPLC system and conditions.
Experimental Protocol: RP-HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: Dissolve the peptide in mobile phase A.
IV. Circular Dichroism Spectroscopy: Secondary Structure Analysis
Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The bulky and aromatic nature of the 2-thienylglycine side chain in TP1 can induce a more ordered conformation compared to the flexible glycine in SP1.
Expected CD Spectra
| Peptide | Predominant Secondary Structure | Key CD Features |
| Standard Peptide (SP1) | Random Coil | Strong negative band around 198 nm. |
| Thienyl-Peptide (TP1) | β-turn/Ordered Structure | Negative band around 215-225 nm and a positive band around 195-200 nm. |
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Instrument: Use a CD spectropolarimeter.
-
Parameters: Scan from 190 to 260 nm in a 1 mm path-length cuvette at room temperature.
-
Data Analysis: Convert the raw data to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).
Conclusion
The validation of a peptide containing 2-thienylglycine follows the same fundamental principles as that of a standard peptide. However, the unique properties of this non-canonical amino acid necessitate careful consideration of its impact on synthesis, chromatographic behavior, and conformational preferences. By employing a combination of mass spectrometry, HPLC, and CD spectroscopy, researchers can confidently verify the identity, purity, and structural characteristics of their novel peptide constructs, paving the way for their application in drug discovery and development.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736058, (R)-2-Thienylglycine. Retrieved from [Link]
-
Fields, G. B. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In Current Protocols in Protein Science. John Wiley & Sons, Inc. Retrieved from [Link]
- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711.
Sources
A-Head-to-Head Comparison: The Structural Impact of Thienyl vs. Phenyl Side Chains in Peptides
A Senior Application Scientist's Guide to Modulating Peptide Conformation and Function
Abstract
The substitution of natural amino acids with unnatural counterparts is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][] Among the most common and impactful substitutions is the replacement of Phenylalanine (Phe) with Thienylalanine (Thi). This guide provides a comprehensive comparison of the structural and functional consequences of this substitution. We will delve into the fundamental physicochemical differences between the phenyl and thienyl rings, explore their profound impact on peptide secondary structure, and discuss the resulting implications for biological activity, metabolic stability, and overall drug-likeness. This analysis is supported by experimental data and detailed protocols to empower researchers in their peptide design and optimization efforts.
Introduction: Beyond Nature's Alphabet
Peptides represent a unique therapeutic modality, bridging the gap between small molecules and large biologics.[1][4] Their high specificity and potency are often unparalleled. However, native peptides frequently suffer from poor metabolic stability and low oral bioavailability, hindering their clinical translation. The incorporation of unnatural amino acids (UAAs) has emerged as a critical strategy to overcome these limitations.[5] UAAs expand the chemical diversity available to peptide chemists, allowing for the fine-tuning of properties like lipophilicity, hydrogen bonding capacity, and conformational rigidity.[1][]
Phenylalanine, with its aromatic phenyl side chain, is a crucial residue for defining peptide structure and mediating interactions through π-π stacking and hydrophobic effects.[6] Its synthetic analogue, Thienylalanine, which replaces the benzene ring with a bioisosteric thiophene ring, offers a subtle yet powerful modification.[7] Understanding the structural ramifications of this Phe-to-Thi substitution is paramount for rationally designing peptides with enhanced therapeutic profiles. This guide will dissect these differences, providing a clear rationale for why and when to choose one over the other.
Physicochemical Properties: A Tale of Two Rings
At first glance, the phenyl and thienyl rings appear structurally similar. However, the replacement of a carbon-carbon double bond with a sulfur atom in the five-membered thiophene ring introduces significant changes in size, electronics, and steric profile.
| Property | Phenyl Group (in Phenylalanine) | Thienyl Group (in Thienylalanine) | Rationale for Difference |
| Ring Type | 6-membered carbocycle | 5-membered heterocycle | Presence of a sulfur atom in the thiophene ring. |
| Aromaticity | High | High, but with altered π-electron distribution | The sulfur atom's lone pairs participate in the aromatic system, leading to a more electron-rich ring.[8] |
| Size/Sterics | Larger, more symmetric | Smaller, asymmetric | The five-membered ring is inherently smaller. The position of the sulfur (e.g., 2-thienyl vs. 3-thienyl) creates distinct steric profiles. |
| Polarity/Hydrophobicity | Non-polar, highly hydrophobic | Slightly more polar, but still hydrophobic | The electronegative sulfur atom introduces a slight dipole moment. |
| Electronic Properties | Electron-rich π-system | More electron-rich, susceptible to different types of π-stacking interactions.[7][9] | Sulfur's d-orbitals can participate in bonding, altering interaction geometries compared to purely carbon-based π systems. |
| Hydrogen Bonding | Can act as a weak H-bond acceptor (π-system) | Sulfur atom can act as a weak H-bond acceptor. | The lone pairs on the sulfur atom provide a site for hydrogen bonding. |
These fundamental differences are the root cause of the significant downstream effects on peptide structure and function. The altered electronics of the thienyl ring can lead to unique and potentially stronger interactions with biological targets, while its distinct steric bulk can enforce specific backbone conformations.[7]
Impact on Peptide Conformation and Secondary Structure
The substitution of Phe with Thi can profoundly influence both local and global peptide structure. The choice of isomer—2-thienylalanine or 3-thienylalanine—further refines this conformational control.
Local Conformational Preferences
The side chain of an amino acid directly influences the allowable Ramachandran space (φ/ψ angles) for the peptide backbone. The bulk and rotational freedom of the side chain can favor certain conformations over others. Studies have shown that thienylalanine, particularly due to the specific geometry of the five-membered ring, can impose greater conformational restrictions than phenylalanine.[9] This can lead to a more well-defined local structure, reducing the entropic penalty upon binding to a target.
Global Secondary Structure
These local preferences propagate to influence global secondary structures like α-helices and β-sheets.
-
β-Sheets: The incorporation of thienylalanine has been shown to promote the formation of β-sheet-rich structures. The specific electronic properties of the thienyl ring can enhance π-stacking interactions between strands, thereby stabilizing the sheet architecture.[9]
-
α-Helices: Conversely, D-amino acid substitutions, including those of unnatural amino acids, in the middle of a sequence can disrupt α-helical structures.[10][11] However, when placed at the termini, they may have little effect on the overall helix while improving stability.[10] The impact of L-Thienylalanine on helicity is context-dependent and can be used to either stabilize or destabilize helical conformations based on its position within the peptide sequence.
The ability to stabilize specific secondary structures is a powerful tool in drug design. For instance, stabilizing a β-hairpin conformation might be crucial for inhibiting a particular protein-protein interaction.
Consequences for Biological Activity and Drug Design
The structural changes induced by thienylalanine substitution have direct and significant consequences for a peptide's therapeutic potential.
-
Enhanced Bioactivity: The unique steric and electronic properties of the thiophene ring can lead to stronger and more specific binding to target receptors or enzymes.[7] This can result in increased potency and a better therapeutic index. The altered conformation may present a better fit for the binding pocket, or the sulfur atom may engage in favorable interactions not possible for phenylalanine.
-
Improved Metabolic Stability: Peptides are often rapidly degraded by proteases. Introducing unnatural amino acids like thienylalanine can create peptide bonds that are resistant to enzymatic cleavage.[7] The altered side chain can sterically hinder the approach of proteases, significantly extending the peptide's in vivo half-life.
-
Modulated Pharmacokinetics: Changes in hydrophobicity and structure can alter a peptide's absorption, distribution, metabolism, and excretion (ADME) profile. While still hydrophobic, the subtle increase in polarity from the thienyl group can influence solubility and membrane permeability, parameters that must be carefully optimized during drug development.[1]
Experimental Protocols for Comparative Analysis
To empirically validate the structural and functional impact of a Phe-to-Thi substitution, a systematic experimental workflow is required.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of two model peptides, Ac-Gly-Ala-X-Ala-Gly-NH2, where X is either Phe or Thi, using a standard Fmoc/tBu strategy.
-
Resin Preparation: Start with 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in a fritted syringe. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
Prepare the coupling solution: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Phe-OH, or Fmoc-L-Ala(2-thienyl)-OH), 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Iterative Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes. Wash thoroughly.
-
Cleavage and Deprotection: Wash the final peptide-resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity via mass spectrometry (MS).
Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure content of peptides in solution.[12]
-
Sample Preparation: Prepare stock solutions of the purified Phe- and Thi-containing peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of ~1 mg/mL. Determine the precise concentration by UV absorbance at 280 nm (for Phe) or by quantitative amino acid analysis.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 nm to 260 nm, with a data pitch of 1 nm and a bandwidth of 1 nm.
-
Measurement:
-
Dilute the peptide stock solutions to a final concentration of 50-100 µM in the desired buffer.
-
Use a quartz cuvette with a 1 mm path length.
-
Record the CD spectrum at a controlled temperature (e.g., 25°C).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Data Analysis: Convert the raw data (mdeg) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹. Analyze the spectra for characteristic secondary structure signatures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.
-
β-sheet: A single negative band around 218 nm.
-
Random Coil: A strong negative band around 198 nm.[13]
-
Compare the MRE values and spectral shapes of the Phe and Thi peptides to determine the impact of the substitution on the secondary structure.
-
Protocol: High-Resolution Structural Analysis by NMR
For atomic-level detail, 2D NMR spectroscopy is the gold standard for determining peptide structure in solution.[14][15]
-
Sample Preparation: Dissolve ~1-2 mg of the lyophilized, purified peptide in 500 µL of 90% H₂O / 10% D₂O buffer. The pH should be adjusted to be stable for the duration of the experiments (typically pH 4-6 to slow amide proton exchange).
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz).
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign all proton resonances to their respective amino acids in the peptide sequence.
-
Structure Calculation:
-
Integrate the cross-peaks in the NOESY spectrum to derive distance restraints.
-
Use molecular dynamics software (e.g., XPLOR-NIH, CYANA) to calculate an ensemble of 3D structures that are consistent with the experimental NOE restraints.
-
-
Analysis: Analyze the resulting structural ensemble to determine the precise backbone and side-chain conformations, identifying key differences between the Phe- and Thi-containing peptides.
Conclusion and Future Perspectives
The substitution of phenylalanine with thienylalanine is a subtle yet powerful strategy in peptide drug design. The introduction of the sulfur-containing heterocycle alters the side chain's steric, electronic, and hydrophobic properties, leading to significant and often beneficial changes in peptide conformation, stability, and biological activity. By enforcing specific secondary structures and providing resistance to proteolytic degradation, thienylalanine can transform a lead peptide into a viable drug candidate.
The choice between 2-thienylalanine and 3-thienylalanine offers a further layer of refinement, allowing for precise control over the side chain's orientation and interaction profile. As our understanding of structure-activity relationships deepens, the rational incorporation of unnatural amino acids like thienylalanine will continue to be a driving force in the development of next-generation peptide therapeutics. Future work will likely focus on combining these modifications with other strategies, such as peptide stapling and macrocyclization, to create agents with unprecedented stability and potency.[16]
References
- Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
- Sigma-Aldrich. Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich Website.
- BOC Sciences. Unnatural Amino Acids in Drug Discovery. BOC Sciences Website.
- Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace.
- JPT Peptide Technologies. Unnatural / Unusual Amino Acids. JPT Website.
- Biosynth. (2026). The Power of Thienylalanine: Enhancing Peptide Bioactivity and Stability. Biosynth Website.
- Graf, J., et al. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach.
- Nadler, D. C., et al. (2017). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology.
- Freire, F., et al. (2010). Self-assembly of a designed amyloid peptide containing the functional thienylalanine unit. Journal of Physical Chemistry B.
- Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research.
- Ghuysen, J. M., et al. (1986). Conformational Analysis of Peptide Substrates and Inhibitors of the Zn2+ G and Serine R61 D-Alanyl-D-alanine Peptidases. Biochemical Journal.
- Kordi, M., et al. (2018). Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. Avicenna Journal of Medical Biotechnology.
- Zerbe, O., & Bader, B. Peptide/Protein NMR. University of Zurich.
- Johnson, G. L., et al. (2022). Structure-based discovery of hydrocarbon-stapled paxillin peptides that block FAK scaffolding in cancer.
- Shi, Z., et al. (2002). The polyproline II conformation in short alanine peptides is noncooperative.
- BioPharmaSpec. (2022). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec White Paper.
- Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology.
- Dunn, F. W. (1958). Inhibition Studies with β-2-Thienylalanine, β-1-Naphthylalanine, p-Tolylalanine and Their Peptides. Journal of Biological Chemistry.
- Villalva, J., et al. (2024). Interplay between Theory and Photophysical Characterization in Symmetric α-Substituted Thienyl BODIPY Molecule. Molecules.
- Reja, M. I., et al. (2020).
- Vuister, G. W., et al. (2001). Four typical conformations of the alanine dipeptide analogue. Journal of the American Chemical Society.
- Dai, Q. (2021). Characterizing Conformation Ensembles of Proteins and Peptides by Combining Spectroscopic Techniques. Drexel University.
- Brems, D. N., et al. (1992). A biophysical characterization of the peptide drug pramlintide (AC137) using empirical phase diagrams. Pharmaceutical Research.
- Beythien, J., et al. (2013). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA.
- Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.
- Wawrzycka, E., et al. (2024). Influence of heterochirality on the structure, dynamics, biological properties of cyclic(PFPF) tetrapeptides obtained by solvent-free ball mill mechanosynthesis. Scientific Reports.
- Röder, R., et al. (2024). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Chemistry & Biodiversity.
- Vinogradov, A. A., & Indeykina, M. I. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules.
- Kawakami, T., & Aimoto, S. (2013). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry.
- Zaykov, A. N., & Danishefsky, S. J. (2015). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma [scispace.com]
- 5. jpt.com [jpt.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Interplay between Theory and Photophysical Characterization in Symmetric α-Substituted Thienyl BODIPY Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-assembly of a designed amyloid peptide containing the functional thienylalanine unit - CentAUR [centaur.reading.ac.uk]
- 10. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. The polyproline II conformation in short alanine peptides is noncooperative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Fmoc-DL-(2-thienyl)glycine and Associated Waste Streams
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of Fmoc-DL-(2-thienyl)glycine and the waste streams generated during its use in peptide synthesis. As drug development professionals, our responsibility extends beyond synthesis to the entire lifecycle of our chemical reagents, ensuring the safety of our personnel and the protection of our environment. This document is designed to build on that foundation of trust by providing clarity and technical rationale for every procedural step.
While this compound in its pure, solid form is generally not classified as a hazardous substance, its practical application in the laboratory invariably involves hazardous solvents and reagents.[1] Therefore, the primary focus of a robust disposal plan must be on the proper management of these associated, and often hazardous, waste streams.
Section 1: Hazard Characterization and the Principle of Precaution
This compound is a non-canonical amino acid building block used in solid-phase peptide synthesis (SPPS).[2] The molecule itself consists of a glycine backbone, a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, and a thienyl side chain.[3]
-
Pure Compound: Safety Data Sheets (SDS) for structurally similar compounds, such as Fmoc-glycine, indicate that the pure solid is not a hazardous substance according to GHS and OSHA classifications.[1] However, good laboratory practice dictates that even non-hazardous chemicals should be disposed of through controlled channels and not as common trash unless explicitly permitted by institutional policy.[4]
-
Associated Reagents: The significant hazards arise from the chemicals used alongside it. Common examples include:
-
Solvents: Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are used for dissolving reagents and washing the resin.
-
Deprotection Agents: Piperidine, a corrosive base, is used to remove the Fmoc group.[5]
-
Cleavage Cocktails: Trifluoroacetic acid (TFA), a strong corrosive acid, is used in the final step to cleave the peptide from the resin support.[6]
-
-
Decomposition Products: In the event of fire, thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and potentially sulfur oxides from the thienyl group.[1][7][8]
The foundational principle of safe disposal is therefore to treat the waste based on its most hazardous component.
Section 2: The Core Directive: Waste Segregation at the Point of Generation
The single most critical step in proper chemical waste management is the meticulous segregation of waste streams as they are generated.[9][10] Cross-contamination can lead to dangerous chemical reactions, complicate the disposal process, and violate regulatory standards set by bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] The following decision workflow illustrates the segregation process.
Caption: Waste segregation decision workflow for this compound.
Section 3: Step-by-Step Disposal Protocols
Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements. The following protocols represent general best practices.
Protocol 3.1: Unused or Expired this compound (Pure Solid)
-
Evaluation: Confirm with your institution's EHS that the pure compound is considered non-hazardous. Do not assume.
-
Packaging: Keep the chemical in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible container and label it with the full chemical name ("this compound") and CAS number (211682-11-0).
-
Disposal: Arrange for pickup by your institution's EHS or hazardous waste contractor. Do not dispose of this chemical in the regular trash unless you have received explicit written permission from EHS to do so.[4]
Protocol 3.2: Contaminated Solid Waste
This category includes items like gloves, paper towels, weigh boats, and pipette tips contaminated with this compound, solvents, or reaction mixtures.
-
Collection: Place all contaminated solid waste into a designated hazardous waste container. This is typically a plastic bag or drum liner within a clearly marked solid waste bin.
-
Labeling: The container must be labeled "Hazardous Waste" and list the chemical contaminants (e.g., "Solid waste contaminated with DMF, Piperidine").
-
Storage: Keep the container sealed when not in use and store it within a designated Satellite Accumulation Area (SAA).[11][12]
Protocol 3.3: Liquid Waste Streams
This is the most common and critical waste stream to manage. Never mix incompatible liquid wastes, such as acidic and basic solutions.[12]
-
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[12] The container must be clean and in good condition.
-
Waste Stream #1 (Basic/Organic): Fmoc Deprotection Solutions
-
Collection: Collect all waste containing piperidine and DMF in a dedicated container.
-
Labeling: Label the container "Hazardous Waste." List all components by their full name (e.g., "Dimethylformamide, Piperidine, this compound"). Approximate percentages are helpful for waste management personnel.
-
Causality: This stream is hazardous due to the basicity of piperidine and the properties of the organic solvent. Mixing it with the acidic cleavage cocktail would cause a violent exothermic reaction.
-
-
Waste Stream #2 (Acidic): Peptide Cleavage Solutions
-
Collection: Collect all TFA-containing waste, including any scavengers used (e.g., triisopropylsilane, water), in a separate, dedicated container.
-
Labeling: Label the container "Hazardous Waste" and "Corrosive." List all components (e.g., "Trifluoroacetic acid, Triisopropylsilane, Water").
-
Causality: This stream is highly corrosive and reactive. It must be kept separate from bases and organic solvents to prevent dangerous reactions.[12]
-
-
Storage: Keep all liquid waste containers tightly sealed when not actively adding waste.[12] Store them in a designated SAA, preferably within a secondary containment tray to mitigate spills.[12]
Section 4: Summary of Disposal Best Practices
The following table summarizes the critical operational parameters for handling waste generated from the use of this compound.
| Waste Stream | Recommended Container | Labeling Requirements (at minimum) | Key Safety & Logistical Considerations |
| Pure this compound | Original or compatible, sealed container. | Full Chemical Name, CAS Number. | Confirm disposal pathway with EHS; do not place in regular trash.[4] |
| Contaminated Labware | Lined, designated solid hazardous waste bin. | "Hazardous Waste," list primary liquid contaminants. | Treat as hazardous due to solvent/reagent residue. Keep container closed. |
| Fmoc Deprotection Solution | HDPE or Glass solvent waste container with screw cap. | "Hazardous Waste," "Organic/Base Waste," list all components. | Corrosive (base). DO NOT MIX WITH ACIDS. Store in secondary containment.[12] |
| Peptide Cleavage Cocktail | HDPE or Glass solvent waste container with screw cap. | "Hazardous Waste," "Corrosive/Acid Waste," list all components. | Highly corrosive (acid). DO NOT MIX WITH BASES. Store in secondary containment.[12] |
Conclusion
The responsible disposal of this compound and its associated reagents is a non-negotiable aspect of professional laboratory practice. While the pure compound presents a low hazard profile, the process waste is dictated by its most hazardous components—typically corrosive acids, bases, and organic solvents. By adhering to the principles of rigorous segregation at the point of generation, correct labeling, and proper storage, researchers can ensure a safe working environment and full regulatory compliance. Always remember that your institution's Environmental Health and Safety department is your primary resource and final authority on all waste disposal matters.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. link
-
A General Guide to Laboratory Chemical Disposal Procedures . Benchchem. link
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. link
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. link
-
Hazardous Waste and Disposal . American Chemical Society. link
-
Safety Data Sheet for a similar Fmoc-amino acid . Sigma-Aldrich. link
-
A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids . Benchchem. link
-
A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids . Benchchem. link
-
Material Safety Data Sheet for Fmoc-L-Glycine . CDH Fine Chemical. link
-
This compound Product Information . Smolecule. link
-
This compound Product Information . Benchchem. link
-
Safety Data Sheet for Glycine . Fisher Scientific. link
-
Safety Data Sheet for Glycine . FUJIFILM Wako Chemicals. link
-
Material Safety Data Sheet for Glycine . Santa Cruz Biotechnology. link
-
Material Safety Data Sheet for Glycine . ScienceLab.com. link
-
Fmoc Resin Cleavage and Deprotection . Sigma-Aldrich. link
-
Safety Data Sheet for Glycine . Thermo Fisher Scientific. link
-
Fmoc-L-(2-thienyl)glycine Product Page . Advanced ChemTech. link
-
Fmoc-(S)-2-thienylglycine Product Page . Chem-Impex. link
-
N-Terminal Deprotection - Fmoc removal . Aapptec Peptides. link
-
Standard practices for Fmoc-based solid-phase peptide synthesis . UCI Department of Chemistry. link
-
Safety Data Sheet for Glycine . Sigma-Aldrich. link
-
Fmoc-L-2-(2-Thienyl)-glycine Product Page . Suzhou Highfine Biotech. link
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 211682-11-0 [smolecule.com]
- 4. acs.org [acs.org]
- 5. peptide.com [peptide.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. danielshealth.com [danielshealth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Guide to Personal Protective Equipment for Handling Fmoc-DL-(2-thienyl)glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for the handling of Fmoc-DL-(2-thienyl)glycine. As a non-canonical amino acid building block, its use in solid-phase peptide synthesis (SPPS) necessitates a thorough understanding of safe handling practices to ensure personal safety and maintain experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.
Immediate Safety and Hazard Assessment
While a specific Safety Data Sheet (SDS) with comprehensive hazard data for this compound is not always readily available, it is prudent to handle it with the care afforded to all research chemicals of unknown toxicity.[1][2] Structurally similar Fmoc-protected amino acids are generally considered to have low acute toxicity, but may cause skin, eye, and respiratory irritation, particularly in their powdered form.[3][4] The primary risks are associated with the inhalation of the fine powder and exposure to the hazardous solvents and reagents used in conjunction with it during peptide synthesis.[4][5]
A thorough risk assessment should be conducted for your specific laboratory procedures to determine if additional PPE is required.[5][6][7]
Core Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound and associated reagents.
| Equipment | Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles with side shields.[5][6] A face shield should be worn over goggles when there is a significant splash hazard.[6][8] | Protects against dust particles and chemical splashes from solvents and reagents.[5][9] |
| Hand Protection | Disposable nitrile gloves.[5][8] Double gloving may be necessary for enhanced protection.[6] | Provides a barrier against incidental skin contact. Gloves must be inspected before use and replaced immediately upon contamination.[5][10] |
| Body Protection | A standard laboratory coat. A flame-resistant lab coat is recommended when working with flammable solvents.[9] | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | A NIOSH-approved respirator or dust mask.[5] | Recommended when weighing or handling the solid compound, especially in larger quantities, to prevent the inhalation of fine particles.[5] |
| General Attire | Long pants and closed-toe shoes.[5][6] | Standard minimum attire for any laboratory where hazardous materials are handled.[5] |
Engineering Controls: The First Line of Defense
All handling of this compound, especially the weighing of the powder and all steps of peptide synthesis involving volatile and hazardous reagents like piperidine, dimethylformamide (DMF), and trifluoroacetic acid (TFA), must be conducted in a certified chemical fume hood.[5][11] A fume hood provides critical personnel protection by capturing and exhausting dust and chemical vapors.[11]
Step-by-Step Handling Procedures and PPE Requirements
The following workflow outlines the safe handling of this compound, with specific PPE and safety considerations at each stage.
Preparation and Weighing
Handling the solid form of this compound presents a risk of aerosolization.
-
Temperature Equilibration : Before opening, allow the sealed container to warm to room temperature to prevent condensation of atmospheric moisture, which can lead to hydrolysis of the compound.[12]
-
Weighing : Conduct all weighing operations within a chemical fume hood or a powder containment hood.[12]
-
PPE : At this stage, it is crucial to wear safety goggles, a lab coat, nitrile gloves, and respiratory protection (a dust mask or NIOSH-approved respirator) to prevent inhalation of the fine powder.[5]
Peptide Synthesis
The synthesis process involves a variety of hazardous chemicals.
-
Solvent and Reagent Handling : All solvents and reagents, such as DMF, piperidine for Fmoc deprotection, and TFA for cleavage, should be handled exclusively within a chemical fume hood.[5][13][14]
-
Splash Hazard : The potential for splashes is high when transferring liquids. Therefore, safety goggles are mandatory, and a face shield worn over the goggles is strongly recommended.[6][8]
-
Glove Integrity : Regularly inspect your nitrile gloves for any signs of degradation or contamination. Change them immediately if contact with chemicals occurs.[6]
Waste Disposal
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.[3]
-
Solid Waste : All disposable items that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, should be disposed of in a designated solid hazardous waste container.[3]
-
Liquid Waste : All liquid waste, including used solvents, reagents, and rinsates from glassware decontamination, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[3] Never dispose of chemical waste down the drain.[5]
-
Decontamination : Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected as hazardous liquid waste.[3]
-
Final Disposal : Arrange for the final disposal of all chemical waste through a licensed hazardous waste disposal service, in accordance with institutional, local, state, and federal regulations.[3][5]
Safe Handling Workflow
The following diagram illustrates the key stages and safety considerations for handling this compound.
Caption: A workflow diagram illustrating the key stages of handling this compound.
Emergency Procedures
In the event of an exposure, follow these immediate steps:
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Always be familiar with the location and operation of emergency equipment, such as safety showers and eyewash stations.
By adhering to these guidelines and fostering a culture of safety, you can minimize the risks associated with handling this compound and ensure a safe and productive research environment.
References
- Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide - Benchchem.
- Navigating the Disposal of Fmoc-Asn(Xan)
- Essential Safety and Operational Guide for Handling Fmoc-Phe(F5)-OH - Benchchem.
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
- UAH Labor
- 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety - Cornell EHS.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager.
- The Equipment Every Laboratory Needs to Keep Employees Safe - AZoM.
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC - NIH.
- A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids - Benchchem.
- A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids - Benchchem.
- FMOC-(R)
- SAFETY D
- FMOC-L-GLYCINE CAS NO 29022-11-5 MATERIAL SAFETY D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FMOC-(R)-2-THIENYLGLYCINE - Safety Data Sheet [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 8. uah.edu [uah.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. azom.com [azom.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
- 14. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
